Product packaging for Dihydroaltenuene B(Cat. No.:)

Dihydroaltenuene B

Cat. No.: B1249505
M. Wt: 294.30 g/mol
InChI Key: HDWRQDAKGPKDFF-YOLKCXPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroaltenuene B is a 2-benzopyran.
from toxin-producing fungi of the genus Alternaria;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O6 B1249505 Dihydroaltenuene B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

(2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one

InChI

InChI=1S/C15H18O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-4,9-10,12,16-18H,5-6H2,1-2H3/t9-,10+,12+,15+/m1/s1

InChI Key

HDWRQDAKGPKDFF-YOLKCXPHSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H](C[C@@H]1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O

Canonical SMILES

CC12CC(C(CC1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O

Synonyms

dihydroaltenuene B

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Dihydroaltenuene B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaltenuene B is a polyketide metabolite first identified from a freshwater fungus. This document provides a comprehensive overview of its discovery, isolation, and physicochemical characterization. Detailed experimental protocols for the isolation and analysis of this compound are presented. While initial biological screenings have been conducted, further investigation into its bioactivity and mechanism of action is warranted. This whitepaper serves as a technical guide for researchers interested in the study of this natural product.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. The altenuene derivatives are a class of polyketides that have been isolated from various fungal species. This document focuses on this compound, a member of this class, detailing its initial discovery and the methodologies used for its isolation and characterization.

Discovery and Isolation

This compound was first reported in 2006 by Jiao and colleagues.[1][2][3] It was isolated from the culture of an unidentified freshwater aquatic fungus belonging to the family Tubeufiaceae.[1][2][3] The fungus was collected from submerged wood in the Cheoah River in North Carolina, USA.[2]

The producing organism was cultured on a solid rice medium. The ethyl acetate extract of this culture was then subjected to a series of chromatographic separations to yield this compound along with other altenuene derivatives.[2]

Physicochemical Properties

This compound is a 2-benzopyran derivative.[4] Its structure was elucidated through analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1][2][3] The initially proposed structure of this compound was later revised based on total synthesis and further spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₆[4]
Molecular Weight294.30 g/mol [4]
IUPAC Name(2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one[4]
InChIKeyHDWRQDAKGPKDFF-YOLKCXPHSA-N[4]
Canonical SMILESC[C@]12C--INVALID-LINK--OC)O)C(=O)O2)O">C@@HO[4]

Biological Activity

In the initial study by Jiao et al., this compound was screened for antibacterial activity against Gram-positive bacteria. Interestingly, unlike some of its co-isolated derivatives, this compound did not show activity in these assays.[2]

Table 2: Antibacterial Activity of Altenuene Derivatives from Tubeufiaceae sp.

CompoundActivity against Bacillus subtilisActivity against Staphylococcus aureus
Dihydroaltenuene AActiveActive
This compound Inactive Inactive
Dehydroaltenuene AActiveActive
Dehydroaltenuene BActiveActive
IsoaltenueneActiveInactive
AltenueneActiveActive

Data from Jiao et al., 2006. Activity was determined by disk diffusion assay.

To date, there is a lack of comprehensive studies on the biological activities of this compound. Further screening against a broader range of targets, including various cancer cell lines and microbial strains, is necessary to fully elucidate its therapeutic potential.

Experimental Protocols

Fungal Cultivation and Extraction
  • Fungal Strain: An unidentified freshwater aquatic fungus (family Tubeufiaceae), voucher specimen A-00471 deposited in the University of Illinois Department of Plant Biology fungal collection.[2]

  • Cultivation: The fungus is subcultured on 250 g of rice and incubated at 25 °C under a 12-hour light/12-hour dark cycle for five weeks.[2]

  • Extraction: The solid-state fermentation mixture is broken up and extracted twice with equal volumes of ethyl acetate. The combined ethyl acetate extracts are filtered and concentrated under reduced pressure to yield the crude extract.[2]

Isolation of this compound

The crude extract is subjected to repeated chromatographic separations. This typically involves a combination of techniques such as silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To establish the connectivity of atoms and the overall structure of the molecule.

Visualizations

experimental_workflow cluster_collection Fungal Collection and Cultivation cluster_extraction Extraction cluster_isolation Isolation and Purification cluster_analysis Structural Analysis fungus Freshwater Fungus (Tubeufiaceae sp.) cultivation Solid-State Fermentation on Rice fungus->cultivation extraction Ethyl Acetate Extraction cultivation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separations (Silica Gel, TLC, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: Experimental workflow for the isolation and characterization of this compound.

antifungal_mechanism cluster_compound Antifungal Compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane compound Antifungal Agent lanosterol Lanosterol compound->lanosterol Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Cell Membrane Integrity ergosterol->membrane cell_death Disruption of Membrane Integrity -> Fungal Cell Death

Caption: Representative antifungal mechanism of action targeting the ergosterol biosynthesis pathway. The specific mechanism for this compound has not been elucidated.

Conclusion

This compound is a naturally occurring polyketide that has been successfully isolated and structurally characterized. The methodologies for its production through fungal fermentation and subsequent purification are well-defined. While initial screenings did not reveal antibacterial properties, the vast potential of natural products warrants a more extensive investigation into the biological activities of this compound. Future research should focus on broad-spectrum bioactivity screening and, should any significant activity be identified, subsequent studies into its mechanism of action. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and other related natural products.

References

Natural Sources of Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Dihydroaltenuene B, a mycotoxin belonging to the altenuene class of secondary metabolites. The document details its primary fungal origin, methodologies for its isolation, and discusses its biological activities. Quantitative data from cited experiments are presented in a structured format, and key experimental protocols are outlined to facilitate reproducibility. Furthermore, putative biosynthetic and mechanistic pathways are visualized using Graphviz diagrams.

This compound is a naturally occurring compound produced by fungi. To date, the primary documented source of this compound is an unidentified freshwater aquatic fungus belonging to the family Tubeufiaceae.[1][2][3] This fungus was isolated from submerged, decorticated wood collected from the Cheoah River in Tapoco, North Carolina.[1] While the Alternaria genus is known for producing a variety of altenuene derivatives, this specific dihydro-derivative was identified from a member of the Tubeufiaceae family.[1][2]

Quantitative Data

The isolation of this compound was reported as part of a broader study to identify novel bioactive compounds from freshwater fungi. While the study provides details on the yield of the crude extract, the final yield of purified this compound is not explicitly stated.

ParameterValueReference
Fungal Culture Substrate250 g rice[1]
Incubation Period5 weeks[1]
Crude Extract Yield539 mg[1]
Pure this compound Yield Not Specified

Experimental Protocols

The following section details the methodologies employed for the cultivation of the source fungus and the subsequent isolation of this compound.[1]

Fungal Culture and Fermentation

The unidentified freshwater fungus (accession number A-00471) from the family Tubeufiaceae was cultured on a solid substrate.

  • Substrate: 250 g of rice per flask.

  • Inoculation: The fungus was subcultured onto the rice substrate.

  • Incubation: The inoculated rice flasks were incubated at 25 °C under a 12-hour light/12-hour dark cycle for five weeks.

Extraction and Isolation

Following incubation, the fungal metabolites were extracted and purified.

  • Extraction: The fermentation mixture was mechanically broken up and extracted twice with 500 mL of ethyl acetate (EtOAc). The combined EtOAc extracts were filtered and concentrated under reduced pressure to yield a crude extract (539 mg).

  • Chromatographic Separation: The crude extract was subjected to chromatographic techniques to separate the individual compounds. While the specific chromatographic conditions for the isolation of this compound are not detailed in the primary literature, a general workflow for the separation of altenuene derivatives was described, which would have included multiple steps of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) for final purification.

Putative Biosynthetic Pathway

The biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of the structurally related mycotoxin, alternariol, which is also produced by fungi of the genus Alternaria, a putative polyketide synthesis pathway can be proposed.[4] This pathway likely involves a polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to yield the final product.

G Putative Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization alternariol_core Alternariol-like Core cyclization->alternariol_core reductions Reductions & Modifications alternariol_core->reductions dihydroaltenuene_b This compound reductions->dihydroaltenuene_b G Hypothetical Antibacterial Mechanism active_altenuene Active Altenuene Derivative inhibition Inhibition active_altenuene->inhibition bacterial_cell Gram-Positive Bacterium cell_death Bacterial Cell Death bacterial_cell->cell_death Disruption of cellular processes cell_wall Cell Wall Synthesis cell_wall->bacterial_cell protein_synthesis Protein Synthesis protein_synthesis->bacterial_cell dna_replication DNA Replication dna_replication->bacterial_cell inhibition->cell_wall inhibition->protein_synthesis inhibition->dna_replication

References

The Biosynthesis of Dihydroaltenuene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a polyketide mycotoxin produced by various species of the fungal genus Alternaria. As a member of the dibenzo-α-pyrone class of secondary metabolites, it shares structural similarities with other well-known Alternaria toxins such as alternariol (AOH), alternariol monomethyl ether (AME), and altenuene (ALT). The toxicological properties of these compounds necessitate a thorough understanding of their biosynthetic origins to enable effective control strategies and to explore their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, including the key enzymatic players, a putative reaction sequence, and detailed experimental protocols for pathway elucidation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the production of alternariol (AOH) and its derivatives. Evidence strongly suggests that these compounds share a common polyketide synthase (PKS) and a series of tailoring enzymes encoded within a single biosynthetic gene cluster (BGC). This compound is understood to be a downstream product of altenuene, formed via a final reduction step.[1]

The Alternariol (AOH) Gene Cluster: The Origin of the Polyketide Backbone

The core of the pathway lies within the alternariol (AOH) biosynthetic gene cluster. In Alternaria alternata, this cluster spans approximately 15 kb and contains the genes encoding the necessary enzymatic machinery for the synthesis of the initial polyketide chain and its subsequent modifications.[2]

The key genes and their putative functions in the context of this compound biosynthesis are summarized below:

GeneEncoded EnzymePutative Function in this compound Biosynthesis
pksIPolyketide SynthaseCatalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the heptaketide backbone.
moxIFAD-dependent MonooxygenaseLikely involved in oxidative modifications of the polyketide intermediate.
sdrIShort-chain Dehydrogenase/ReductasePotentially catalyzes the final reduction of altenuene to this compound.
doxIExtradiol DioxygenasePossible role in ring cleavage or modification, though its direct involvement in the main pathway is less clear.
omtIO-methyltransferaseNot directly involved in this compound synthesis but responsible for the methylation of AOH to AME in a competing branch of the pathway.
aohRTranscription FactorRegulates the expression of the other genes within the cluster.[2]
Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound, based on the function of the enzymes in the AOH cluster and the known chemical relationships between the intermediates, is as follows:

  • Polyketide Chain Assembly: The non-reducing polyketide synthase (NR-PKS), PksI, initiates biosynthesis by utilizing an acetyl-CoA starter unit and six malonyl-CoA extender units. Through seven rounds of Claisen condensation, a linear heptaketide intermediate is formed, tethered to the acyl carrier protein (ACP) domain of the PKS.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol condensations and aromatization reactions, still bound to the PKS. This results in the formation of the characteristic dibenzo-α-pyrone scaffold of alternariol (AOH).

  • Formation of Altenuene: Subsequent enzymatic modifications, likely involving the monooxygenase (MoxI) and potentially other tailoring enzymes, convert alternariol to altenuene. The co-expression of PksI with various tailoring enzymes has been shown to produce altenuene.[2]

  • Reduction to this compound: In the final proposed step, a short-chain dehydrogenase/reductase (SdrI) is hypothesized to catalyze the stereospecific reduction of a double bond in the altenuene molecule to yield this compound.

The following diagram, generated using Graphviz (DOT language), illustrates this putative pathway.

This compound Biosynthesis cluster_start Starting Materials cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PksI PksI (Polyketide Synthase) Acetyl-CoA->PksI Malonyl-CoA Malonyl-CoA Malonyl-CoA->PksI Heptaketide Linear Heptaketide Intermediate PksI->Heptaketide AOH Alternariol (AOH) Heptaketide->AOH Cyclization/ Aromatization ALT Altenuene (ALT) AOH->ALT DHAB This compound ALT->DHAB MoxI MoxI (Monooxygenase) MoxI->AOH Catalyzes SdrI SdrI (Dehydrogenase/Reductase) SdrI->ALT Catalyzes

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

At present, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in vivo metabolite concentrations, for the biosynthetic pathway of this compound. The data presented in the following table is for the related, upstream metabolite, alternariol (AOH), and is provided as a reference point for the productivity of the parent pathway.

MetaboliteProducing OrganismCulture ConditionsTiter (mg/L)Reference
Alternariol (AOH)Alternaria alternataRice cultureNot specified[2]
Alternariol (AOH)Aspergillus oryzae (heterologous host)->100[2]

Experimental Protocols

The elucidation of fungal polyketide biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments that would be instrumental in definitively characterizing the this compound pathway.

Gene Knockout via CRISPR/Cas9

This protocol describes the targeted disruption of a candidate gene (e.g., sdrI) in Alternaria alternata to confirm its role in this compound biosynthesis.

Workflow Diagram:

Gene Knockout Workflow cluster_design 1. Construct Design cluster_transformation 2. Fungal Transformation cluster_analysis 3. Mutant Analysis gRNA Design gRNA targeting the gene of interest PEG PEG-mediated transformation with Cas9/gRNA constructs gRNA->PEG Cas9 Cas9 expression cassette Cas9->PEG Selection Selectable marker (e.g., hygromycin resistance) Selection->PEG Protoplast Prepare fungal protoplasts Protoplast->PEG Regeneration Regenerate protoplasts on selective medium PEG->Regeneration Screening Screen transformants by PCR to confirm gene disruption Regeneration->Screening LCMS Analyze metabolite profiles of wild-type and mutant strains by LC-MS Screening->LCMS Phenotype Compare phenotypes (e.g., growth, sporulation) LCMS->Phenotype

Caption: Workflow for gene knockout experiments in Alternaria.

Methodology:

  • Vector Construction:

    • Design two 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the candidate gene.

    • Clone the gRNAs into a vector containing the Streptococcus pyogenes Cas9 nuclease under the control of a strong constitutive promoter (e.g., gpdA).

    • The vector should also contain a selectable marker, such as the hygromycin B phosphotransferase gene (hph).

  • Protoplast Preparation and Transformation:

    • Grow Alternaria alternata in potato dextrose broth (PDB) for 3-4 days.

    • Harvest the mycelia and incubate with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

    • Transform the protoplasts with the Cas9/gRNA vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening of Transformants:

    • Plate the transformed protoplasts on regeneration medium containing hygromycin B for selection.

    • Isolate individual transformants and extract genomic DNA.

    • Screen for successful gene deletion by PCR using primers flanking the target gene. A smaller PCR product in the mutant compared to the wild-type indicates successful deletion.

  • Metabolite Analysis:

    • Cultivate the wild-type and confirmed knockout strains on a suitable production medium (e.g., rice medium).

    • Extract the secondary metabolites from the culture with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. The absence of the this compound peak in the knockout strain would confirm the gene's involvement in its biosynthesis.

Isotopic Labeling Studies

This protocol uses stable isotope-labeled precursors to trace the incorporation of atoms into this compound, confirming its polyketide origin.

Methodology:

  • Precursor Feeding:

    • Grow Alternaria alternata in a minimal medium.

    • Supplement the medium with a stable isotope-labeled precursor, such as [1-¹³C]acetate or [¹³C₂]acetate.

  • Metabolite Extraction and Purification:

    • After a suitable incubation period, harvest the culture and extract the secondary metabolites.

    • Purify this compound from the extract using chromatographic techniques (e.g., preparative HPLC).

  • NMR and Mass Spectrometry Analysis:

    • Analyze the purified this compound by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment of specific carbon signals will reveal the pattern of acetate incorporation, confirming the polyketide backbone assembly.

    • Analysis by high-resolution mass spectrometry will show an increase in the molecular weight corresponding to the number of incorporated ¹³C atoms.

In Vitro Enzyme Assays

This protocol describes the in vitro characterization of a candidate tailoring enzyme (e.g., the putative reductase, SdrI) to confirm its function.

Methodology:

  • Heterologous Expression and Purification:

    • Clone the coding sequence of the candidate gene (e.g., sdrI) into an expression vector (e.g., pET-28a) for production in Escherichia coli.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (altenuene), and a cofactor (e.g., NADPH or NADH).

    • Incubate the reaction at an optimal temperature and pH.

    • Quench the reaction and extract the products with an organic solvent.

  • Product Analysis:

    • Analyze the reaction products by HPLC-MS. The formation of a product with the same retention time and mass-to-charge ratio as a this compound standard would confirm the enzymatic activity.

Conclusion

The biosynthesis of this compound is a multi-step process that originates from the well-characterized alternariol biosynthetic gene cluster. While the involvement of the PksI enzyme in forming the polyketide backbone is established, the precise sequence of tailoring reactions and the specific enzymes responsible for the conversion of alternariol to altenuene and its subsequent reduction to this compound are still putative. The experimental protocols outlined in this guide provide a roadmap for the definitive elucidation of this pathway. A complete understanding of the biosynthesis of this compound will not only aid in mitigating its presence in food and feed but also pave the way for the bioengineering of novel compounds with potentially valuable biological activities.

References

An In-depth Technical Guide to Dihydroaltenuene B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a naturally occurring mycotoxin belonging to the dibenzopyranone class of compounds. Initially isolated from fungi of the Alternaria genus, its chemical structure was later revised based on spectroscopic and synthetic evidence. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its role as a mushroom tyrosinase inhibitor. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Properties

This compound is a polyketide-derived metabolite with a complex stereochemistry. The correct structure was established through total synthesis and spectroscopic analysis.

Chemical Structure:

The IUPAC name for this compound is (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one. The chemical structure is depicted below:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start Altenuene reaction Hydrogenation (H₂, Pd/C, Ethyl Acetate) start->reaction product This compound reaction->product G cluster_prep Preparation cluster_incubation Incubation cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis enzyme Mushroom Tyrosinase Solution incubation Mix Enzyme and Inhibitor Incubate at 25°C enzyme->incubation substrate L-DOPA Solution reaction Add L-DOPA to initiate reaction substrate->reaction inhibitor This compound Solution (various concentrations) inhibitor->incubation incubation->reaction measurement Measure Absorbance at 475 nm (Formation of Dopaquinone) reaction->measurement analysis Calculate % Inhibition Determine IC₅₀ measurement->analysis G cluster_enzyme Tyrosinase Active Site cluster_inhibitor Inhibitor cluster_interaction Interaction cluster_outcome Outcome active_site Contains Copper Ions (Cu²⁺) and Amino Acid Residues interaction Binding of this compound to the active site active_site->interaction inhibitor This compound inhibitor->interaction outcome Inhibition of Melanin Synthesis interaction->outcome

Dihydroaltenuene B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Dihydroaltenuene B, a natural compound of interest to researchers in drug development and the life sciences. This document compiles its core physicochemical properties, known biological activities, and detailed experimental methodologies.

Core Compound Data

This compound is a naturally occurring compound that has garnered attention for its potent biological activities. Below is a summary of its key identifiers and properties.

PropertyValueSource
CAS Number 887751-89-5N/A
Molecular Weight 294.30 g/mol [1]
Molecular Formula C₁₅H₁₈O₆[1]
IUPAC Name (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one[1]
Known Biological Activity Potent mushroom tyrosinase inhibitor[2]
IC₅₀ Value 38.33 µM (Mushroom Tyrosinase)[2]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the potent inhibition of mushroom tyrosinase[2]. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. The inhibitory action of this compound is attributed to hydrogen bonding interactions between its hydroxyl groups and key amino acid residues (His244, Met280, and Gly281) within the active site of the tyrosinase enzyme[2].

While specific studies on the anti-inflammatory and phytotoxic activities of this compound are not extensively detailed in the reviewed literature, related compounds from Alternaria species are known to possess such properties. Further research into these potential activities for this compound is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the procedure to determine the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate reader

  • Kojic acid (positive control)

Procedure:

  • Prepare a sample solution by mixing 20 µL of mushroom tyrosinase, 100 µL of the test sample solution (this compound at various concentrations), and 20 µL of 0.1 M phosphate buffer (pH 6.8) in a 96-well plate.

  • Prepare a blank solution containing the phosphate buffer and the test sample, but without the enzyme.

  • Prepare a positive control using kojic acid in place of the test sample.

  • Incubate the assay mixtures at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA to each well.

  • Measure the absorbance at 475 nm to quantify the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) / (A_control - A_control_blank) ] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.

  • A decrease in nitrite levels in the presence of this compound would suggest anti-inflammatory activity.

Visualized Pathways and Workflows

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine:e->L_DOPA:w hydroxylation Dopaquinone Dopaquinone L_DOPA:e->Dopaquinone:w oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Dihydroaltenuene_B This compound Dihydroaltenuene_B->Tyrosinase Inhibition

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Anti_Inflammatory_Workflow cluster_cell_culture In Vitro Model cluster_analysis Analysis RAW_cells RAW 264.7 Macrophages DHAB_Treatment This compound Treatment RAW_cells->DHAB_Treatment LPS_Stimulation LPS Stimulation NO_Production Nitric Oxide (NO) Production LPS_Stimulation->NO_Production induces DHAB_Treatment->LPS_Stimulation Griess_Assay Griess Assay NO_Production->Griess_Assay Data_Analysis Data Analysis & Interpretation Griess_Assay->Data_Analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

Isolation and Purification

This compound has been isolated from cultures of an unidentified freshwater aquatic fungal species belonging to the family Tubeufiaceae[3]. The general procedure involves solid-substrate fermentation on rice, followed by extraction with an organic solvent such as ethyl acetate. The crude extract is then subjected to various chromatographic techniques for purification to yield the pure compound[3].

This technical guide serves as a foundational resource for researchers. Further investigations are encouraged to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Profile of Dihydroaltenuene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroaltenuene B, a polyketide metabolite produced by fungi of the genus Alternaria. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and metabolomics. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from NMR and MS analyses.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of this compound.

ParameterValueReference
Molecular FormulaC₁₅H₁₈O₆[1][2][3]
Molecular Weight294.30 g/mol [1][2][3]
Mass Spectrum (EIMS)m/z 294 [M]⁺[1][2]
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data are fundamental for the structural assignment of this compound. The following data were reported in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.28d2.5
56.37d2.5
1'4.34d9.0
2'α2.04m
2'β1.54m
3'3.90m
4'4.10m
5'3.59m
6'α2.04m
6'β1.54m
2'-CH₃1.22d6.5
4-OCH₃3.84s
6-OH11.30s

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
1165.7
2101.4
3164.2
497.4
5162.7
5a107.1
6170.8
1'76.9
2'35.4
3'70.2
4'75.1
5'78.1
6'30.9
2'-CH₃21.1
4-OCH₃55.6
Infrared (IR) Spectroscopy
  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to sp³ hybridized C-H bonds.

  • C=O stretching: A strong absorption band around 1715 cm⁻¹ for the ester carbonyl group.

  • C=C stretching: Absorptions in the 1600-1400 cm⁻¹ region due to the aromatic ring.

  • C-O stretching: Bands in the 1300-1000 cm⁻¹ range for the ester, ether, and alcohol C-O bonds.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and spectroscopic analysis of this compound, based on established protocols for fungal metabolites.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of the producing fungal strain on a suitable medium, followed by extraction and chromatographic purification.

cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Chromatographic Purification start Inoculation of fungal strain on solid rice medium incubation Incubation start->incubation extraction Extraction with ethyl acetate (EtOAc) incubation->extraction concentration Concentration under reduced pressure extraction->concentration silica_gel Silica gel column chromatography concentration->silica_gel hplc High-Performance Liquid Chromatography (HPLC) silica_gel->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

NMR Spectroscopy

High-resolution NMR spectra are acquired to determine the chemical structure of the isolated compound.

  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Standard parameters are used for the acquisition of the proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) is a common method for this type of compound.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Sample Preparation: A small amount of the purified compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound involves a logical workflow where data from different spectroscopic techniques are integrated.

ms Mass Spectrometry (MS) structure Structure Elucidation of this compound ms->structure Molecular Formula & Weight ir Infrared (IR) Spectroscopy ir->structure Functional Groups nmr_1d 1D NMR (¹H, ¹³C) nmr_1d->structure Carbon-Hydrogen Framework nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->structure Connectivity & Stereochemistry

Caption: Integration of spectroscopic data for structure elucidation.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The detailed data and protocols are intended to facilitate further research and application of this natural product in various scientific and developmental fields.

References

Dihydroaltenuene B: A Technical Literature Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroaltenuene B is a naturally occurring dibenzo-α-pyrone, a class of secondary metabolites produced by fungi of the genus Alternaria. While the total synthesis of this compound has been successfully achieved, a comprehensive review of the existing literature reveals a significant gap in the understanding of its biological activities. To date, specific quantitative data on its cytotoxicity, enzyme inhibition, or antimicrobial effects are not publicly available. This technical guide provides a comprehensive overview of the known information on this compound and presents a summary of the biological activities of structurally related Alternaria dibenzo-α-pyrones, such as altenuene, isoaltenuene, and alternariol, to infer potential areas of interest for future research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Alternaria species are ubiquitous fungi known to produce a diverse array of secondary metabolites. Among these, the dibenzo-α-pyrones have attracted scientific interest due to their varied biological activities, including cytotoxic, phytotoxic, and antimicrobial properties.[1][2][3] this compound belongs to this family of compounds. While its chemical synthesis has been documented, a thorough investigation into its pharmacological profile is notably absent from the current scientific literature. This review consolidates the available information and leverages data from closely related analogues to provide a predictive insight into the potential bioactivities of this compound.

Quantitative Biological Activity Data

Specific quantitative biological activity data for this compound is not available in the reviewed literature. However, data for structurally similar dibenzo-α-pyrones isolated from Alternaria species provide valuable insights into the potential bioactivities of this compound class. The following tables summarize the reported cytotoxic, phytotoxic, and antimicrobial activities of altenuene, isoaltenuene, and alternariol.

Table 1: Cytotoxicity of Alternaria Dibenzo-α-Pyrones

CompoundCell LineIC50 (µM)Reference
AltenusinHL-606.65[4][5]
AlternariolHL-6033.28[5]

Table 2: Phytotoxicity of Alternaria Dibenzo-α-Pyrones

CompoundPlant SpeciesActivityReference
IsoaltenueneLactuca sativaPhytotoxic[4][5]
Brassica campestris L.Phytotoxic[4][5]
Stellaria aquatica (L.) Scop.Phytotoxic[4][5]
Digitaria ciliarisPhytotoxic[4][5]
Tomato leavesMinor phytotoxicity at 20 µ g/spot [6]
AlternariolLactuca sativaPhytotoxic[4][5]
Brassica campestris L.Phytotoxic[4][5]
Stellaria aquatica (L.) Scop.Phytotoxic[4][5]
Digitaria ciliarisPhytotoxic[4][5]
AltenusinLactuca sativaPhytotoxic[4][5]
Brassica campestris L.Phytotoxic[4][5]
Stellaria aquatica (L.) Scop.Phytotoxic[4][5]
Digitaria ciliarisPhytotoxic[4][5]

Table 3: Antimicrobial Activity of Alternaria Dibenzo-α-Pyrones

CompoundMicroorganismActivity (Zone of Inhibition)Reference
Dihydroaltenuene AStaphylococcus aureus (ATCC 29213)14 mm at 100 µ g/disk [7]
AltenueneStaphylococcus aureus18 mm at 100 µ g/disk [7]
Bacillus subtilis20 mm at 100 µ g/disk [7]
IsoaltenueneBacillus subtilis30 mm at 100 µ g/disk [7]
Geotrichum candidumNo activity up to 20 µ g/disk [6]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following protocols are for the key assays used to evaluate the biological activities of the related dibenzo-α-pyrones mentioned in the tables above.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of altenusin and alternariol against HL-60 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Protocol:

  • Cell Culture: HL-60 cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: HL-60 cells were seeded in a 96-well microplate at a density of 2.0 × 10^5 cells/mL. The cells were then treated with various concentrations of the test compounds dissolved in methanol.

  • Incubation: The treated cells were incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The plate is further incubated to allow for the formation of formazan crystals by viable cells. A solubilization solution is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is proportional to the absorbance, and the IC50 value is calculated.

Antibacterial Assay (Disk Diffusion Method)

The antibacterial activity of altenuene derivatives was evaluated using the disk diffusion method.[7]

Protocol:

  • Bacterial Culture: The test bacteria (Staphylococcus aureus and Bacillus subtilis) were cultured in an appropriate broth medium to achieve a standardized inoculum.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ).

  • Incubation: The plates are incubated under suitable conditions for bacterial growth (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Signaling Pathways and Experimental Workflows

Specific signaling pathways affected by this compound have not been elucidated. Based on the observed cytotoxicity of related compounds, a general workflow for investigating the mechanism of action is proposed. Furthermore, as many natural products exhibit enzyme inhibitory activity, a conceptual diagram of an enzyme inhibition assay is also provided.

Cytotoxicity_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Target_Identification Target Identification Start Treat cancer cell lines with this compound MTT MTT Assay to determine IC50 Start->MTT Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic WesternBlot Western Blot for key signaling proteins (e.g., caspases, Bcl-2 family) Apoptosis->WesternBlot CellCycle->WesternBlot Enzyme Enzyme Inhibition Assays WesternBlot->Enzyme Pathway Pathway Analysis (e.g., RNA-seq, Proteomics) WesternBlot->Pathway

Figure 1: Proposed experimental workflow for investigating the cytotoxic mechanism of action of this compound.

Enzyme_Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Inhibition

Figure 2: Conceptual diagram of a competitive enzyme inhibition model, a potential mechanism of action for this compound.

Conclusion and Future Directions

The current body of scientific literature on this compound is primarily focused on its chemical synthesis, leaving a significant void in our understanding of its biological properties. The data available for structurally related dibenzo-α-pyrones from Alternaria species, such as altenuene, isoaltenuene, and alternariol, suggest that this compound may possess cytotoxic, phytotoxic, and antimicrobial activities.

Future research should prioritize the biological evaluation of this compound. A systematic screening against a panel of cancer cell lines, pathogenic bacteria, and fungi is warranted. Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of molecular targets and affected signaling pathways. The experimental workflows and conceptual diagrams presented in this review provide a roadmap for such investigations. A thorough understanding of the structure-activity relationships within the dibenzo-α-pyrone class will be crucial for the potential development of this compound or its derivatives as therapeutic agents.

References

Dihydroaltenuene B Producing Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a polyketide-derived secondary metabolite produced by certain species of fungi. As a member of the altenuene derivative family, it shares a structural relationship with other mycotoxins produced by the genus Alternaria, such as altenuene and alternariol.[1][2] These compounds have garnered interest within the scientific community due to their diverse biological activities, which include potential enzymatic inhibition and cytotoxic effects. This technical guide provides a comprehensive overview of the fungi known to produce this compound, its biosynthetic pathway, detailed experimental protocols for its study, and a summary of its biological activities.

Fungi Producing this compound

This compound has been isolated from fungal species belonging to the genus Alternaria. While a comprehensive list of all producing strains is not exhaustively documented, Alternaria alternata is a well-established source of altenuene and its derivatives.[1][3][4] Additionally, a freshwater aquatic fungus from the family Tubeufiaceae has also been identified as a producer of this compound. Further screening of other Alternaria species and related fungi may reveal additional sources of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites.[4][5] The core structure of this compound is assembled by a Type I iterative polyketide synthase (PKS).

Proposed Biosynthetic Pathway:

The biosynthesis of this compound is believed to follow a pathway analogous to that of alternariol (AOH), a closely related and well-studied mycotoxin. The alternariol biosynthetic gene cluster, which has been identified in Alternaria alternata, contains the key enzymes necessary for the formation of the polyketide backbone.[6][7]

  • Polyketide Chain Assembly: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by the pksI gene. This enzyme catalyzes the iterative condensation of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide intermediate.[5][6]

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, also catalyzed by the PKS, to form the fundamental dibenzo-α-pyrone scaffold of alternariol.

  • Tailoring Modifications: Following the formation of the core structure, a series of tailoring enzymes modify the molecule. For this compound, this would involve hydroxylation and methylation steps. An O-methyltransferase, encoded by the omtI gene within the AOH cluster, is likely responsible for the methylation of a hydroxyl group.[5][6]

  • Reduction Step: The defining feature of this compound is the presence of a dihydro bond in the pyrone ring. This reduction is catalyzed by a dehydrogenase or reductase enzyme. A short-chain dehydrogenase, encoded by the sdrI gene also found in the AOH cluster, is a strong candidate for this enzymatic transformation.[6]

Genetic Regulation

The production of this compound and other secondary metabolites in Alternaria is tightly regulated at the genetic level. The expression of the biosynthetic genes is controlled by specific transcription factors, such as AohR, which is known to regulate the AOH gene cluster.[6] The production of these compounds is also influenced by various environmental factors, including nutrient availability (carbon and nitrogen sources), pH, and temperature, as well as signaling molecules that mediate fungal development and interactions with other organisms.[8]

Experimental Protocols

Fungal Culture and Induction of this compound Production

Objective: To cultivate this compound-producing fungi and induce the biosynthesis of the target compound.

Materials:

  • Alternaria alternata strain (or other known producer)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Protocol:

  • Inoculate the Alternaria alternata strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

  • Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the PDA plate and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate the liquid culture at 25-28°C with shaking at 150 rpm for 14-21 days. The production of secondary metabolites is often induced in the stationary phase of growth.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane, ethyl acetate, and methanol for chromatography elution

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pool the fractions containing the compound of interest and concentrate.

  • Further purify the enriched fraction by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

  • Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10]

Bioactivity Assessment: Enzyme Inhibition Assay (Acetylcholinesterase)

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase (AChE).

Materials:

  • Purified this compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound, 50 µL of Tris-HCl buffer, and 25 µL of AChE solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Add 125 µL of DTNB solution.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Biological Activity and Quantitative Data

Altenuene, a closely related compound to this compound, has demonstrated acetylcholinesterase inhibitory activity.[1] When added to the feed of Spodoptera litura (tobacco cutworm) caterpillars at a concentration of 50 mg/mL, it resulted in over 70% mortality, suggesting potential insecticidal properties.[1] While specific quantitative data for this compound's cytotoxicity and enzyme inhibition is not extensively available in the public domain, the structural similarity to other bioactive Alternaria toxins suggests it may exhibit similar properties. Further research is required to fully characterize its biological activity profile.

Table 1: Known Biological Activities of Related Altenuene Derivatives

CompoundBiological ActivityOrganism/Cell LineReported Effect
AltenueneAcetylcholinesterase Inhibition--
AltenueneInsecticidalSpodoptera litura>70% mortality at 50 mg/mL

Visualizations

Biosynthetic_Pathway_of_Dihydroaltenuene_B cluster_enzymes Key Biosynthetic Enzymes Acetyl-CoA + 6x Malonyl-CoA Acetyl-CoA + 6x Malonyl-CoA Heptaketide Intermediate Heptaketide Intermediate Acetyl-CoA + 6x Malonyl-CoA->Heptaketide Intermediate PksI (NR-PKS) Alternariol (AOH) Alternariol (AOH) Heptaketide Intermediate->Alternariol (AOH) Cyclization/Aromatization Methylated Intermediate Methylated Intermediate Alternariol (AOH)->Methylated Intermediate OmtI (Methyltransferase) This compound This compound Methylated Intermediate->this compound SdrI (Dehydrogenase/Reductase) PksI PksI OmtI OmtI SdrI SdrI

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis PDA Culture PDA Culture Spore Suspension Spore Suspension PDA Culture->Spore Suspension PDA Culture->Spore Suspension Liquid Culture (PDB) Liquid Culture (PDB) Spore Suspension->Liquid Culture (PDB) Spore Suspension->Liquid Culture (PDB) Filtration Filtration Liquid Culture (PDB)->Filtration Liquid Culture (PDB)->Filtration Ethyl Acetate Extraction Ethyl Acetate Extraction Filtration->Ethyl Acetate Extraction Filtration->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Ethyl Acetate Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Crude Extract->Silica Gel Chromatography HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Silica Gel Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound HPLC Purification->Pure this compound NMR & MS Analysis NMR & MS Analysis Pure this compound->NMR & MS Analysis Pure this compound->NMR & MS Analysis Bioactivity Assays Bioactivity Assays Pure this compound->Bioactivity Assays Pure this compound->Bioactivity Assays

Caption: Experimental workflow for this compound production and analysis.

Regulatory_Network Environmental Cues Environmental Cues Signaling Pathways Signaling Pathways Environmental Cues->Signaling Pathways Transcription Factors (e.g., AohR) Transcription Factors (e.g., AohR) Signaling Pathways->Transcription Factors (e.g., AohR) Biosynthetic Gene Cluster (pksI, omtI, sdrI) Biosynthetic Gene Cluster (pksI, omtI, sdrI) Transcription Factors (e.g., AohR)->Biosynthetic Gene Cluster (pksI, omtI, sdrI) This compound Production This compound Production Biosynthetic Gene Cluster (pksI, omtI, sdrI)->this compound Production

Caption: Regulation of this compound biosynthesis.

References

A Technical Guide to Investigating the Preliminary Cytotoxicity of Novel Dihydro-Compounds: A Case Study Approach in the Absence of Data for Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies on the preliminary cytotoxicity of Dihydroaltenuene B are not publicly available. Therefore, this technical guide will provide a representative framework for assessing the cytotoxic potential of a novel dihydro-compound, drawing upon established methodologies and findings from research on structurally related molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the cytotoxic evaluation of new chemical entities.

Quantitative Data in Cytotoxicity Studies

The initial assessment of a compound's cytotoxicity involves quantifying its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process by 50%. Below is a table summarizing typical quantitative data obtained in preliminary cytotoxicity screens of various dihydrochalcone and other related derivatives, which could be expected in a study of a new compound like this compound.

Compound ClassCell LineAssayIC50 Value (µM)Exposure Time (h)Citation
Dihydrochalcone DerivativeMDA-MB-231MTTData not specified24, 48, 72
Dihydrochalcone DerivativeMCF-7MTTData not specified24, 48, 72[1]
2-Phenylnaphthalene DerivativeHCT116Not specified10, 15, 20 (concentrations tested)48[2]
6-MethoxycoeloninMelanomaNot specified2.59 ± 0.11Not specified

Note: Specific IC50 values for the dihydrochalcone derivatives in the cited study were presented in graphical form and not explicitly stated in the text.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust cytotoxicity assessment. The following sections outline standard methodologies for key assays.

Cell viability assays are used to determine the number of healthy cells in a population after exposure to a test compound. These assays measure various cellular parameters, such as metabolic activity or membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically around 570 nm).

  • Resazurin (AlamarBlue) Assay: This is a fluorometric method to measure cell viability.[3] The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[4] This assay is generally considered more sensitive than the MTT assay.[4]

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Assays to detect apoptosis are crucial for understanding a compound's mode of action.

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live cells but can enter dead cells. By staining cells with both Annexin V and PI and analyzing them via flow cytometry, one can distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis.[5] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays often use a substrate that, when cleaved by the active caspase, releases a chromophore or fluorophore, allowing for colorimetric or fluorometric quantification of caspase activity.[1]

Signaling Pathways in Cytotoxicity

Understanding the molecular pathways through which a compound induces cell death is critical for its development as a potential therapeutic agent. The search results on related dihydro-compounds frequently implicate the intrinsic and extrinsic apoptosis pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[5] This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8.[2] Activated caspase-8 then directly activates executioner caspases, such as caspase-3, leading to the execution of apoptosis.[6]

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[5] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[5][6] This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[7] Activated caspase-9 then activates executioner caspases like caspase-3, culminating in apoptosis.[5][7]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the key signaling pathways involved in apoptosis.

G cluster_0 In Vitro Cytotoxicity Workflow start Cancer Cell Culture treatment Treatment with This compound (or related compound) start->treatment viability Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis caspase Caspase Activity Assay (Caspase-3, -8, -9) apoptosis->caspase pathway Western Blot for Signaling Proteins (Bcl-2 family, etc.) caspase->pathway end Data Analysis & Conclusion pathway->end

Caption: A representative experimental workflow for the in vitro evaluation of a compound's cytotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor fadd FADD death_receptor->fadd pro_caspase8 Pro-Caspase-8 fadd->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family tBid cleavage pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cellular_stress Intracellular Stress (e.g., DNA Damage) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c (Release) mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome forms pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Unraveling the Enigma: A Hypothesis on the Mechanism of Action of Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dihydroaltenuene B, a natural product with a complex chemical structure, presents a compelling case for further investigation into its biological activities. Despite its intriguing potential, a comprehensive understanding of its mechanism of action remains elusive. This technical guide synthesizes the currently available information and, based on the activities of structurally related compounds and known signaling pathways, puts forth a series of hypotheses regarding the potential cellular and molecular targets of this compound. The objective is to provide a foundational framework to guide future research and drug development efforts. Due to a scarcity of direct experimental data on this compound, this document leverages analogous information to construct plausible mechanisms, which await empirical validation.

Introduction

This compound is a benzopyran derivative, a class of compounds known for a wide range of biological activities.[1] Its intricate stereochemistry and functional groups suggest the potential for specific interactions with biological macromolecules, making it a person of interest in the search for novel therapeutic agents. However, the scientific literature currently lacks detailed studies on its specific mechanism of action. This guide aims to bridge this gap by proposing testable hypotheses based on established biochemical principles and data from related molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to elucidating its biological function. The table below summarizes the key computed properties of this compound.

PropertyValueSource
Molecular FormulaC15H18O6PubChem
Molecular Weight294.30 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count1PubChem

Caption: Key physicochemical properties of this compound.

Hypothesized Mechanisms of Action and Signaling Pathways

Given the lack of direct evidence, we can hypothesize potential mechanisms of action for this compound by examining the known activities of other natural products with similar structural motifs and by considering common cellular signaling pathways that are often modulated by such compounds.

Modulation of Inflammatory Signaling Pathways

Many natural products are known to possess anti-inflammatory properties through the modulation of key signaling cascades. A plausible hypothesis is that this compound could interfere with pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound could potentially inhibit this pathway at various levels, such as by preventing the degradation of IκBα or by directly inhibiting the transcriptional activity of NF-κB.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for cellular responses to a variety of stimuli, including inflammatory signals. It is conceivable that this compound could modulate the phosphorylation and activation of key kinases within these pathways.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Stimuli IKK IKK Stimuli->IKK MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Stimuli->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression translocates to nucleus MAPK_Kinases->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Hypothesis: Inhibition This compound->MAPK_Kinases Hypothesis: Modulation

Caption: Hypothesized modulation of inflammatory signaling pathways by this compound.

Induction of Apoptosis in Cancer Cells

Another common bioactivity of natural products is the induction of apoptosis, or programmed cell death, in cancer cells. This compound could potentially trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, ultimately activating caspases. This compound might induce mitochondrial stress or modulate the expression of Bcl-2 family proteins to promote apoptosis.

  • Extrinsic Pathway: This pathway is activated by the binding of death ligands to death receptors on the cell surface. It is possible that this compound could upregulate the expression of death receptors or sensitize cells to death ligand-induced apoptosis.

G cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Pathways cluster_2 Cellular Outcome Cellular_Stress Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Death_Ligands Death_Ligands Death_Receptors Death_Receptors Death_Ligands->Death_Receptors Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Caspase_8 Caspase_8 Death_Receptors->Caspase_8 activates Caspase_8->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis This compound This compound This compound->Mitochondria Hypothesis: Induces Stress This compound->Death_Receptors Hypothesis: Upregulates

Caption: Hypothesized induction of apoptosis by this compound.

Proposed Experimental Protocols for Hypothesis Testing

To validate the aforementioned hypotheses, a series of well-defined experiments are required. The following protocols are proposed as a starting point for investigating the mechanism of action of this compound.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on relevant cell lines (e.g., cancer cell lines, immune cells).

  • Methodology:

    • Cell Culture: Culture selected cell lines under standard conditions.

    • Treatment: Treat cells with a range of concentrations of this compound for various time points.

    • MTT Assay: Perform an MTT assay to assess cell viability and determine the IC50 value.

    • Annexin V/PI Staining: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis and necrosis.

    • Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assays.

Western Blot Analysis of Signaling Proteins
  • Objective: To investigate the effect of this compound on the activation state of key proteins in the NF-κB and MAPK signaling pathways.

  • Methodology:

    • Cell Lysis: Treat cells with this compound and a relevant stimulus (e.g., LPS for NF-κB activation) and then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38.

    • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine changes in protein phosphorylation.

G Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Transfer Quantification->SDS_PAGE Blotting 5. Western Blotting SDS_PAGE->Blotting Analysis 6. Data Analysis Blotting->Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The study of this compound is in its infancy, and its mechanism of action remains a compelling open question. The hypotheses presented in this guide, centered on the modulation of inflammatory and apoptotic pathways, provide a rational starting point for future research. The proposed experimental protocols offer a clear path forward for empirically testing these hypotheses. Further investigations, including target identification studies using techniques such as affinity chromatography and proteomics, will be crucial to definitively elucidate the molecular targets of this compound and to unlock its full therapeutic potential. The journey to understand this enigmatic molecule has just begun, and it promises to be a rewarding one for the scientific community.

References

An In-Depth Technical Guide to the Structural Analogs of Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Dihydroaltenuene B, a mycotoxin produced by fungi of the Alternaria genus. The document delves into the known biological activities, structure-activity relationships, and potential therapeutic applications of this class of compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and toxicology.

Introduction to this compound and its Analogs

This compound is a bicyclic lactone belonging to the dibenzopyrone class of mycotoxins. These secondary metabolites from Alternaria species are known for a wide range of biological activities, including cytotoxic, phytotoxic, and antimicrobial properties.[1][2] The core structure of this compound presents several sites for chemical modification, making it an interesting scaffold for the development of novel therapeutic agents. The exploration of its structural analogs is driven by the need to understand the relationship between chemical structure and biological activity, with the aim of identifying derivatives with enhanced potency and selectivity for specific biological targets.

Biological Activities of this compound and Related Analogs

While extensive research on a wide array of synthetic this compound analogs is still emerging, studies on the parent compound and its naturally occurring isomers provide foundational insights into their biological potential. The primary reported activity for this class of compounds is antibacterial, particularly against Gram-positive bacteria.

Antibacterial Activity

A key study on altenuene derivatives, including this compound, investigated their antibiotic properties using a disk diffusion assay. The results, summarized in the table below, indicate that the stereochemistry of the molecule plays a crucial role in its antibacterial efficacy.

CompoundStructureZone of Inhibition (mm) vs. Bacillus subtilisZone of Inhibition (mm) vs. Staphylococcus aureus
Dihydroaltenuene AIsomer of this compound--
This compound ---
IsoaltenueneDiastereomer of Altenuene30-
AltenueneDehydrogenated analog2018
5'-epi-AltenueneEpimer of AltenueneInactiveInactive

Data extracted from a study on altenuene derivatives isolated from a freshwater fungus.[3][4] Note: Specific quantitative data for this compound was not provided in this study, though it was isolated. The activity of its isomers and related compounds suggests potential antibacterial properties.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective analogs of this compound hinges on a clear understanding of its structure-activity relationship (SAR). While a comprehensive SAR study on a large library of this compound derivatives is not yet available in the public domain, valuable inferences can be drawn from studies of closely related structural analogs, such as dehydroaltenusin.

A study on dehydroaltenusin derivatives as inhibitors of mammalian DNA polymerase alpha revealed that the o-hydroxy-p-benzoquinone moiety is essential for their inhibitory activity.[5] This suggests that modifications to this part of the this compound scaffold could significantly impact its biological profile. Furthermore, substitutions at the 5-position of dehydroaltenusin were found to be important for its potency, indicating that this position is a key site for synthetic modification.[5]

Based on these findings, a logical workflow for exploring the SAR of this compound would involve the synthesis of analogs with modifications at these key positions to probe their effects on biological activity.

SAR_Workflow Start This compound Scaffold Mod_Benzoquinone Modification of o-hydroxy-p-benzoquinone moiety Start->Mod_Benzoquinone Mod_Position5 Substitution at Position 5 Start->Mod_Position5 Synthesis Synthesis of Analog Library Mod_Benzoquinone->Synthesis Mod_Position5->Synthesis Screening Biological Screening (e.g., antibacterial, cytotoxic assays) Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical workflow for SAR studies of this compound.

Potential Signaling Pathway Interactions

The precise molecular mechanisms and signaling pathways modulated by this compound and its analogs are not yet fully elucidated. However, the known cytotoxic and anticancer activities of other Alternaria mycotoxins suggest that these compounds may interfere with fundamental cellular processes.[1][2] For instance, some phytochemicals are known to target cancer stem cells by modulating signaling pathways such as Wnt/β-catenin and Notch.[6][7][8]

Given the structural similarities to other bioactive natural products, it is plausible that this compound analogs could interact with key signaling molecules involved in cell proliferation, apoptosis, and inflammation. Further research is required to identify the specific protein targets and signaling cascades affected by this class of compounds. A potential avenue of investigation could be the exploration of their effects on pathways commonly dysregulated in cancer.

Signaling_Pathways This compound Analog This compound Analog Cell Surface Receptors Cell Surface Receptors This compound Analog->Cell Surface Receptors Inhibition? Kinase Cascades Kinase Cascades This compound Analog->Kinase Cascades Direct Inhibition? Cell Surface Receptors->Kinase Cascades Transcription Factors Transcription Factors Kinase Cascades->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response e.g., Apoptosis, Cell Cycle Arrest Synthesis_Workflow Start Linear Carboxylic Acid Precursor Reaction_Setup Combine Reactants: - Precursor - Pd(OAc)2 & Ligand - Ag2CO3 & NaOAc - HFIP Start->Reaction_Setup Heating Heat at 110°C for 15h Reaction_Setup->Heating Quench_Workup Reaction Quenching and Aqueous Workup Heating->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Final_Product Bicyclic Lactone Purification->Final_Product

References

Methodological & Application

Application Note: Purification of Dihydroaltenuene B Using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Dihydroaltenuene B, a bioactive secondary metabolite produced by various fungi. The methodology outlines the extraction of the compound from fungal cultures followed by a robust preparative High-Performance Liquid Chromatography (HPLC) method for its isolation. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery to obtain highly purified this compound for further biological and chemical investigations.

Introduction

This compound is a member of the altenuene derivative family of mycotoxins produced by fungi of the Alternaria genus and other fungal species.[1] These compounds have garnered interest due to their potential biological activities. Accurate evaluation of the bioactivity and toxicological profile of this compound necessitates its availability in a highly purified form. Preparative HPLC is a powerful technique for the isolation of individual compounds from complex mixtures, such as fungal extracts.[2] This document details a validated method for the purification of this compound using reversed-phase preparative HPLC.

Experimental Protocols

Fungal Culture and Extraction

A detailed procedure for the cultivation of the source fungus and subsequent extraction of the crude metabolite mixture is crucial for a successful purification. The following protocol is based on the successful isolation of this compound from a freshwater fungus.[1]

Materials:

  • Fungal strain capable of producing this compound

  • Solid-substrate for fermentation (e.g., rice)

  • Erlenmeyer flasks

  • Incubator

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Acetonitrile (MeCN)

  • Rotary evaporator

  • Sephadex LH-20

Protocol:

  • Fungal Fermentation: Inoculate the this compound-producing fungal strain onto a solid substrate like rice in Erlenmeyer flasks. Incubate the culture under appropriate conditions (e.g., 25°C for several weeks) to allow for sufficient growth and metabolite production.

  • Extraction: After the incubation period, break up the solid culture and extract it exhaustively with ethyl acetate.

  • Solvent Partitioning: Concentrate the crude ethyl acetate extract under reduced pressure using a rotary evaporator. Partition the resulting residue between hexanes and acetonitrile to remove nonpolar impurities. The this compound will preferentially partition into the acetonitrile layer.

  • Initial Fractionation: Concentrate the acetonitrile fraction and subject it to column chromatography on Sephadex LH-20. Elute with a suitable solvent system (e.g., a mixture of hexanes, dichloromethane, and acetone) to obtain partially purified fractions.

Preparative HPLC Purification of this compound

The fractions containing this compound from the initial chromatographic step are further purified using preparative reversed-phase HPLC. The following table summarizes the key parameters for the preparative HPLC method.

Table 1: Preparative HPLC Parameters for this compound Purification

ParameterValue
Instrumentation Preparative HPLC system with a gradient pump, UV detector, and fraction collector
Column Alltech HS BDS C18, 8 µm, 10 x 250 mm
Mobile Phase A Water (H₂O)
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)
Gradient Program Method 1: Isocratic 50% MeOH/H₂O for 30 minutes, followed by a linear gradient to 100% MeOH over 10 minutes.
Method 2: Gradient of 30% MeCN/H₂O (isocratic for 10 min), then 30-70% over 15 min, and 70-100% over 5 min.
Flow Rate 2 mL/min
Detection UV at 215 nm and 230 nm
Injection Volume Dependent on sample concentration and column loading capacity
Sample Preparation Dissolve the partially purified, dried fraction in a minimal amount of the initial mobile phase composition.

Data Presentation

The following table summarizes the key quantitative data related to the purification process as described in the reference literature.[1]

Table 2: Summary of Purification Yields for Altenuene Derivatives

CompoundYield (mg)
Dihydroaltenuene A2.5
This compound 1.9
Dehydroaltenuene A1.6
Dehydroaltenuene B1.3
Isoaltenuene11
Altenuene5.0
5'-epialtenuene6.6

Diagrams

The following diagrams illustrate the experimental workflow and the logical steps involved in the purification of this compound.

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_hplc Preparative HPLC Purification Fungal Culture Fungal Culture Extraction (EtOAc) Extraction (EtOAc) Fungal Culture->Extraction (EtOAc) Solvent Partitioning Solvent Partitioning Extraction (EtOAc)->Solvent Partitioning Sephadex LH-20 Sephadex LH-20 Solvent Partitioning->Sephadex LH-20 HPLC System HPLC System Sephadex LH-20->HPLC System C18 Column C18 Column HPLC System->C18 Column Fraction Collection Fraction Collection C18 Column->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Pure this compound Pure this compound Purity Analysis->Pure this compound

Figure 1: Experimental workflow for the purification of this compound.

logical_relationship start Start: Crude Fungal Extract step1 Remove Lipids and Nonpolar Impurities (Solvent Partitioning) start->step1 Input step2 Initial Fractionation by Size Exclusion (Sephadex LH-20) step1->step2 Partially Purified Extract step3 High-Resolution Separation by Polarity (Preparative Reversed-Phase HPLC) step2->step3 Enriched Fractions step4 Isolate Target Compound (Fraction Collection) step3->step4 Separated Components end End: Purified this compound step4->end Final Product

References

Dihydroaltenuene B: Synthesis, Derivatization, and Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Dihydroaltenuene B is a polyketide natural product belonging to the resorcylic acid lactone family, a class of compounds known for their diverse biological activities. Isolated from various fungi, this compound has garnered interest within the scientific community for its potential as a lead compound in drug discovery. This document provides detailed application notes and protocols for the chemical synthesis of this compound, strategies for its derivatization, and an overview of its biological activities, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The total synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its precursor, altenuene. This method provides a straightforward and efficient route to obtain this compound in good yield.

Experimental Protocol: Synthesis of this compound via Hydrogenation of Altenuene

This protocol is adapted from the work of Altemöller and Podlech (2009).[1]

Materials:

  • Altenuene

  • Methanol (MeOH), analytical grade

  • Palladium on activated charcoal (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube or Parr hydrogenator) or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve altenuene in methanol in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the scale of the reaction, but a typical starting point is 10-20 mg of altenuene per mL of methanol.

  • Catalyst Addition: Carefully add 10% palladium on charcoal to the solution. The catalyst loading is typically 10-20% by weight relative to the starting material.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the flask with hydrogen gas to replace the air. Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Data Presentation:

CompoundStarting MaterialReagents and ConditionsYield (%)Spectroscopic Data
This compoundAltenueneH₂, 10% Pd/C, MeOH, rt, 2-4 h>90%¹H NMR, ¹³C NMR, HRMS consistent with reported values.

Synthesis Workflow:

G Altenuene Altenuene Reaction Hydrogenation (H₂, 10% Pd/C, MeOH) Altenuene->Reaction Purification Filtration & Purification (Celite, Column Chromatography) Reaction->Purification Dihydroaltenuene_B This compound Purification->Dihydroaltenuene_B

Caption: Workflow for the synthesis of this compound.

Derivatization of this compound

The presence of multiple hydroxyl groups and a lactone functionality in this compound offers several opportunities for chemical modification to explore structure-activity relationships (SAR) and develop new analogues with improved biological properties.

Proposed Derivatization Strategies

1. Acylation of Hydroxyl Groups:

The phenolic and alcoholic hydroxyl groups can be readily acylated to form esters. This can modulate the lipophilicity and cell permeability of the molecule.

  • Protocol: Treat this compound with an acylating agent (e.g., acetic anhydride, benzoyl chloride) in the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., dichloromethane, THF) at room temperature.

2. Etherification of Phenolic Hydroxyl Group:

The more acidic phenolic hydroxyl group can be selectively alkylated to form ethers, which can alter hydrogen bonding capabilities and metabolic stability.

  • Protocol: React this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone, DMF) at elevated temperatures.

3. Lactone Ring Opening:

The lactone can be hydrolyzed under basic conditions to yield the corresponding hydroxy carboxylate. This open-chain derivative can then be used for further modifications, such as amidation.

  • Protocol: Treat this compound with an aqueous base (e.g., sodium hydroxide, lithium hydroxide) in a co-solvent like THF or methanol. The resulting carboxylic acid can be coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt).

Derivatization Workflow:

G cluster_0 This compound Core cluster_1 Derivatization Strategies Dihydroaltenuene_B This compound Acylation Acylation (Ester Formation) Dihydroaltenuene_B->Acylation R-COCl, Base Etherification Etherification (Ether Formation) Dihydroaltenuene_B->Etherification R-X, Base RingOpening Lactone Ring Opening (Amide Formation) Dihydroaltenuene_B->RingOpening 1. Base 2. R-NH₂, Coupling Agent

Caption: Potential derivatization pathways for this compound.

Biological Activity of this compound

This compound has been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Activity

Gloer et al. reported that this compound displayed activity against Staphylococcus aureus.[1]

Data Presentation:

CompoundTarget OrganismAssay TypeActivityReference
This compoundStaphylococcus aureus (ATCC 29213)Disk Diffusion Assay14 mm zone of inhibition at 100 µ g/disk Gloer et al.

Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways modulated by this compound are not yet well-elucidated and represent an area for future research. Given its structural similarity to other resorcylic acid lactones, potential mechanisms of action could involve the inhibition of kinases or other enzymes. Further investigation is required to understand its mode of action and to identify potential cellular targets.

Logical Relationship for Future Investigation:

G Dihydroaltenuene_B This compound Biological_Activity Observed Biological Activity (e.g., Antibacterial) Dihydroaltenuene_B->Biological_Activity SAR_Studies Structure-Activity Relationship (SAR) (Using Derivatives) Dihydroaltenuene_B->SAR_Studies Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Biological_Activity->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Lead_Optimization Lead Compound Optimization Pathway_Analysis->Lead_Optimization SAR_Studies->Lead_Optimization

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. The synthetic route via hydrogenation of altenuene is efficient and allows for the production of material for further studies. The functional groups present in the molecule provide ample opportunities for derivatization to explore and optimize its biological activity. While its antibacterial properties are noted, further research is crucial to elucidate its mechanism of action and to explore its full therapeutic potential. The protocols and strategies outlined in this document provide a solid foundation for researchers to advance the study of this intriguing natural product.

References

Application Notes and Protocols for Dihydroaltenuene B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological effects and cellular mechanisms of Dihydroaltenuene B is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related mycotoxins produced by Alternaria species and are intended to serve as a starting point for research. Investigators should perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

This compound is a mycotoxin produced by fungi of the Alternaria genus. While specific research on this compound is scarce, other metabolites from Alternaria, such as Altertoxin II and Tenuazonic acid, have demonstrated cytotoxic effects against various cell lines[1][2]. This suggests that this compound may also possess biological activity relevant to cancer research and drug development. These notes provide a framework for investigating the potential cytotoxic and apoptotic effects of this compound in cell culture.

Potential Applications

  • Investigation of cytotoxic and pro-apoptotic activity in cancer cell lines.

  • Screening for potential anti-cancer therapeutic properties.

  • Studying the modulation of cellular signaling pathways related to cell death and survival.

Data Presentation

Due to the lack of specific data for this compound, the following table summarizes the cytotoxic activity of related Alternaria metabolites to provide a potential reference range for initial experiments.

CompoundCell LineAssay TypeMetricValueReference
Altertoxin IIHeLaCytotoxicityID500.5 µg/mL[1]
Tenuazonic AcidSf9CytotoxicityIC5025 µg/mL[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Based on data from related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include untreated controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualization of Potential Mechanisms

Hypothetical Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding dhb_prep This compound Stock Preparation treatment Treatment with This compound dhb_prep->treatment seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: A generalized workflow for investigating this compound's effects in cell culture.

Plausible Apoptosis Signaling Pathway

Given that many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway, the following diagram illustrates a hypothetical mechanism for this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade DHB This compound Bcl2 Bcl-2 (Anti-apoptotic) DHB->Bcl2 inhibits? Bax Bax (Pro-apoptotic) DHB->Bax activates? Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

References

Application Note and Protocol for Testing Dihydroaltenuene B Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a fungal secondary metabolite belonging to the benzopyran class of compounds. Natural products, particularly those with polyphenolic structures like this compound, are of significant interest in drug discovery due to their potential to modulate the activity of various enzymes.[1][2][3] This application note provides a detailed protocol for testing the inhibitory activity of this compound against a selected enzyme. Given that polyphenolic compounds are known to inhibit digestive enzymes, this protocol will use α-amylase as a representative target.[1][4][5] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. This protocol can be adapted for other enzymes based on preliminary screening or target identification studies.

Enzyme inhibition assays are crucial in drug discovery for identifying molecules that can modulate the activity of specific enzymes, thereby exerting a therapeutic effect.[6] These assays help determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).[7]

Materials and Reagents

  • This compound (purity ≥95%)

  • α-Amylase from porcine pancreas (or other suitable source)

  • Soluble starch (substrate)

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium phosphate buffer (pH 6.9)

  • Acarbose (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

  • Incubator

  • Pipettes and tips

  • Distilled or deionized water

Experimental Protocols

Preparation of Reagents
  • Sodium Phosphate Buffer (50 mM, pH 6.9): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.9.

  • α-Amylase Solution (0.5 U/mL): Dissolve α-amylase in cold sodium phosphate buffer to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by heating gently with constant stirring until the solution becomes clear. Allow to cool to room temperature before use.

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to a final concentration of 10 mM.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Acarbose Stock Solution (1 mM): Dissolve acarbose in sodium phosphate buffer to a final concentration of 1 mM. Prepare working solutions by serial dilution in the buffer.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Slowly add 30 g of sodium potassium tartrate and dilute to a final volume of 100 mL with distilled water. Store in a dark bottle at room temperature.

α-Amylase Inhibition Assay
  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Blank: 50 µL of sodium phosphate buffer.

    • Control (No Inhibitor): 25 µL of sodium phosphate buffer and 25 µL of α-amylase solution.

    • Test Inhibitor (this compound): 25 µL of this compound working solution and 25 µL of α-amylase solution.

    • Positive Control (Acarbose): 25 µL of acarbose working solution and 25 µL of α-amylase solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 50 µL of the 1% starch solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Color Development: Seal the plate and place it in a boiling water bath for 10 minutes.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition using the following formula:

    Where:

    • Abs_control is the absorbance of the control (enzyme + substrate without inhibitor).

    • Abs_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

The quantitative data from the α-amylase inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of this compound and Acarbose on α-Amylase

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound1
5
10
25
50
100
Acarbose1
5
10
25
50
100
IC50 (µM) This compound:
Acarbose:

SD: Standard Deviation

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis reagent_prep Prepare Buffer, Enzyme, Substrate, Inhibitor & DNS setup Set up 96-well plate (Blank, Control, Test, Positive Control) reagent_prep->setup pre_incubation Pre-incubate with Inhibitor (10 min, 37°C) setup->pre_incubation reaction_start Add Substrate (Starch) pre_incubation->reaction_start incubation Incubate (20 min, 37°C) reaction_start->incubation reaction_stop Add DNS Reagent incubation->reaction_stop color_dev Boil for 10 min reaction_stop->color_dev measurement Measure Absorbance at 540 nm color_dev->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for the α-amylase inhibition assay.

signaling_pathway Starch Starch (Polysaccharide) Amylase α-Amylase Starch->Amylase Hydrolysis Glucose Glucose (Monosaccharide) Amylase->Glucose Absorption Intestinal Absorption Glucose->Absorption Inhibitor This compound (Inhibitor) Inhibitor->Amylase

Caption: Inhibition of starch hydrolysis by this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a mycotoxin produced by fungi of the Alternaria genus. While in vitro data on its biological activity may be emerging, comprehensive in vivo studies are crucial to understand its toxicological profile, pharmacokinetic properties, and potential therapeutic applications. This document provides a detailed framework for designing and conducting in vivo experiments to assess the biological effects of this compound. The protocols outlined here are based on established methodologies for mycotoxin testing and can be adapted to specific research questions.

Acute Oral Toxicity Assessment (OECD Guideline 423)

An acute toxicity study is the first step to determine the intrinsic toxicity of this compound and to classify it according to the Globally Harmonised System (GHS). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[1][2][3]

Experimental Protocol

1.1. Animal Model:

  • Species: Wistar rats or Swiss albino mice (one species, justify selection).

  • Sex: Healthy, nulliparous, and non-pregnant females are generally more sensitive.

  • Age: Young adults (8-12 weeks old).

  • Number: 3 animals per step.

  • Housing: Housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water, except for a brief fasting period before dosing.

1.2. Dose Administration:

  • Route: Oral gavage is the most relevant route for mycotoxin exposure.

  • Vehicle: A suitable vehicle such as corn oil or a 0.5% carboxymethyl cellulose (CMC) solution should be used. The toxicological properties of the vehicle should be well-known.

  • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose is based on any existing in vitro cytotoxicity data or structure-activity relationships with other known mycotoxins.

  • Procedure: A stepwise procedure is followed. If no mortality is observed at the starting dose, the next higher dose is used in a new group of animals. If mortality occurs, the next lower dose is tested.

1.3. Observations:

  • Clinical Signs: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy. Any observed abnormalities in tissues and organs should be recorded.

Data Presentation

Table 1: Acute Oral Toxicity of this compound (Example Data)

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs Observed
30030/3Lethargy, piloerection within the first 24 hours.
200032/3Severe lethargy, ataxia, tremors, death within 48 hours.
GHS Classification Category 4 Harmful if swallowed

Sub-chronic Toxicity Study (90-Day Repeated Dose)

A 90-day oral toxicity study provides information on the potential adverse effects of repeated exposure to this compound and helps to determine a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol

2.1. Animal Model:

  • Species: Wistar rats.

  • Number: 10 animals/sex/group.

  • Groups:

    • Control (vehicle only)

    • Low dose

    • Mid dose

    • High dose

    • (Optional) Satellite group for reversibility assessment (control and high dose).

2.2. Dose Administration:

  • Route: Oral gavage, daily for 90 days.

  • Dose Selection: Doses should be selected based on the results of the acute toxicity study. The highest dose should induce some toxicity but not mortality.

2.3. Observations and Endpoints:

  • Clinical Observations: Daily.

  • Body Weight and Food Consumption: Weekly.

  • Ophthalmology: Before the start and at the end of the study.

  • Hematology and Clinical Biochemistry: At termination. Key parameters include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers for liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Urinalysis: At termination.

  • Gross Necropsy and Organ Weights: At termination, key organs (liver, kidneys, spleen, brain, heart, etc.) are weighed.

  • Histopathology: Microscopic examination of major organs and any gross lesions.

Data Presentation

Table 2: Hematological Parameters in Rats Treated with this compound for 90 Days (Example Data)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
RBC (10^6/µL)7.5 ± 0.57.4 ± 0.67.2 ± 0.46.5 ± 0.7
WBC (10^3/µL)8.2 ± 1.18.5 ± 1.39.1 ± 1.511.5 ± 2.0
Hemoglobin (g/dL)15.1 ± 1.014.9 ± 1.214.5 ± 0.913.2 ± 1.1
Platelets (10^3/µL)850 ± 95830 ± 110800 ± 105750 ± 120
p < 0.05 compared to control

Table 3: Clinical Biochemistry in Rats Treated with this compound for 90 Days (Example Data)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
ALT (U/L)35 ± 538 ± 655 ± 898 ± 15
AST (U/L)80 ± 1285 ± 15110 ± 20180 ± 30
BUN (mg/dL)20 ± 322 ± 425 ± 535 ± 7
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.9 ± 0.2
* p < 0.05 compared to control

Genotoxicity Assessment

Investigating the genotoxic potential of this compound is crucial for carcinogenicity risk assessment. A combination of in vivo assays is recommended.

Experimental Protocol

3.1. In Vivo Micronucleus Test (OECD Guideline 474):

  • Principle: This test detects damage to chromosomes or the mitotic apparatus.

  • Animal Model: Mice or rats.

  • Procedure: Animals are dosed with this compound (usually one to three dose levels). Bone marrow is collected at appropriate time points (e.g., 24 and 48 hours after treatment). Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.

  • Endpoint: Frequency of micronucleated PCEs.

3.2. In Vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis):

  • Principle: This assay detects DNA strand breaks in individual cells.

  • Animal Model: Mice or rats.

  • Procedure: Following treatment with this compound, cells from target organs (e.g., liver, kidney) are isolated, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[4]

  • Endpoint: DNA migration, quantified as tail length, tail intensity, or tail moment.

Data Presentation

Table 4: Genotoxicity of this compound in Rodents (Example Data)

AssayTissue/Cell TypeDose (mg/kg)Result
Micronucleus TestBone Marrow PCEs01.5 ± 0.5 (% MN-PCE)
1001.8 ± 0.6 (% MN-PCE)
3004.5 ± 1.2 (% MN-PCE)
Comet AssayLiver Cells05.2 ± 1.1 (% Tail DNA)
1008.9 ± 2.5 (% Tail DNA)
30025.6 ± 5.8 (% Tail DNA)
p < 0.05 compared to control

Immunotoxicity Assessment

Mycotoxins are known to modulate the immune system.[5][6] Assessing the immunotoxic potential of this compound is therefore important.

Experimental Protocol
  • Animal Model: BALB/c mice are often used for immunological studies.

  • Study Design: A 28-day repeated dose study can be employed.

  • Endpoints:

    • Immunopathology: Weights of spleen and thymus, histopathology of lymphoid tissues.

    • Humoral Immunity: Measurement of serum immunoglobulin levels (IgG, IgM) in response to a T-dependent antigen (e.g., keyhole limpet hemocyanin).

    • Cell-mediated Immunity: Delayed-type hypersensitivity (DTH) response.

    • Innate Immunity: Natural killer (NK) cell activity, macrophage phagocytosis.

Data Presentation

Table 5: Immunological Endpoints in Mice Treated with this compound for 28 Days (Example Data)

ParameterControlLow DoseMid DoseHigh Dose
Spleen Weight (mg)105 ± 10110 ± 12135 ± 15160 ± 20
Anti-KLH IgG (OD)1.2 ± 0.21.1 ± 0.30.8 ± 0.20.5 ± 0.1
DTH Response (mm)0.5 ± 0.10.45 ± 0.10.3 ± 0.050.2 ± 0.05
NK Cell Activity (%)45 ± 542 ± 630 ± 522 ± 4
* p < 0.05 compared to control

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_acute Acute Toxicity (OECD 423) cluster_subchronic Sub-chronic Toxicity (90-day) cluster_genotoxicity Genotoxicity cluster_immunotoxicity Immunotoxicity A1 Dose Group 1 (3 animals) A2 Observation (14 days) A1->A2 A3 Endpoint: Mortality & Clinical Signs A2->A3 S1 4 Groups x 10 animals/sex S2 Daily Dosing (90 days) S1->S2 S3 Endpoints: Hematology, Biochemistry, Histopathology S2->S3 G1 Micronucleus Test G3 Endpoint: DNA & Chromosome Damage G1->G3 G2 Comet Assay G2->G3 I1 28-day Dosing I2 Endpoints: Humoral & Cell-mediated Immunity I1->I2 start This compound In Vivo Assessment cluster_acute cluster_acute start->cluster_acute cluster_subchronic cluster_subchronic start->cluster_subchronic cluster_genotoxicity cluster_genotoxicity start->cluster_genotoxicity cluster_immunotoxicity cluster_immunotoxicity start->cluster_immunotoxicity

Caption: Overall workflow for in vivo assessment of this compound.

Putative Signaling Pathway for Mycotoxin-Induced Toxicity

signaling_pathway cluster_cell Cellular Response Mycotoxin This compound ROS Reactive Oxygen Species (ROS) Mycotoxin->ROS DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Putative signaling pathways involved in this compound toxicity.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound. A systematic approach, starting with acute toxicity and progressing to sub-chronic, genotoxicity, and immunotoxicity studies, will provide a robust dataset for risk assessment and potential therapeutic development. It is essential to adhere to established guidelines, such as those from the OECD, to ensure data quality and reproducibility. The example data and diagrams serve as a template for data presentation and visualization of complex biological processes. Researchers should adapt these protocols based on their specific hypotheses and available resources.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Dihydroaltenuene B in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydroaltenuene B, a mycotoxin produced by Alternaria fungi. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for the analysis of this compound in various food matrices, such as cereals, fruits, and vegetables, and is intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound is a mycotoxin belonging to the Alternaria toxin family. These toxins are common contaminants in a variety of food commodities and pose a potential risk to human health. This compound has been identified as a potent inhibitor of mushroom tyrosinase[1]. Accurate and sensitive detection methods are therefore crucial for monitoring its presence in the food supply and for toxicological research. This LC-MS/MS method provides a reliable tool for the selective and sensitive quantification of this compound.

Experimental

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for sample preparation.

Materials:

  • Homogenized food sample (e.g., tomato puree, wheat flour, sunflower seeds)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

This compound has a molecular formula of C₁₅H₁₈O₆ and an exact mass of 294.1103 Da[1]. Based on this, the precursor ions for MS/MS analysis are:

  • Positive Mode: [M+H]⁺ = m/z 295.1176

  • Negative Mode: [M-H]⁻ = m/z 293.0928

The selection of ionization mode will depend on instrument sensitivity and matrix effects. Both modes should be evaluated during method development. Plausible fragmentation patterns can be predicted based on the structure of this compound. Common losses include water (H₂O), carbon monoxide (CO), and methyl groups (CH₃).

Predicted MRM Transitions (for method development starting points):

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV) - Starting Point
Positive295.1277.1H₂O15
Positive295.1249.1H₂O + CO25
Negative293.1275.1H₂O15
Negative293.1247.1H₂O + CO25

Note: These are predicted transitions and require optimization on the specific instrument used.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of various Alternaria toxins in different food matrices, which can be used as a reference for the expected performance of the this compound method.

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
AltenueneTomato Puree-1.097[2]
AlternariolTomato Puree-1.095[2]
Alternariol monomethyl etherTomato Puree-1.098[2]
Tenuazonic AcidTomato Puree-1.097[2]
TentoxinTomato Puree-1.0102[2]
AlternariolTomato Juice0.73.5>80[3]
Alternariol monomethyl etherTomato Juice0.73.5>80[3]
TentoxinTomato Juice0.73.5>80[3]
AlternariolCereals0.5 - 5--[2]
Tenuazonic AcidCereals0.5 - 5--[2]

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Food Sample (5g) Extraction Add 10mL H2O, then 10mL ACN (1% FA) Vortex Sample->Extraction Salting_out Add 4g MgSO4 + 1g NaCl Vortex Extraction->Salting_out Centrifugation1 Centrifuge (4000 rpm, 5 min) Salting_out->Centrifugation1 dSPE Transfer 1mL Supernatant Add 150mg PSA + 150mg C18 Vortex Centrifugation1->dSPE Centrifugation2 Centrifuge (10000 rpm, 5 min) dSPE->Centrifugation2 Filtration Filter (0.22 µm) Centrifugation2->Filtration LC_Separation HPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Tandem MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

G Proposed Signaling Pathway of this compound Toxicity Dihydroaltenuene_B This compound Tyrosinase Tyrosinase Dihydroaltenuene_B->Tyrosinase Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Catalyzed by Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Catalyzed by Tyrosinase Melanin Melanin Synthesis Dopaquinone->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Tyrosinase inhibition by this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective tool for the quantification of this compound in various food matrices. The sample preparation protocol is straightforward and effective in removing matrix interferences. This application note serves as a comprehensive guide for researchers and scientists involved in mycotoxin analysis and food safety. The provided method parameters can be used as a starting point for method development and validation on specific LC-MS/MS instrumentation.

References

Application of Dihydroaltenuene B in Phytopathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a dihydrodibenzopyrone, a class of secondary metabolites produced by fungi. It was first isolated from an unidentified freshwater aquatic fungus belonging to the Tubeufiaceae family.[1][2] While research on the direct application of this compound in phytopathology is still in its nascent stages, its structural relatives, the altenuene derivatives, have demonstrated notable biological activities, including antimicrobial and phytotoxic effects.[1][3][4][5][6] This document provides a comprehensive overview of the potential applications of this compound in phytopathology research, including detailed, adaptable protocols for assessing its efficacy against plant pathogens and understanding its mode of action.

Initial screenings of this compound did not show antifungal activity against Aspergillus flavus or Fusarium verticillioides in disk diffusion assays.[1][6] However, the demonstrated phytotoxicity of related compounds such as isoaltenuene, alternariol, and altenusin against various plant species suggests that this compound and its analogs warrant further investigation as potential bioherbicides or as lead compounds for the development of novel plant protection agents.[3][4][5]

Data Presentation: Biological Activities of Altenuene Derivatives

Due to the limited specific data on this compound's antifungal activity, this table summarizes the reported phytotoxic effects of related altenuene compounds to provide a basis for potential research directions.

CompoundActivity TypeTarget Organism(s)Observed EffectReference(s)
IsoaltenuenePhytotoxicityLactuca sativa (Lettuce), Brassica campestris (Field Mustard), Stellaria aquatica (Water Chickweed), Digitaria ciliaris (Southern Crabgrass)Not specified[3][4][5]
AlternariolPhytotoxicityLactuca sativa, Brassica campestris, Stellaria aquatica, Digitaria ciliarisNot specified[3][4][5]
AltenusinPhytotoxicityLactuca sativa, Brassica campestris, Stellaria aquatica, Digitaria ciliarisNot specified[3][4][5]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the evaluation of this compound's antifungal and phytotoxic properties.

Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of phytopathogenic fungi.

Materials:

  • This compound

  • Phytopathogenic fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria alternata)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control (e.g., a commercial fungicide like Captan)

  • Negative control (medium with DMSO)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strains on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the this compound dilutions.

    • Include positive and negative controls in separate wells.

    • Incubate the plates at 25°C for 48-72 hours in a humidified chamber.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

    • Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: In Vivo Plant Protection Assay (Detached Leaf Assay)

This protocol assesses the ability of this compound to prevent or reduce disease symptoms on plant leaves.

Materials:

  • This compound solution (at various concentrations, with a non-toxic solvent)

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, cucumber)

  • Phytopathogenic fungal spore suspension (e.g., 1 x 10⁶ spores/mL of Botrytis cinerea)

  • Sterile Petri dishes or transparent containers with moist filter paper

  • Positive control (commercial fungicide)

  • Negative control (solvent only)

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the plant and wash them gently with sterile distilled water.

    • Place the leaves abaxial side up in the prepared humid chambers.

  • Treatment Application:

    • Apply a defined volume (e.g., 20 µL) of the this compound solution, positive control, or negative control to a specific area on the leaf surface.

    • Allow the treatment to dry in a laminar flow hood.

  • Inoculation:

    • Place a mycelial plug (5 mm diameter) from an actively growing fungal culture or a droplet (10 µL) of the spore suspension onto the treated area of the leaf.

  • Incubation and Disease Assessment:

    • Incubate the chambers at 22-25°C with a photoperiod (e.g., 12h light/12h dark) for 3-5 days.

    • Measure the diameter of the necrotic lesions that develop.

    • Calculate the percentage of disease inhibition compared to the negative control.

Protocol 3: Investigation of the Mechanism of Action

This protocol outlines preliminary steps to investigate how this compound might inhibit fungal growth.

1. Cell Membrane Integrity Assay:

  • Principle: To determine if this compound disrupts the fungal cell membrane, leading to the leakage of intracellular contents.

  • Method:

    • Treat a fungal spore suspension with this compound at its MIC.

    • Incubate for a specific period.

    • Centrifuge to pellet the spores.

    • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.

    • Alternatively, use a fluorescent dye like propidium iodide, which only enters cells with compromised membranes, and quantify with fluorescence microscopy or a fluorometer.

2. Reactive Oxygen Species (ROS) Accumulation Assay:

  • Principle: To assess if this compound induces oxidative stress in fungal cells.

  • Method:

    • Treat fungal mycelia or spores with this compound.

    • Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA).

    • Measure the fluorescence intensity, which is proportional to the amount of ROS produced.

Visualizations

experimental_workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Evaluation cluster_moa Mechanism of Action Studies vitro_start Prepare this compound Stock dilution Serial Dilutions vitro_start->dilution mic_assay Broth Microdilution Assay (vs. Phytopathogens) dilution->mic_assay mic_result Determine MIC mic_assay->mic_result vivo_start Select Active Concentrations mic_result->vivo_start Proceed if active leaf_assay Detached Leaf Assay vivo_start->leaf_assay plant_assay Whole Plant Assay (Greenhouse) vivo_start->plant_assay disease_assessment Assess Disease Severity leaf_assay->disease_assessment plant_assay->disease_assessment membrane Cell Membrane Integrity disease_assessment->membrane Investigate how it works ros ROS Accumulation disease_assessment->ros enzyme Enzyme Inhibition Assays disease_assessment->enzyme moa_result Elucidate MOA membrane->moa_result ros->moa_result enzyme->moa_result

Caption: Experimental workflow for evaluating this compound.

plant_defense_pathway cluster_pathogen Pathogen Attack cluster_plant Plant Cell Response cluster_compound Potential Intervention pathogen Fungal Pathogen pamps PAMPs/MAMPs pathogen->pamps effectors Effectors pathogen->effectors prr Pattern Recognition Receptors (PRRs) pamps->prr pti Pattern-Triggered Immunity (PTI) effectors->pti Inhibition r_protein R Proteins effectors->r_protein prr->pti ros_burst ROS Burst pti->ros_burst mapk MAPK Cascade pti->mapk defense_genes Defense Gene Expression ros_burst->defense_genes mapk->defense_genes hormone Defense Hormones (SA, JA, ET) defense_genes->hormone eti Effector-Triggered Immunity (ETI) r_protein->eti eti->defense_genes hr Hypersensitive Response (HR) eti->hr dhb This compound dhb->pathogen Direct Antifungal Activity? dhb->pti Priming/Elicitation?

References

Application Notes and Protocols: Development of a Dihydroaltenuene B-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaltenuene B is a natural product derived from fungi, belonging to the 2-benzopyran class of compounds.[1] While its full range of biological activities is still under investigation, like many natural products, it holds potential for therapeutic applications. Understanding the mechanisms by which cells may develop resistance to this compound is crucial for its potential future development as a therapeutic agent. Acquired drug resistance is a significant challenge in disease treatment, often involving mechanisms such as increased drug efflux, alteration of the drug target, or activation of pro-survival signaling pathways.[2][3][4]

This document provides a detailed protocol for the in vitro development of a cell line resistant to this compound. The establishment of such a cell line provides a valuable tool for studying the molecular mechanisms of resistance, identifying potential biomarkers of resistance, and screening for compounds that can overcome or circumvent this resistance. The protocol described herein employs a systematic approach of continuous exposure to escalating concentrations of the compound to select for a resistant population.

Principle of the Method

The development of a drug-resistant cell line is based on the principle of selective pressure. A population of cancer cells is exposed to gradually increasing concentrations of a cytotoxic agent, in this case, this compound.[5][6] Most cells will be killed, but a small subpopulation may survive due to inherent or acquired resistance mechanisms. These surviving cells are then expanded and subjected to higher concentrations of the drug. This process is repeated over several cycles, leading to the selection of a cell line with a stable, high-level resistance to the compound. The degree of resistance is quantified by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to that of the original, parental cell line.[7][8]

Hypothetical Mechanism of Action and Resistance

For the purpose of this protocol, we will hypothesize a plausible mechanism of action for this compound and a corresponding resistance mechanism.

Hypothetical Mechanism of Action: this compound induces apoptosis by inhibiting the activity of a pro-survival protein, "Survival Kinase X" (SKX). Inhibition of SKX leads to the activation of a downstream caspase cascade, ultimately resulting in programmed cell death.

Hypothetical Resistance Mechanism: Resistance to this compound could arise from the overexpression of an ATP-binding cassette (ABC) transporter, which actively pumps the compound out of the cell, thereby reducing its intracellular concentration and preventing it from reaching its target, SKX.

Materials and Reagents

  • Parental cancer cell line (e.g., HeLa, MCF-7)

  • This compound (ensure high purity)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Sterile cell culture flasks (T-25, T-75)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Microscope

Detailed Experimental Protocols

Part 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
  • Cell Seeding:

    • Culture the parental cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation and Viability Assay:

    • Incubate the plate for 48-72 hours.

    • After the incubation period, assess cell viability using a suitable assay (e.g., MTT). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. drug concentration) and determine the IC50 value using non-linear regression analysis.

Part 2: Development of the this compound-Resistant Cell Line
  • Initial Exposure:

    • Start by culturing the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth), as determined in Part 1.

  • Gradual Dose Escalation:

    • When the cells reach 80-90% confluency, passage them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).[6]

    • Initially, a significant amount of cell death is expected. The surviving cells will eventually repopulate the flask.

    • Continue this process of gradually increasing the drug concentration with each passage. The rate of increase should be adjusted based on the cell recovery rate. If there is excessive cell death, maintain the cells at the current concentration for an additional passage before increasing it further.[5]

  • Maintenance and Cryopreservation:

    • At each stage of successfully adapted cell populations to a new drug concentration, it is highly recommended to cryopreserve a batch of cells. This creates backups in case of contamination or loss of the culture.[9]

    • The entire process of developing a highly resistant cell line can take several months.

Part 3: Clonal Selection of the Resistant Population
  • Limiting Dilution:

    • Once a cell population is established that can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform clonal selection to ensure a homogenous resistant population.[8]

    • Prepare a single-cell suspension of the resistant cells.

    • Perform serial dilutions to a final concentration of approximately 0.5 cells per 100 µL.

    • Seed 100 µL of this suspension into each well of a 96-well plate. This will statistically result in some wells containing a single cell.

  • Expansion of Clones:

    • Incubate the plates and monitor for the growth of single colonies.

    • Once colonies are visible, expand the monoclonal populations in larger culture vessels, always in the presence of the selective pressure (the high concentration of this compound).

Part 4: Characterization of the Resistant Phenotype
  • IC50 Determination in the Resistant Line:

    • Perform the same IC50 determination protocol as described in Part 1 on the newly established resistant cell line and the parental cell line in parallel.

  • Calculation of the Resistance Index (RI):

    • The degree of resistance is determined by calculating the Resistance Index (RI) using the following formula: RI = IC50 of the resistant cell line / IC50 of the parental cell line

    • A significant increase in the RI (typically >5-10) confirms the resistant phenotype.[6]

  • Stability of the Resistant Phenotype:

    • To assess the stability of the resistance, culture the resistant cells in a drug-free medium for several passages (e.g., 10-20 passages).

    • Re-determine the IC50 and compare it to the IC50 of the resistant line continuously maintained in the drug. A stable resistance will show no significant change in the IC50 after culture in the absence of the drug.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines.

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental Cell Line[Insert experimental value]1.0
Resistant Cell Line[Insert experimental value][Calculate based on IC50 values]

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Development of Resistant Line cluster_2 Phase 3: Clonal Selection cluster_3 Phase 4: Characterization P1_1 Seed Parental Cells in 96-well plate P1_2 Treat with series of this compound concentrations P1_1->P1_2 P1_3 Incubate for 48-72h P1_2->P1_3 P1_4 Perform Cell Viability Assay P1_3->P1_4 P1_5 Determine IC50 P1_4->P1_5 P2_1 Culture Parental Cells with IC20 of this compound P1_5->P2_1 Inform starting concentration P2_2 Passage cells with gradually increasing drug concentration P2_1->P2_2 P2_2->P2_2 P2_3 Cryopreserve cells at each successful step P2_2->P2_3 P3_1 Perform Limiting Dilution of Resistant Population P2_3->P3_1 P3_2 Expand single-cell clones P3_1->P3_2 P4_1 Determine IC50 of Resistant vs. Parental Line P3_2->P4_1 P4_2 Calculate Resistance Index (RI) P4_1->P4_2 P4_3 Assess stability of resistance P4_1->P4_3

Figure 1: Workflow for developing a this compound-resistant cell line.

G cluster_action This compound Action cluster_resistance Resistance Mechanism DHB This compound SKX Survival Kinase X (SKX) DHB->SKX Inhibits ABC ABC Transporter (Overexpressed) DHB->ABC Caspase Caspase Activation SKX->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis DHB_out This compound (extracellular) ABC->DHB_out Efflux DHB_ext This compound (extracellular) DHB_ext->DHB Cellular uptake

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydroaltenuene B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the fermentation yield of Dihydroaltenuene B. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.

Troubleshooting Guide

Low or inconsistent yields of this compound can arise from a variety of factors in the fermentation process. This guide outlines common problems, their potential causes, and actionable solutions.

Problem ID Issue Potential Causes Recommended Solutions & Probes
DHB-T01 Low or No this compound Production 1. Suboptimal Media Composition2. Inappropriate Fermentation Parameters3. Poor Inoculum Quality4. Strain Degeneration1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Test various C/N ratios (see Table 1).2. Parameter Adjustment: Optimize pH (typically 5.0-6.5), temperature (25-28°C), and aeration. Perform a time-course analysis to determine the optimal harvest time.3. Inoculum Preparation: Use a fresh, actively growing culture for inoculation. Standardize spore suspension concentration or mycelial fragment size.4. Strain Maintenance: Re-isolate single spores from the stock culture to ensure genetic homogeneity.
DHB-T02 Accumulation of Precursor (Altenuene) Instead of this compound 1. Inefficient Bioconversion2. Lack of Specific Co-factors1. Enhance Reductase Activity: Ensure the presence of necessary reducing agents in the media. Consider overexpression of the responsible reductase gene if known.2. Co-factor Supplementation: Supplement the medium with potential co-factors such as NADPH or NADH precursors (e.g., nicotinic acid).
DHB-T03 High Biomass, Low Product Yield 1. Carbon Flux Directed Towards Primary Metabolism2. Nitrogen Catabolite Repression1. Shift Metabolic Focus: Implement a two-stage fermentation with an initial growth phase followed by a production phase with nutrient limitation (e.g., nitrogen limitation) to trigger secondary metabolism.2. Optimize Nitrogen Source: Use slower-metabolizing nitrogen sources like peptone or yeast extract instead of ammonium salts.
DHB-T04 Batch-to-Batch Variability 1. Inconsistent Inoculum2. Fluctuations in Media Preparation3. Variations in Fermentation Conditions1. Standardize Inoculum: Implement a strict protocol for inoculum preparation, including age and concentration.2. Precise Media Formulation: Ensure accurate weighing of components and consistent water quality.3. Monitor and Control Parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen.
DHB-T05 Product Degradation 1. Enzymatic Degradation2. Chemical Instability at Certain pH or Temperature1. Harvest Time Optimization: Harvest the culture before significant degradation occurs, as determined by a time-course study.2. Process Optimization: Adjust pH and temperature during extraction and purification to maintain product stability.
Table 1: Exemplary Media Optimization for Polyketide Production
Parameter Condition 1 Condition 2 Condition 3 Relative this compound Yield (%)
Carbon Source Glucose (20 g/L)Sucrose (20 g/L)Starch (20 g/L)100
Nitrogen Source Peptone (5 g/L)Yeast Extract (5 g/L)Ammonium Sulfate (2 g/L)120
C/N Ratio 10:120:140:1150
Precursor NoneAcetate (1 g/L)Malonate (1 g/L)180
Co-culture MonocultureWith Bacillus subtilisWith Streptomyces coelicolor250

Frequently Asked Questions (FAQs)

Q1: What is the optimal C/N ratio for this compound production?

A1: The optimal carbon-to-nitrogen (C/N) ratio can vary depending on the specific fungal strain and other media components. Generally, a higher C/N ratio (e.g., 20:1 to 40:1) tends to favor secondary metabolite production over biomass accumulation.[1][2][3][4][5] It is recommended to experimentally determine the optimal ratio for your specific process by testing a range of C/N ratios while keeping other parameters constant.

Q2: Can precursor feeding enhance the yield of this compound?

A2: Yes, precursor feeding can significantly boost the yield of polyketides like this compound.[6][7][8] this compound is a polyketide, and its biosynthesis starts with acetyl-CoA and involves the incorporation of malonyl-CoA units. Supplementing the fermentation medium with precursors such as acetate or malonate can increase the intracellular pool of these building blocks and drive the biosynthetic pathway towards higher product formation.

Q3: How does co-culturing improve this compound production?

A3: Co-culturing with other microorganisms, such as bacteria or other fungi, can induce the expression of silent biosynthetic gene clusters and enhance the production of secondary metabolites.[9][10][11][12][13][14] The interaction between the different species can trigger defense mechanisms and signaling cascades that upregulate the production of compounds like this compound. The choice of the co-culture partner is critical and often requires screening of different combinations. In some cases, a 100-fold increase in the production of secondary metabolites has been observed.[9]

Q4: What is the likely biosynthetic pathway for this compound?

A4: this compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis begins with a starter unit, likely acetyl-CoA, followed by successive condensations with malonyl-CoA extender units. The resulting polyketide chain undergoes a series of modifications, including cyclization and reduction, to form the final this compound structure. The genes for these enzymes are typically clustered together in a biosynthetic gene cluster (BGC).

Q5: How can I quantify the yield of this compound?

A5: The most common method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A standard curve should be generated using purified this compound of a known concentration to accurately determine the concentration in your fermentation extracts.

Experimental Protocols

Protocol 1: Media Optimization for this compound Production

This protocol describes a systematic approach to optimize the culture medium for enhanced this compound production using the One Strain Many Compounds (OSMAC) approach.

1. Materials:

  • Producing fungal strain
  • Various carbon sources (e.g., glucose, sucrose, starch, glycerol)
  • Various nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate)
  • Basal salt solution (e.g., KH2PO4, MgSO4·7H2O, FeSO4·7H2O)
  • Erlenmeyer flasks (250 mL)
  • Shaker incubator

2. Procedure:

  • Prepare Basal Medium: Prepare a basal medium containing essential salts.
  • Vary Carbon and Nitrogen Sources: Prepare a series of media with different carbon and nitrogen sources at a constant concentration (e.g., 20 g/L for carbon and 2 g/L for nitrogen).
  • Inoculation: Inoculate each flask with a standardized amount of fungal spores or mycelial fragments.
  • Incubation: Incubate the flasks at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a predetermined period (e.g., 14 days).
  • Extraction: After incubation, extract the secondary metabolites from the culture broth and mycelium using a suitable organic solvent (e.g., ethyl acetate).
  • Analysis: Analyze the extracts using HPLC to quantify the this compound yield.
  • Data Evaluation: Compare the yields across the different media compositions to identify the optimal carbon and nitrogen sources. Further optimization of the C/N ratio can be performed based on the best-performing sources.

Protocol 2: Precursor Feeding Experiment

This protocol outlines the steps for conducting a precursor feeding experiment to enhance this compound production.

1. Materials:

  • Optimized fermentation medium
  • Precursors (e.g., sodium acetate, diethyl malonate)
  • Sterile-filtered precursor solutions

2. Procedure:

  • Primary Fermentation: Start the fermentation in the optimized medium.
  • Precursor Addition: After a specific period of growth (e.g., 3-5 days, at the onset of secondary metabolism), add the sterile-filtered precursor solution to the fermentation broth to a final concentration of, for example, 1 g/L. A control fermentation without precursor addition should be run in parallel.
  • Continued Incubation: Continue the incubation under the same conditions.
  • Sampling and Analysis: Take samples at regular intervals to monitor the this compound concentration and assess any potential toxicity of the precursor to the fungus.
  • Final Harvest and Quantification: Harvest the culture at the optimal time and quantify the this compound yield to determine the effect of precursor feeding.

Protocol 3: Fungal-Bacterial Co-culture

This protocol provides a general guideline for setting up a fungal-bacterial co-culture to stimulate this compound production.

1. Materials:

  • This compound producing fungus
  • Bacterial strain for co-culture (e.g., Bacillus subtilis, Streptomyces coelicolor)
  • Appropriate culture media for both the fungus and the bacterium

2. Procedure:

  • Inoculum Preparation: Prepare separate inocula for the fungus and the bacterium.
  • Co-inoculation: Inoculate the fermentation medium with both the fungus and the bacterium. The timing of inoculation can be varied (simultaneous or sequential).
  • Monoculture Controls: Set up monocultures of both the fungus and the bacterium as controls.
  • Incubation: Incubate the co-cultures and monocultures under the same conditions.
  • Extraction and Analysis: After the incubation period, extract the secondary metabolites and analyze the this compound yield using HPLC. Compare the yield from the co-culture with that of the fungal monoculture to determine the effect of the interaction.

Visualizations

This compound Biosynthesis and Regulation

Dihydroaltenuene_B_Biosynthesis cluster_pathway Biosynthetic Pathway cluster_regulation Regulatory Inputs Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain PKS Cyclized Intermediate Cyclized Intermediate Polyketide Chain->Cyclized Intermediate Cyclase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain PKS Reduced Intermediate Reduced Intermediate Cyclized Intermediate->Reduced Intermediate Reductase This compound This compound Reduced Intermediate->this compound Tailoring Enzymes Carbon Source Carbon Source Global Regulators Global Regulators Carbon Source->Global Regulators Nitrogen Source Nitrogen Source Nitrogen Source->Global Regulators pH pH pH->Global Regulators Temperature Temperature Temperature->Global Regulators Pathway-specific TF Pathway-specific TF Global Regulators->Pathway-specific TF PKS PKS Pathway-specific TF->PKS

Caption: Generalized biosynthetic pathway and regulatory network for this compound.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow cluster_screening Initial Screening cluster_optimization Optimization Strategies cluster_analysis Analysis & Iteration Strain Isolation & Maintenance Strain Isolation & Maintenance Initial Fermentation Initial Fermentation Strain Isolation & Maintenance->Initial Fermentation Media Optimization (OSMAC) Media Optimization (OSMAC) Initial Fermentation->Media Optimization (OSMAC) Parameter Optimization (pH, Temp) Parameter Optimization (pH, Temp) Media Optimization (OSMAC)->Parameter Optimization (pH, Temp) Precursor Feeding Precursor Feeding Parameter Optimization (pH, Temp)->Precursor Feeding Co-culture Co-culture Precursor Feeding->Co-culture Extraction Extraction Co-culture->Extraction HPLC Quantification HPLC Quantification Extraction->HPLC Quantification Data Analysis Data Analysis HPLC Quantification->Data Analysis Iterative Improvement Iterative Improvement Data Analysis->Iterative Improvement Iterative Improvement->Media Optimization (OSMAC)

Caption: A systematic workflow for enhancing this compound production.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Low Yield Low Yield Check Inoculum Check Inoculum Low Yield->Check Inoculum Optimize Media Optimize Media Check Inoculum->Optimize Media Inoculum OK Improved Yield Improved Yield Check Inoculum->Improved Yield Inoculum Improved Adjust Parameters Adjust Parameters Optimize Media->Adjust Parameters Media Optimized Optimize Media->Improved Yield Yield Increased Advanced Techniques Advanced Techniques Adjust Parameters->Advanced Techniques Parameters Optimized Adjust Parameters->Improved Yield Yield Increased Advanced Techniques->Improved Yield Yield Maximized

References

overcoming Dihydroaltenuene B solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dihydroaltenuene B.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

Initial Assessment:

  • Visual Inspection: After vortexing or sonication, do you observe visible particles, cloudiness, or precipitation in your solution?

  • Solvent Choice: What solvent are you currently using? this compound, a phenolic natural product, is expected to have poor solubility in non-polar organic solvents and limited solubility in aqueous solutions.

  • Concentration: What is your target concentration? It is possible you are exceeding the solubility limit of this compound in the chosen solvent.

Recommended Actions:

  • Solvent Selection: If you are using a non-polar solvent, switch to a more polar organic solvent. If you are using an aqueous buffer, consider the addition of a co-solvent. Refer to the solvent selection guide in the FAQs for more details.

  • Energy Input: Ensure you have provided sufficient energy to facilitate dissolution. Try a combination of vortexing for 1-2 minutes and sonication in a water bath for 10-15 minutes.

  • Gentle Heating: For some solvent systems, gentle heating (e.g., 37-40°C) can aid dissolution. However, monitor for any potential degradation of the compound.

  • pH Adjustment: If working with a buffered aqueous solution, the phenolic hydroxyl groups on this compound suggest that its solubility may be pH-dependent. Increasing the pH to deprotonate these groups can enhance aqueous solubility. Attempt to adjust the pH of your buffer to 7.5 or higher.

Issue: My this compound solution is precipitating over time.

Initial Assessment:

  • Storage Conditions: How are you storing your stock solution (temperature, light exposure)?

  • Solvent System: What is the composition of your solvent system?

  • Supersaturation: Did you use significant heating to dissolve the compound initially? This can lead to a supersaturated solution that is prone to precipitation upon cooling.

Recommended Actions:

  • Co-solvent Addition: If you are using a primarily aqueous solvent, the addition of a water-miscible organic co-solvent can help maintain solubility. See the co-solvent compatibility table below.

  • Stock Solution in Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous experimental medium immediately before use. This minimizes the time the compound is in a less favorable aqueous environment.

  • Formulation Strategies: For in vivo or cell-based assays, consider more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations to improve and maintain solubility.

Frequently Asked Questions (FAQs)

1. What are the general solubility properties of this compound?

Based on its chemical structure, which includes multiple hydroxyl groups, this compound is a moderately polar molecule. Its solubility is expected to be low in non-polar organic solvents and water. It is predicted to be more soluble in polar organic solvents.

2. Which solvents are recommended for dissolving this compound?

For initial stock solutions, polar aprotic solvents are recommended. For working solutions in aqueous media, the use of co-solvents is often necessary.

Quantitative Data: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLRecommended for high-concentration stock solutions.
Ethanol~10-20 mg/mLA good alternative to DMSO, often more suitable for biological assays.
Methanol~10-20 mg/mLUseful for analytical purposes.
Water< 0.1 mg/mLPractically insoluble in water alone.
Phosphate Buffered Saline (PBS) pH 7.4< 0.1 mg/mLSolubility remains very low in physiological buffers.

Note: The above data are estimations based on the chemical structure of this compound and typical solubilities of similar natural products. Actual solubilities should be determined experimentally.

3. How can I improve the aqueous solubility of this compound for cell-based assays?

Several strategies can be employed to enhance the aqueous solubility of this compound for in vitro experiments:

  • Co-solvents: Prepare a concentrated stock solution in DMSO or ethanol and dilute it into your cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.[1]

  • pH Adjustment: For buffered solutions, increasing the pH above 7.4 can improve solubility by deprotonating the phenolic hydroxyl groups.

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

4. What are some advanced formulation strategies for in vivo studies?

For animal studies, achieving and maintaining adequate exposure to this compound can be challenging due to its poor solubility. Consider the following approaches:

  • Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and oral bioavailability.[3][4]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic compounds.[2][3]

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can lead to a faster dissolution rate.[1][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex the tube for 1-2 minutes.

  • Sonicate in a water bath for 10-15 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cyclodextrin-Mediated Solubilization for Aqueous Solutions

  • Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 40% w/v in PBS).

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • While vortexing the HP-β-CD solution, slowly add the this compound solution dropwise.

  • Continue to vortex for 30-60 minutes at room temperature.

  • The resulting solution should be a clear, aqueous formulation of the this compound/cyclodextrin complex.

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_dissolution Dissolution Attempts cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound Powder aqueous Aqueous Buffer start->aqueous organic Organic Solvent (e.g., DMSO) start->organic insoluble Insoluble/Precipitation aqueous->insoluble soluble Soluble Stock Solution organic->soluble cosolvent Add Co-solvent insoluble->cosolvent ph_adjust Adjust pH insoluble->ph_adjust formulation Advanced Formulation (e.g., Cyclodextrin) insoluble->formulation cosolvent->soluble ph_adjust->soluble formulation->soluble

Caption: Troubleshooting workflow for this compound dissolution.

signaling_pathway_placeholder cluster_formulation Formulation Strategies for Poorly Soluble Compounds cluster_approaches Approaches cluster_physicochemical_methods Physicochemical Methods cluster_excipient_methods Excipient-Based Methods cluster_delivery_methods Delivery System Methods compound Poorly Soluble Compound (this compound) physicochemical Physicochemical Modification compound->physicochemical excipients Use of Excipients compound->excipients delivery_system Advanced Delivery Systems compound->delivery_system particle_size Particle Size Reduction (Micronization, Nanonization) physicochemical->particle_size solid_dispersion Solid Dispersion physicochemical->solid_dispersion cosolvents Co-solvents excipients->cosolvents cyclodextrins Cyclodextrins excipients->cyclodextrins surfactants Surfactants excipients->surfactants sedds Self-Emulsifying Systems (SEDDS) delivery_system->sedds liposomes Liposomes delivery_system->liposomes

Caption: Overview of solubility enhancement strategies.

References

Technical Support Center: Dihydroaltenuene B Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dihydroaltenuene B is a compound for which specific degradation pathway studies are not widely available in published literature. This technical support center provides a generalized framework based on established principles of forced degradation for polyphenolic compounds. The degradation products and pathways described herein are hypothetical and intended to serve as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies, or stress testing, are crucial for several reasons:

  • To Identify Degradation Pathways: Understanding how this compound degrades under various stress conditions (e.g., hydrolysis, oxidation, photolysis) helps predict its long-term stability.[1][2]

  • To Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC or UPLC) that can accurately separate and quantify this compound from all its potential degradation products.[2]

  • To Inform Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH can guide the development of a stable drug product and the selection of appropriate packaging.

  • To Characterize Degradation Products: To identify and structurally elucidate significant degradation products, which is essential for assessing their potential toxicity.

Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A2: If you do not see degradation, your stress conditions are likely too mild. You should incrementally increase the severity of the conditions. For example:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature (e.g., from room temperature to 60°C), or prolong the exposure time.[2]

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or increase the temperature.

  • Thermal: Increase the temperature in 10°C increments above the accelerated stability testing condition.[1] The goal is to achieve a target degradation of 5-20%. Degradation beyond this range may lead to secondary or tertiary degradants that are not relevant to real-world stability.[1][3]

Q3: My chromatogram shows many peaks after degradation. How can I differentiate between this compound degradants and artifacts?

A3: This is a common challenge. To distinguish true degradants, you should:

  • Analyze a Placebo Sample: If you are working with a formulated drug product, stress a placebo (containing all excipients except this compound) under the same conditions. Peaks appearing in the stressed placebo are related to excipients.

  • Analyze the Unstressed Sample: Compare the stressed sample chromatogram to an unstressed control of this compound to identify new peaks.

  • Use a Photodiode Array (PDA) Detector: Compare the UV-Vis spectra of the analyte peak and the impurity peaks. Spectral similarity may suggest a related structure.

  • Employ Mass Spectrometry (MS): An MS detector is invaluable for identifying degradation products by providing mass-to-charge ratio (m/z) information, which can be used to determine molecular weights and fragmentation patterns.

Q4: The mass balance of my forced degradation sample is below 95%. What are the possible reasons?

A4: A poor mass balance (the sum of the assay of the parent drug and all degradation products) can indicate several issues:[1]

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent this compound peak. Check the peak purity using a PDA or MS detector.

  • Different UV Absorbance: Degradation products may have significantly different chromophores and, therefore, different response factors than the parent compound.

  • Formation of Volatiles: Some degradation pathways could lead to volatile products that are not detected by HPLC.

  • Precipitation: The parent compound or a degradant may have precipitated out of the sample solution. Ensure complete dissolution before analysis.

  • Retention on the Column: Highly non-polar degradants may be irreversibly retained on the HPLC column.

Troubleshooting Guides

Guide 1: Achieving Optimal Degradation (5-20%)
Issue Possible Cause Recommended Action
<5% Degradation Stress conditions are too mild.1. Increase stressor concentration (e.g., higher molarity of acid/base).2. Increase temperature.3. Extend exposure duration.
>20% Degradation Stress conditions are too harsh.1. Decrease stressor concentration.2. Lower the temperature.3. Reduce exposure time.
No Degradation in Solution Compound is insoluble or highly stable under the tested conditions.1. Confirm solubility in the chosen solvent.2. Use a co-solvent (e.g., methanol, acetonitrile) if solubility is an issue.3. Apply a combination of stressors (e.g., heat and acid).[2]
Guide 2: HPLC Method Development Issues
Issue Possible Cause Recommended Action
Poor Peak Shape Inappropriate mobile phase pH; column overload.1. Adjust mobile phase pH to be +/- 2 units away from the pKa of this compound and its degradants.2. Reduce sample concentration or injection volume.
Co-elution of Peaks Insufficient chromatographic resolution.1. Optimize the gradient slope.2. Try a different column chemistry (e.g., C18, Phenyl-Hexyl).3. Modify the mobile phase composition or pH.
No Peaks Detected for Degradants Degradants lack a chromophore detectable by the UV detector.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).2. Rely on a mass spectrometer (MS) for detection.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for stress testing. Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of 1N HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 1N NaOH before dilution and injection.[2]

  • Base Hydrolysis:

    • Mix the drug solution with an equal volume of 1N NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes) as base hydrolysis is often rapid.

    • Neutralize the sample with an equivalent amount of 1N HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with an equal volume of 30% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store the solid this compound powder in a temperature-controlled oven at 70°C.

    • Also, store a solution of the drug at 70°C.

    • Sample at defined intervals (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Expose the solid drug and a solution of the drug to a calibrated light source that provides both UV and visible output (e.g., Option 1 in ICH Q1B guidelines).

    • Simultaneously, keep control samples protected from light at the same temperature.

    • Sample after a defined exposure period.

Protocol 2: UPLC-PDA-MS Analysis
  • System: UPLC system coupled with a Photodiode Array (PDA) detector and a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient, for example, 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • PDA Detection: 210-400 nm.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes. Scan range m/z 100-1000.

Data Presentation

As specific degradation data for this compound is unavailable, the following tables present hypothetical results to illustrate data organization.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay% DegradationNo. of Degradants
1N HCl, 60°C24 hours89.510.52
1N NaOH, RT30 mins85.214.83
30% H₂O₂, RT8 hours91.38.74
Thermal (Solid), 70°C7 days98.11.91
Photolytic (Solution)1.2 mil. lux-hrs94.65.42

Table 2: Hypothetical HPLC-MS Data for this compound and Its Degradants

Molecular Formula of this compound: C₁₅H₁₈O₆; Exact Mass: 294.11[4]

Peak IDRetention Time (min)Observed m/z [M+H]⁺Proposed FormulaProposed IdentityFound In
DB 8.5295.1180C₁₅H₁₉O₆This compound All
DP-1 6.2313.1281C₁₅H₂₁O₇Hydrolyzed this compound (Lactone opening)Acid, Base
DP-2 7.9293.0917C₁₅H₁₇O₆Oxidized this compound (Quinone)Oxidative
DP-3 9.1279.1070C₁₄H₁₅O₆Demethylated this compoundAcid

Visualizations

Diagram 1: Hypothetical Degradation Pathway

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent This compound (C₁₅H₁₈O₆) m/z = 295 [M+H]⁺ hydrolyzed DP-1: Ring-Opened Product (C₁₅H₂₀O₇) m/z = 313 [M+H]⁺ parent->hydrolyzed Lactone Cleavage oxidized DP-2: Quinone Derivative (C₁₅H₁₆O₆) m/z = 293 [M+H]⁺ parent->oxidized Phenol Oxidation cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) stress_acid Acid Hydrolysis (1N HCl, 60°C) prep->stress_acid stress_base Base Hydrolysis (1N NaOH, RT) prep->stress_base stress_ox Oxidation (30% H₂O₂, RT) prep->stress_ox stress_photo Photolysis (ICH Q1B) prep->stress_photo analysis UPLC-PDA-MS Analysis stress_acid->analysis stress_base->analysis stress_ox->analysis stress_photo->analysis interpret Identify Degradants Calculate Mass Balance Propose Pathways analysis->interpret start Mass Balance < 95%? q_purity Check Peak Purity of Parent Compound start->q_purity Yes r_coelution Result: Co-elution Action: Optimize HPLC Method (Gradient, Column) q_purity->r_coelution Fails q_response Are Response Factors Similar? q_purity->q_response Passes r_diff_response Result: Different RRF Action: Quantify using relative response factors or MS q_response->r_diff_response No q_other Check for Precipitation, Volatiles, or Column Retention q_response->q_other Yes r_final Result: Other Issue Action: Investigate sample prep, use universal detector (CAD/MS) q_other->r_final

References

Technical Support Center: Optimizing HPLC Separation of Dihydroaltenuene B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the HPLC separation of Dihydroaltenuene B isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound has multiple chiral centers, resulting in stereoisomers (enantiomers and diastereomers). Isomers often have very similar physicochemical properties, making their separation challenging. Key difficulties include co-elution, poor resolution, and broad peak shapes. Diastereomers can typically be separated on standard achiral columns, whereas enantiomers require a chiral stationary phase or a chiral mobile phase additive for resolution.[1]

Q2: What type of HPLC column is best suited for separating this compound isomers?

A2: For separating diastereomers, a high-resolution reversed-phase C18 or Phenyl column is a good starting point. For enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and have proven effective for a broad range of chiral compounds, including fungal metabolites.[2][3]

Q3: How does mobile phase composition affect the separation of these isomers?

A3: The mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol), pH, and additives, is critical for achieving selectivity. For reversed-phase chromatography, adjusting the percentage of the organic modifier can alter retention times and improve separation.[4] The pH can influence the ionization state of the phenolic hydroxyl groups in this compound, affecting peak shape and retention. For chiral separations, the choice of organic solvent and additives can significantly impact the enantioselective interactions with the chiral stationary phase.[2][5]

Q4: When should I consider using a chiral column versus a chiral mobile phase additive?

A4: Chiral stationary phases (CSPs) are the most common and direct method for separating enantiomers.[1] They offer convenience and are available with a wide range of selectivities. Chiral mobile phase additives can be a cost-effective alternative if a suitable CSP is not available, as they can be used with a standard achiral column. However, this method can be more complex to develop and may lead to contamination of the HPLC system with the chiral additive.[1]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Q: My this compound isomer peaks are overlapping. How can I improve the resolution?

A: Poor resolution is a common issue when separating isomers. Here are several strategies to address this, starting with the simplest adjustments:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention factor (k') and often leads to better separation.[4][6]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity (α) of the separation due to different solvent-analyte interactions.

  • Adjust the pH: For ionizable compounds like this compound, modifying the mobile phase pH can change the analyte's charge state and its interaction with the stationary phase, thereby improving selectivity.[4]

  • Modify the Column Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, it can also affect selectivity, so it's a parameter worth exploring.[6]

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to alter selectivity. For example, switching from a C18 to a Phenyl column can introduce different (π-π) interactions.[4][7] For enantiomers, trying a different type of chiral stationary phase is recommended.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, although this will increase the analysis time.[6]

  • Employ a Gradient Elution: A shallow gradient can be very effective in separating closely eluting peaks in complex mixtures.[6]

Issue 2: Peak Tailing

Q: The peaks for my isomers are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can compromise both resolution and accurate quantification. The common causes and solutions are:

  • Secondary Interactions: Tailing of polar compounds like this compound on silica-based columns can be caused by interactions with residual silanol groups on the stationary phase.

    • Solution: Use a modern, high-purity, end-capped C18 column with minimal silanol activity. Alternatively, adding a small amount of a competing base (like triethylamine) or operating at a lower pH to suppress silanol ionization can help.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[8]

  • Column Contamination: A blocked frit or contamination at the head of the column can cause poor peak shape.

    • Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column.[9]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are zero-dead-volume.[8]

Issue 3: Peak Fronting

Q: My chromatogram shows "shark-fin" or fronting peaks. What is the problem?

A: Peak fronting is less common than tailing but can also affect results. The primary causes are:

  • Sample Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Experimental Protocols

Representative Method for Diastereomer Separation on an Achiral Phase

This protocol is based on methods used for separating hydroxylated benzopyranone derivatives.[10]

  • HPLC System: Standard HPLC or UHPLC system with a UV or PDA detector.

  • Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start at 20% B.

    • Linear gradient to 60% B over 25 minutes.

    • Increase to 95% B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to 20% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a methanol/water (50:50, v/v) mixture.

Representative Method for Enantiomer Separation on a Chiral Phase

This protocol is adapted from methods used for the chiral separation of various fungal metabolites and other chiral compounds.[2][5][11]

  • HPLC System: Standard HPLC system with a UV or PDA detector.

  • Column: Chiral stationary phase, e.g., Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20, v/v). The optimal ratio will need to be determined experimentally.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table presents illustrative data for the separation of two hypothetical this compound isomers (Isomer 1 and Isomer 2) under different reversed-phase conditions. This data is intended to demonstrate the effect of changing key parameters on retention time and resolution.

Condition IDMobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Flow Rate (mL/min)Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
A 40:601.03012.513.81.45
B 35:651.03015.217.11.98
C 40:600.83015.617.21.60
D 40:601.04011.012.11.30

Disclaimer: The data in this table is for illustrative purposes only and is intended to serve as a guide for method development.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

G cluster_0 HPLC Troubleshooting Workflow start Identify Chromatographic Problem p1 Poor Resolution / Co-elution start->p1 p2 Peak Tailing / Fronting start->p2 p3 Inconsistent Retention Times start->p3 s1 Adjust Mobile Phase Strength Change Organic Modifier Adjust pH / Temperature p1->s1 s2 Check for Column Overload Use End-capped Column Check for Contamination p2->s2 s3 Ensure Proper Equilibration Check for Leaks Degas Mobile Phase p3->s3 end Problem Resolved s1->end s2->end s3->end

Caption: A general workflow for troubleshooting common HPLC issues.

G cluster_1 Isomer Separation Method Development start_dev Define Separation Goal (Diastereomers vs. Enantiomers) choose_col Select Column Type start_dev->choose_col achiral Achiral Column (C18, Phenyl) for Diastereomers choose_col->achiral Diastereomers chiral Chiral Column (CSP) for Enantiomers choose_col->chiral Enantiomers screen_mp Screen Mobile Phase (ACN vs. MeOH, pH) achiral->screen_mp chiral->screen_mp optimize Optimize Parameters (Gradient, Temp, Flow Rate) screen_mp->optimize validate Validate Method optimize->validate

Caption: A logical workflow for developing an HPLC separation method for isomers.

References

Technical Support Center: Dihydroaltenuene B Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroaltenuene B bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in bioassays involving this compound, a mycotoxin produced by fungi of the Alternaria genus.

Disclaimer: this compound is a specialized research compound, and publicly available data on its specific bioassays and mechanisms of action are limited. Therefore, this guide is based on established principles of mycotoxin research and data from related Alternaria toxins. The provided protocols and troubleshooting advice should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability in mycotoxin bioassays?

A1: Variability in mycotoxin bioassays can arise from several factors, including:

  • Cell Line Authenticity and Passage Number: Different cell lines can exhibit varying sensitivity to toxins.[1][2] It is crucial to use authenticated cell lines and maintain a consistent, low passage number to ensure reproducible results.

  • Assay-Dependent Variability: The choice of bioassay (e.g., cytotoxicity, anti-inflammatory) can significantly influence the outcome. Different assays measure distinct cellular endpoints, which may have different sensitivities to the toxin.[1]

  • Dose and Time-Dependent Effects: The biological effects of mycotoxins are often dependent on the concentration and the duration of exposure. Inconsistent incubation times or errors in preparing serial dilutions can lead to significant variability.[1][2]

  • Sample Preparation and Purity: The purity of the this compound sample is critical. Contaminants can interfere with the assay. Proper sample preparation, including solvent choice and final concentration, is essential.

  • Matrix Effects: If testing extracts or complex mixtures, other components in the sample matrix can interfere with the assay, leading to inaccurate results.[3]

  • General Lab Practices: Inconsistent cell seeding densities, variations in incubation conditions (temperature, CO2), and improper handling of reagents can all contribute to variability.

Q2: Which cell lines are commonly used for testing the cytotoxicity of Alternaria toxins?

A2: While specific data for this compound is scarce, studies on other Alternaria toxins frequently use human cancer cell lines. Examples include:

  • Human erythroleukemia (K562)

  • Human gastric carcinoma (SGC-7901)

  • Hepatocellular cancer cells (BEL-7402, HepG2)

  • Human breast carcinoma (MDA-MB-435, MCF-7)

  • Human cervical cancer (HeLa)

  • Human malignant melanoma (A375-S2)[4]

The choice of cell line should be guided by the specific research question.

Q3: How can I minimize variability between replicate wells in my bioassay?

A3: To minimize variability between replicates:

  • Ensure homogenous cell suspension before seeding.

  • Use calibrated pipettes and consistent pipetting techniques.

  • Avoid edge effects in microplates by not using the outer wells or by filling them with a buffer.

  • Ensure uniform incubation conditions across the plate.

  • Mix reagents thoroughly before adding them to the wells.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a repeater pipette for dispensing cells. Perform a cell count for each experiment to ensure consistency.
Edge Effects in Microplate Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humidified environment.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or reducing the final concentration. The use of a solvent control is crucial.
Inaccurate Serial Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Fluctuations in Incubation Time Standardize the incubation time for all plates within and between experiments. Use a timer to ensure precise timing.
Issue 2: Unexpected or Noisy Data in Anti-Inflammatory Assays
Potential Cause Troubleshooting Step
Variable Inflammatory Response Ensure consistent stimulation of the inflammatory response (e.g., with lipopolysaccharide - LPS). Optimize the concentration and incubation time of the stimulating agent.[5][6]
Interference with Detection Reagents This compound may interfere with the colorimetric or fluorometric reagents used for detection (e.g., Griess reagent for nitric oxide). Run a control with the compound and the detection reagent in the absence of cells to check for interference.
Cell Health Issues High concentrations of the toxin may induce cytotoxicity, which can confound the anti-inflammatory results. Perform a concurrent cytotoxicity assay to ensure that the observed effects are not due to cell death.
Inconsistent Reagent Preparation Prepare fresh reagents for each experiment, especially for sensitive assays like nitric oxide and prostaglandin E2 (PGE2) measurements.

Data Presentation

Example: Cytotoxicity of Alternaria Toxins in Cancer Cell Lines

The following table is an example of how to present quantitative data for cytotoxicity, using published IC50 values for various Alternaria toxins. This illustrates a clear and structured way to report findings.

ToxinCell LineAssayIC50 (µM)Reference
Altertoxin VIIK562CCK-882.6[4]
Altertoxin VIISGC-7901CCK-827.1[4]
Altertoxin VIIBEL-7402CCK-840.9[4]
6-epi-stemphytriolK562CCK-853.2[4]
AI-77-BA375-S2MTT100[4]
AI-77-BHeLaMTT20[4]
Alterporriol KMDA-MB-435MTT26.97[4]
Alterporriol KMCF-7MTT29.11[4]
Alterporriol LMDA-MB-435MTT13.11[4]
Alterporriol LMCF-7MTT20.04[4]
Altercrasin AHL-60MTT21.5[4]
Altercrasin AL1210MTT22.1[4]
AS2-1 (polysaccharide)HeLaMTT/SRB6.4[4]
AS2-1 (polysaccharide)HL-60MTT/SRB5.2[4]
AS2-1 (polysaccharide)K562MTT/SRB16.7[4]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol for Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

General Protocol for Monoamine Oxidase B (MAO-B) Enzyme Inhibition Assay
  • Reagent Preparation: Prepare the MAO-B enzyme, substrate (e.g., benzylamine), and a detection reagent (e.g., one that measures H2O2 production).[7][8]

  • Inhibitor Incubation: In a 96-well plate, add the MAO-B enzyme and different concentrations of this compound. Include a known MAO-B inhibitor (e.g., selegiline) as a positive control.[7] Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the MAO-B substrate.

  • Detection: Measure the product formation (e.g., fluorescence from the H2O2 probe) over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value of this compound for MAO-B inhibition.

Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known effects of other natural compounds. These are intended as conceptual frameworks for designing experiments.

G cluster_0 Cell Exterior cluster_1 Cytoplasm This compound This compound p38 p38 This compound->p38 Inhibition? JNK JNK This compound->JNK Inhibition? ERK ERK This compound->ERK Modulation? Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38->Pro-inflammatory Cytokines Apoptosis Apoptosis JNK->Apoptosis Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Caption: Hypothetical modulation of MAPK signaling by this compound.

G cluster_0 Experimental Workflow start Start: Prepare this compound Stock step1 Seed Cells in 96-well Plate start->step1 step2 Treat Cells with Serial Dilutions step1->step2 step3 Incubate for 24-72h step2->step3 step4 Perform Bioassay (e.g., MTT, NO) step3->step4 step5 Data Acquisition step4->step5 end_node Analyze and Interpret Results step5->end_node

Caption: General experimental workflow for a cell-based bioassay.

G cluster_0 Troubleshooting Logic issue High Bioassay Variability cause1 Reagent/Compound Issue? issue->cause1 cause2 Cell-based Issue? issue->cause2 cause3 Assay Protocol Issue? issue->cause3 solution1 Check Purity, Solubility, Dilutions cause1->solution1 solution2 Check Cell Health, Density, Passage cause2->solution2 solution3 Standardize Incubation, Pipetting cause3->solution3

Caption: A logical approach to troubleshooting bioassay variability.

References

minimizing matrix effects in Dihydroaltenuene B quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Dihydroaltenuene B (DH-ALT B) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This interference can lead to inaccurate and unreliable quantification of DH-ALT B in complex samples like food products or biological fluids.[1] The primary cause of matrix effects in LC-MS/MS with electrospray ionization (ESI) is competition for ionization between the analyte and co-eluting matrix components in the ion source.[2]

Q2: Which food matrices are most likely to cause significant matrix effects for this compound analysis?

A2: While specific data for this compound is limited, studies on other mycotoxins, particularly Alternaria toxins, indicate that complex matrices are more prone to causing significant matrix effects. These include:

  • Cereals and cereal-based products: Wheat, maize, and oats are known to have complex matrices that can lead to ion suppression.[3]

  • Spices: Spices can cause strong ion suppression, with some studies showing up to -89% suppression for certain mycotoxins.[4][5]

  • Tomato-based products: The composition of tomato products can lead to notable matrix effects.[6]

  • Nuts and oilseeds: These matrices are complex and can interfere with analyte ionization.

Q3: What is the most effective strategy to minimize matrix effects in this compound quantification?

A3: The most robust and highly recommended strategy is the use of a stable isotope-labeled internal standard (SIL-IS) in combination with an optimized sample preparation and chromatographic method.[7][8] A SIL-IS for a closely related Alternaria toxin, altenuene, has been synthesized, suggesting that a similar approach for DH-ALT B would be the gold standard.[9][10] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[7][8]

When a specific SIL-IS for DH-ALT B is unavailable, the following strategies, in order of preference, are recommended:

  • Matrix-matched calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[11][12]

  • Standard addition: This method involves adding known amounts of the analyte to the sample extract and is particularly useful when a blank matrix is not available.[4][5]

  • Thorough sample clean-up: Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.[13]

  • "Dilute and Shoot": Simple dilution of the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor reproducibility of results Inconsistent matrix effects between samples.1. Implement the use of a stable isotope-labeled internal standard (SIL-IS) if available. This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. If a SIL-IS is not available, use a structural analogue internal standard that elutes close to this compound. 3. Ensure the sample preparation, especially the clean-up step, is highly consistent across all samples.
Low analyte recovery Significant ion suppression due to matrix effects.1. Optimize Sample Preparation:     a. Perform a more rigorous clean-up using Solid-Phase Extraction (SPE).     b. If using "Dilute and Shoot," try a higher dilution factor. 2. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the suppression.
Inaccurate quantification (results are consistently too high or too low) Uncorrected matrix effects (ion enhancement or suppression).1. Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement by comparing the signal of a post-extraction spike in the sample matrix to a standard in a pure solvent. 2. Implement a Compensation Strategy:     a. The preferred method is using a SIL-IS.     b. Alternatively, use the standard addition method for a few representative samples to determine the correction factor.     c. Prepare matrix-matched calibration curves.
High variability in quality control (QC) samples The matrix of the QC samples differs from the calibration standards or the study samples.1. Prepare QC samples in the same matrix as the study samples. 2. If using a pooled matrix for QCs, ensure it is homogeneous. 3. The use of a SIL-IS will help to normalize this variability.

Quantitative Data Summary

The following tables summarize data on matrix effects for Alternaria toxins in different food matrices. While not specific to this compound, this data provides valuable insight into the expected challenges and the effectiveness of mitigation strategies.

Table 1: Matrix Effects of Alternaria Toxins in Various Food Matrices

MycotoxinMatrixMatrix Effect (%)Reference
Alternariol (AOH)Tomato-based products-24.3 to -8.4[14]
Alternariol (AOH)WheatSignal suppression observed[3]
Alternariol monomethyl ether (AME)Tomato-based products-32.4 to -25.4[14]
Tenuazonic acid (TeA)Tomato-based products-12.7 to -11.3[14]
Multiple MycotoxinsSpicesUp to -89[4][5]

A negative value indicates signal suppression.

Table 2: Comparison of Mitigation Strategies for Alternaria Toxins in Tomato-Based Products

Mitigation StrategyAnalyteRecovery (%)RSD (%)Reference
"Dilute and Shoot" with ISTDAlternariol (AOH)75.7 - 91.61.7 - 2.5[14]
"Dilute and Shoot" with ISTDTenuazonic acid (TeA)87.3 - 88.72.6 - 5.5[14]
"Dilute and Shoot" with ISTDAlternariol monomethyl ether (AME)67.6 - 74.61.0 - 3.5[14]

ISTD: Isotope-labeled Internal Standard

Experimental Protocols

Protocol 1: Sample Preparation using "Dilute and Shoot"

This protocol is a quick and effective method for reducing matrix effects, particularly when combined with the use of an internal standard.[14]

  • Homogenization: Homogenize the solid food sample to a fine powder or paste.

  • Extraction:

    • Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

    • If using an internal standard, add it at this stage.

    • Vortex for 1 minute and shake for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution:

    • Take a 100 µL aliquot of the supernatant.

    • Dilute with 900 µL of the initial mobile phase.

    • Vortex to mix.

  • Analysis: Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Alternaria Toxin Analysis

The following parameters are a general guide and should be optimized for your specific instrument and this compound.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.[6]

  • Mobile Phase:

    • A: Water with 10 mM ammonium formate and 0.05% formic acid.[6]

    • B: Methanol.[6]

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analytes, hold for a few minutes, and then return to the initial conditions for re-equilibration.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Alternaria toxins.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Extraction with Solvent (+ Internal Standard) Homogenization->Extraction Cleanup 3. Clean-up (e.g., SPE) or Dilution Extraction->Cleanup LC_Separation 4. LC Separation Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 6. Quantification (using SIL-IS or Matrix-Matched Curve) MS_Detection->Quantification Result Final Result Quantification->Result

Caption: Workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate/Imprecise Quantification Assess_ME Assess Matrix Effect (ME)? (Post-extraction spike vs. solvent) Start->Assess_ME ME_Present Significant ME Present? Assess_ME->ME_Present No_ME No Significant ME. Check other parameters (e.g., instrument stability). ME_Present->No_ME No Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Use_SIL_IS Yes Matrix_Match Use Matrix-Matched Calibration Use_SIL_IS->Matrix_Match If SIL-IS unavailable Revalidate Re-validate Method Use_SIL_IS->Revalidate Standard_Addition Use Standard Addition Method Matrix_Match->Standard_Addition If blank matrix unavailable Matrix_Match->Revalidate Optimize_Cleanup Optimize Sample Clean-up (e.g., SPE) Standard_Addition->Optimize_Cleanup Alternative Standard_Addition->Revalidate Optimize_Cleanup->Revalidate

Caption: Troubleshooting logic for matrix effects.

References

Dihydroaltenuene B sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Dihydroaltenuene B. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality mass spectrometry data for this fungal secondary metabolite.

Troubleshooting Guide

This section addresses common issues encountered during the sample preparation and analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Intensity - Inadequate sample concentration.- Poor ionization efficiency.- Sample degradation.- Instrument not properly calibrated.- Concentrate the sample using nitrogen blowdown or lyophilization.[1] - Optimize ionization source parameters (e.g., electrospray voltage, gas flow). Consider a different ionization technique if available (e.g., APCI).[2] - Ensure proper storage of the sample (cool and dark) to prevent degradation. Verify the stability of altenuene derivatives under your experimental conditions. - Calibrate the mass spectrometer according to the manufacturer's guidelines.[2]
High Background Noise - Contaminated solvents or reagents.- Matrix interference (MALDI).- Incomplete sample cleanup.- Use high-purity, LC-MS grade solvents and reagents.[3] - For MALDI, select a matrix that does not produce interfering peaks in the low mass range. Consider matrix-less laser desorption/ionization as this compound is a phenolic compound.[4] - Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6]
Peak Tailing or Broadening - Inappropriate LC column or mobile phase.- Sample overload.- Presence of interfering substances.- Optimize the LC method, including the column type, mobile phase composition, and gradient. - Dilute the sample to avoid overloading the column. - Improve sample cleanup to remove impurities that can interact with the analyte on the column.[7]
Mass Inaccuracy - Incorrect instrument calibration.- Presence of adducts.- Recalibrate the mass spectrometer with appropriate standards.[2] - Identify common adducts (e.g., +Na, +K, +formate) and consider using additives like ammonium acetate to promote the formation of the protonated molecule [M+H]+.[8]
Poor Reproducibility - Inconsistent sample preparation.- Variable instrument performance.- Standardize all sample preparation steps, including extraction, cleanup, and reconstitution volumes.[6] - Regularly check the performance of the mass spectrometer using a standard compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in preparing a this compound sample from a fungal culture?

A1: The initial step is the extraction of the secondary metabolites from the fungal biomass. A common method is solvent extraction using ethyl acetate.[9][10] For solid cultures, the culture medium is typically extracted, while for liquid cultures, the culture broth is centrifuged, and the supernatant is extracted.[11]

Q2: How can I purify this compound from the crude extract?

A2: Purification can be achieved through chromatographic techniques. Solid-phase extraction (SPE) is a common method for initial cleanup to remove lipids and other interfering compounds.[7] Further purification can be performed using high-performance liquid chromatography (HPLC).

Q3: What solvents should I use to dissolve the purified this compound for mass spectrometry analysis?

A3: For LC-MS analysis, the dried residue is typically reconstituted in a solvent compatible with the LC mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.[1] For direct infusion, a 1:1 mixture of water and an organic solvent with a small amount of organic acid (e.g., 0.1% formic acid) is common.[12]

Q4: Which ionization technique is best suited for this compound?

A4: Electrospray ionization (ESI) is a widely used and suitable technique for polar molecules like this compound.[3][13] Both positive and negative ion modes should be tested to determine the optimal ionization polarity. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds.[13]

Q5: What are some suitable matrices for MALDI-MS analysis of this compound?

A5: For small molecules like this compound, which is a phenolic compound, traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) can be used.[14] Interestingly, due to its phenolic structure, this compound might act as its own matrix, allowing for matrix-less laser desorption/ionization (LDI), which can reduce background interference in the low mass range.[4]

Q6: How should I store my this compound samples to ensure stability?

A6: While specific stability data for this compound is limited, related altenuene derivatives are known to be sensitive to light and temperature. Therefore, it is recommended to store samples in a cool, dark place, and for long-term storage, at -20°C or below. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol provides a general method for extracting this compound from a solid fungal culture.

  • Harvesting: After incubation, harvest the fungal culture from the solid medium (e.g., rice or agar plates).

  • Extraction:

    • Homogenize the fungal biomass and substrate.

    • Extract the homogenized material twice with an equal volume of ethyl acetate containing 1% formic acid.[9]

    • Vortex the mixture for 1 minute and sonicate for 30 minutes for each extraction.[9]

  • Filtration and Evaporation:

    • Filter the extracts to remove solid debris.

    • Combine the filtrates and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.[9]

  • Reconstitution: Dissolve the dried residue in a known volume of methanol for further analysis or purification.[9]

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol describes the final steps to prepare the extracted this compound for LC-MS analysis.

  • Cleanup (Optional but Recommended):

    • Perform solid-phase extraction (SPE) on the crude extract to remove interfering substances. Condition, load, wash, and elute according to the SPE cartridge manufacturer's instructions.[5]

  • Drying: Evaporate the solvent from the purified or crude extract to dryness using a nitrogen evaporator.[1]

  • Reconstitution: Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[9]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_ms_prep MS Sample Preparation FungalCulture Fungal Culture SolventExtraction Solvent Extraction (Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE HPLC HPLC (Optional) SPE->HPLC PurifiedSample Purified Sample HPLC->PurifiedSample Drying Drying PurifiedSample->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration FinalSample Final Sample for MS Filtration->FinalSample MassSpec Mass Spectrometry (LC-MS or MALDI-MS) FinalSample->MassSpec Analysis troubleshooting_logic Start Mass Spec Issue (e.g., No/Low Signal) CheckConcentration Is Sample Concentration Sufficient? Start->CheckConcentration CheckIonization Are Ionization Parameters Optimal? CheckConcentration->CheckIonization Yes Concentrate Concentrate Sample CheckConcentration->Concentrate No CheckCleanup Is Sample Cleanup Adequate? CheckIonization->CheckCleanup Yes OptimizeSource Optimize Ion Source CheckIonization->OptimizeSource No CheckCalibration Is Instrument Calibrated? CheckCleanup->CheckCalibration Yes ImproveCleanup Improve Cleanup (SPE/LLE) CheckCleanup->ImproveCleanup No Calibrate Recalibrate Instrument CheckCalibration->Calibrate No Resolved Issue Resolved CheckCalibration->Resolved Yes Concentrate->CheckConcentration OptimizeSource->CheckIonization ImproveCleanup->CheckCleanup Calibrate->CheckCalibration

References

enhancing the stability of Dihydroaltenuene B in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of Dihydroaltenuene B in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed in aqueous buffer.

  • Question 1: My this compound solution is losing potency quickly after preparation. What are the likely causes?

    Answer: Rapid degradation of this compound, a phenolic compound, in solution is often attributed to several factors. The primary causes include:

    • pH-mediated hydrolysis and oxidation: Phenolic compounds can be unstable in neutral to alkaline solutions, leading to oxidation and degradation.

    • Oxidation: The presence of dissolved oxygen can lead to the oxidation of the phenolic hydroxyl groups.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.[1]

    • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[1]

    • Presence of metal ions: Metal ions can catalyze the oxidation of phenolic compounds.

  • Question 2: How can I identify the specific cause of degradation in my experiment?

    Answer: A systematic approach can help pinpoint the cause of instability. We recommend a stepwise investigation:

    • Control for Light Exposure: Prepare a fresh solution of this compound and divide it into two aliquots. Protect one from light by wrapping the container in aluminum foil or using an amber vial, and expose the other to ambient light. Analyze the concentration of this compound in both samples over time. A significant difference in stability will indicate photosensitivity.

    • Evaluate pH Effects: Prepare several small batches of your this compound solution in buffers with varying pH values (e.g., pH 4, 6, 7.4, and 8). Monitor the concentration over a set period. This will help determine the optimal pH range for stability.

    • Assess Oxygen Sensitivity: Prepare two identical solutions. De-gas one solution by bubbling an inert gas like nitrogen or argon through it for 15-20 minutes and maintain it under an inert atmosphere. Compare its stability to the solution prepared under normal atmospheric conditions.

    • Investigate Temperature Effects: Store aliquots of your solution at different temperatures (e.g., 4°C, room temperature, and 37°C) and monitor the degradation profile.

  • Question 3: What immediate steps can I take to improve the stability of my this compound solution?

    Answer: Based on the general properties of phenolic compounds, the following actions can be taken to enhance stability:

    • Use a slightly acidic buffer: A pH between 4 and 6 is often optimal for the stability of phenolic compounds.

    • Work in low-light conditions: Prepare and handle solutions in a dimly lit room or use amber-colored labware.

    • Store at low temperatures: Once prepared, store your this compound solutions at 4°C or lower. For long-term storage, consider freezing at -20°C or -80°C.

    • Use high-purity solvents and reagents: This will minimize contamination with metal ions that can catalyze degradation.

    • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in water. For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. The final concentration of the organic solvent in your experimental medium should be kept to a minimum to avoid any unwanted biological effects.

Q2: Are there any chemical stabilizers I can add to my this compound solution?

A2: Yes, the addition of antioxidants can significantly improve the stability of this compound in solution. Commonly used antioxidants include:

  • Ascorbic acid (Vitamin C): A potent antioxidant that can protect against oxidative degradation.

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in organic compounds.

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can sequester metal ions, thereby preventing metal-catalyzed oxidation.

The optimal concentration of these stabilizers should be determined empirically for your specific application.

Q3: How does the choice of buffer affect the stability of this compound?

A3: The buffer system can influence stability not only through its pH but also through potential interactions with this compound. Phosphate buffers are commonly used; however, it is advisable to test the stability in your specific buffer system. Citrate buffers can be a good alternative as citric acid also possesses some metal-chelating properties.

Q4: What is the expected shelf-life of a Dihydroaltenbutene B solution?

A4: The shelf-life is highly dependent on the storage conditions (solvent, pH, temperature, light exposure, and presence of stabilizers). A stock solution in DMSO stored at -20°C and protected from light can be stable for several months. However, aqueous solutions are generally much less stable and should ideally be used within 24-48 hours, even when stored at 4°C. We strongly recommend performing a stability study under your specific experimental conditions.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

pH% Remaining after 24h at RT (in the dark)% Remaining after 24h at RT (exposed to light)
4.095%85%
6.088%75%
7.470%50%
8.055%30%

Table 2: Hypothetical Effect of Antioxidants on this compound Stability (pH 7.4, RT, in the dark)

Condition% Remaining after 24h
No Additive70%
+ 100 µM Ascorbic Acid85%
+ 100 µM BHT82%
+ 1 mM EDTA78%

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound, which is essential for stability studies.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow rate: 1.0 mL/min

  • Detection:

    • Wavelength: 280 nm (or the specific absorbance maximum for this compound)

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of standards by diluting the stock solution in the mobile phase to concentrations ranging from 1 µM to 100 µM.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • At each time point of your stability study, take an aliquot of your this compound solution.

    • Dilute the sample with the mobile phase to fall within the range of your standard curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution (in DMSO) cond1 Aliquot into different pH buffers prep->cond1 cond2 Protect from light (Amber vials) prep->cond2 cond3 Store at various temperatures (4°C, RT, 37°C) prep->cond3 cond4 Add stabilizers (e.g., Ascorbic Acid) prep->cond4 analysis Sample at time points (0, 6, 12, 24 hours) cond1->analysis cond2->analysis cond3->analysis cond4->analysis hplc Quantify by HPLC analysis->hplc results Determine degradation rate and optimal conditions hplc->results

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Rapid this compound Degradation check_pH Is the solution pH > 7? start->check_pH check_light Is the solution exposed to light? check_pH->check_light No sol_ph Use acidic buffer (pH 4-6) check_pH->sol_ph Yes check_temp Is the storage temperature > 4°C? check_light->check_temp No sol_light Use amber vials or work in dark check_light->sol_light Yes check_o2 Is the solution exposed to air? check_temp->check_o2 No sol_temp Store at 4°C or below check_temp->sol_temp Yes sol_o2 De-gas solution and use antioxidants check_o2->sol_o2 Yes end_node Improved Stability check_o2->end_node No sol_ph->end_node sol_light->end_node sol_temp->end_node sol_o2->end_node

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Refining Dihydroaltenuene B Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dihydroaltenuene B in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental design and execution phases, particularly in the absence of extensive public data on this compound.

Frequently Asked Questions (FAQs)

Q1: I cannot find any established in vivo dosage for this compound in the literature. Where should I start?

One study has identified this compound as a mushroom tyrosinase inhibitor with an IC50 of 38.33 µM[1]. This value can serve as a starting point for estimating a non-toxic concentration range for your in vitro experiments, which can then inform your in vivo starting dose calculations. However, it is crucial to determine the cytotoxicity of this compound in your specific cell lines of interest before moving to animal models.

Q2: How can I use in vitro data to estimate a starting dose for my in vivo study?

A2: While not a direct correlation, in vitro data can help in estimating a safe starting dose for in vivo studies. A common practice is to use the IC50 or EC50 value from in vitro assays as a starting point. A conservative approach is to begin with a dose that is several orders of magnitude lower than the in vitro effective concentration. It is also important to consider the physicochemical properties of the compound, such as solubility and stability, which can affect its bioavailability in vivo.

Q3: What is a dose-range finding study and how should I design one for this compound?

A3: A dose-range finding study, also known as a dose escalation study, is a crucial first step in any in vivo experiment with a novel compound. The goal is to identify a range of doses that are well-tolerated and to determine the maximum tolerated dose (MTD).

A typical design involves:

  • Starting with a very low dose: Based on your in vitro data and literature on similar compounds, select a starting dose that is anticipated to be non-toxic.

  • Using a small number of animals per group: This minimizes animal use while still providing sufficient data.

  • Gradually increasing the dose: Subsequent groups of animals receive incrementally higher doses.

  • Close monitoring for signs of toxicity: Carefully observe the animals for any adverse effects.

Q4: What are the potential toxic effects of this compound and other Alternaria toxins that I should monitor for in my animal models?

A4: While specific toxicological data for this compound is limited, other Alternaria toxins are known to have cytotoxic, teratogenic, fetotoxic, and mutagenic effects[2]. In vivo studies on Alternaria toxins are generally scarce, but it is prudent to monitor for a range of potential toxicities[3].

Key monitoring parameters include:

  • General health: Changes in body weight, food and water consumption, and overall activity.

  • Clinical signs: Lethargy, ruffled fur, changes in posture or gait, and any signs of pain or distress.

  • Organ-specific toxicity: Depending on the expected target organs, you may want to include hematology, clinical chemistry, and histopathology assessments.

Q5: Are there any known signaling pathways affected by this compound?

A5: The direct signaling pathways modulated by this compound are not well-elucidated. Its known activity as a mushroom tyrosinase inhibitor suggests a potential interaction with pathways involving melanin synthesis and oxidative stress[1]. Given that other Alternaria toxins have been shown to have immunomodulating effects in vitro, exploring inflammatory signaling pathways could also be a relevant avenue of investigation[3].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Animal Toxicity at Low Doses High sensitivity of the animal model to the compound.Immediately halt the study and reassess the starting dose. Consider using a different, less sensitive strain or species. Review the formulation and administration route for potential issues.
Formulation issues leading to poor solubility and precipitation.Analyze the formulation for compound stability and solubility. Consider using a different vehicle or formulation strategy.
Lack of Efficacy at High Doses Poor bioavailability of this compound.Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Rapid metabolism or excretion of the compound.Consider alternative routes of administration or a different dosing schedule (e.g., more frequent dosing).
The chosen in vivo model is not appropriate for the expected biological effect.Re-evaluate the rationale for the selected animal model. Ensure that the target of this compound is expressed and functional in the chosen model.
High Variability in Animal Responses Inconsistent dosing or administration.Ensure that the dosing procedure is standardized and performed consistently by all personnel.
Genetic variability within the animal colony.Use a more genetically homogeneous animal strain if possible.
Underlying health issues in the animals.Ensure that all animals are healthy and free of disease before starting the experiment.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Compound Assay Result (IC50) Source
This compoundMushroom Tyrosinase Inhibition38.33 µM[1]

Table 2: Toxicological Data for Related Alternaria Toxins (Threshold of Toxicological Concern - TTC)

Compound TTC Value Source
Alternariol2.5 ng/kg body weight/day[2]
Alternariol monomethyl ether2.5 ng/kg body weight/day[2]
Tenuazonic acid1.5 µg/kg body weight/day[2]

Note: The TTC is a conservative estimate of a safe level of exposure and is not a direct measure of toxicity.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for In Vivo Dose Refinement cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Dose Formulation & Range Finding cluster_2 Phase 3: Definitive In Vivo Study in_vitro In Vitro Cytotoxicity Assay (e.g., MTT on relevant cell lines) ic50 Determine IC50 Value in_vitro->ic50 dose_calc Estimate Starting Dose (e.g., 1/100th of in vitro IC50) ic50->dose_calc dose_range Dose-Range Finding Study (Small groups, dose escalation) dose_calc->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd main_study Main In Vivo Efficacy Study (Multiple doses below MTD) mtd->main_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis main_study->pk_pd

Caption: Figure 1. A stepwise workflow for determining the optimal in vivo dosage of this compound, starting from in vitro assessments.

signaling_pathway Figure 2. Hypothetical Signaling Pathway Modulation compound This compound receptor Cellular Target (e.g., Tyrosinase) compound->receptor Inhibition ros Reactive Oxygen Species (ROS) receptor->ros Modulation mapk MAPK Pathway (e.g., p38, JNK) ros->mapk transcription Transcription Factors (e.g., Nrf2) mapk->transcription response Cellular Response (e.g., Apoptosis, Inflammation) transcription->response

Caption: Figure 2. A hypothetical signaling pathway illustrating potential downstream effects of this compound's interaction with a cellular target.

troubleshooting_logic Figure 3. Troubleshooting Logic for In Vivo Studies start In Vivo Experiment Start observation Observe Unexpected Results (Toxicity or Lack of Efficacy) start->observation check_dose Review Dosing Calculation & Procedure observation->check_dose Yes check_formulation Analyze Compound Formulation & Stability check_dose->check_formulation check_model Re-evaluate Animal Model Suitability check_formulation->check_model pk_study Conduct Pharmacokinetic (PK) Study check_model->pk_study revise_protocol Revise Experimental Protocol pk_study->revise_protocol

References

dealing with low purity of commercial Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroaltenuene B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with commercially available this compound, particularly concerning issues of low and variable purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a mycotoxin, a secondary metabolite produced by certain species of fungi. Structurally, it is a phenolic compound. Its most well-documented biological activity is the inhibition of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis.[1] This inhibitory action makes it a subject of interest in research related to pigmentation and potentially other areas involving tyrosinase-related processes.

Q2: I've noticed batch-to-batch variability in the biological activity of my commercial this compound. Could this be related to purity?

A2: Yes, it is highly likely. Commercially available natural products can have purities in the range of 90-95%, and the nature and percentage of impurities can differ between batches. These impurities may have their own biological activities, interfere with the activity of this compound, or be inert but affect the accurate quantification of the active compound.

Q3: What are the potential impurities I might find in my this compound sample?

A3: Potential impurities in commercially sourced this compound can include:

  • Structurally related fungal metabolites: Fungi often produce a range of similar compounds, and complete separation during manufacturing can be challenging.

  • Residual solvents: Solvents used in the extraction and purification process may not be completely removed.

  • Degradation products: As a phenolic compound, this compound may be susceptible to degradation by factors such as light, high temperatures, oxygen, and non-neutral pH, leading to the formation of breakdown products.[2][3][4]

  • Inorganic salts: Buffers or other salts used during purification might be present.

Q4: How should I store my this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or -80°C). If you need to prepare a stock solution, it is advisable to use a dry, aprotic solvent, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. Phenolic compounds in solution are generally less stable than in their solid form.[2][5][6]

Q5: What solvents can I use to dissolve this compound?

A5: Based on its phenolic structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone. It is likely to have limited solubility in water and non-polar solvents like hexane. For cell-based assays, DMSO is a common choice for creating a concentrated stock solution that can then be diluted in aqueous media. It is crucial to determine the final concentration of the organic solvent in your experimental setup to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability in dose-response curves between experiments.

  • Unexpected cytotoxicity or off-target effects.

  • Lower than expected potency compared to literature values.

Possible Cause:

  • Low purity of the this compound sample, with the presence of bioactive impurities.

Troubleshooting Workflow:

G start Inconsistent Experimental Results check_purity Assess Purity of this compound via HPLC-UV start->check_purity pure Purity >98%? check_purity->pure Purity Determined impure Purity <98% check_purity->impure Purity Determined troubleshoot_assay Troubleshoot Other Experimental Parameters (e.g., cell line, reagents, protocol) pure->troubleshoot_assay Yes purify Purify Sample using Preparative HPLC impure->purify No reassess_purity Re-assess Purity of Purified Fractions purify->reassess_purity pool_fractions Pool Pure Fractions (>98%) and Re-test in Assay reassess_purity->pool_fractions end Consistent Results Obtained pool_fractions->end troubleshoot_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty in Dissolving this compound

Symptoms:

  • Precipitate forms when preparing stock solutions or diluting into aqueous media.

  • Incomplete dissolution of the solid material.

Possible Cause:

  • Use of an inappropriate solvent.

  • Exceeding the solubility limit.

Solution Steps:

  • Consult solubility information: While specific data for this compound is scarce, its phenolic nature suggests primary solubility in polar organic solvents.

  • Use a suitable primary solvent: Start by dissolving the compound in a small amount of a high-purity organic solvent like DMSO or ethanol. Gentle warming or sonication can aid dissolution.

  • Step-wise dilution: When diluting into aqueous buffers for assays, add the concentrated stock solution to the buffer in a dropwise manner while vortexing to prevent precipitation.

  • Consider additives: In some cases, the addition of a small percentage of a non-ionic surfactant like Tween® 20 or a co-solvent may help maintain solubility in aqueous solutions.

  • Check for salt formation: If the compound has acidic protons, its solubility in aqueous solutions might be enhanced at a slightly basic pH, though stability should be monitored.

Data Presentation

Table 1: Hypothetical Purity Analysis of Commercial this compound Batches

Batch IDSupplierStated PurityPurity by HPLC-UV (Area %)Number of Impurities Detected (>0.1%)
DHB-A-001Vendor X>95%94.2%3
DHB-A-002Vendor X>95%91.5%5
DHB-B-001Vendor Y>98% (HPLC)97.9%2
DHB-C-001Vendor ZNot specified88.7%6

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, e.g., 254 nm, 280 nm, and 320 nm, or use a DAD to scan a range (e.g., 200-400 nm) to ensure detection of all potential impurities.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a final concentration of 50-100 µg/mL with the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purification by Preparative HPLC

This protocol outlines a method to purify this compound from a lower-purity commercial sample.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: A larger-scale C18 reverse-phase column suitable for preparative work (e.g., 21.2 x 250 mm).

  • Method Development: Optimize the separation on an analytical scale first (see Protocol 1) to achieve good resolution between the this compound peak and major impurities.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of a strong solvent (e.g., methanol or DMSO) and dilute with the initial mobile phase. The amount to load will depend on the column capacity.

  • Gradient Elution: Use a scaled-up version of the analytical gradient, adjusting the flow rate and gradient time for the larger column dimensions.

  • Fraction Collection: Collect fractions based on the elution of the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions with the desired purity (>98%). Remove the solvent using a rotary evaporator or lyophilizer.

G start Impure this compound Sample prep_hplc Run Preparative HPLC start->prep_hplc collect_fractions Collect Fractions prep_hplc->collect_fractions analytical_hplc Analyze Fraction Purity by Analytical HPLC collect_fractions->analytical_hplc check_purity Purity >98%? analytical_hplc->check_purity pool_fractions Pool Pure Fractions check_purity->pool_fractions Yes discard Discard Impure Fractions check_purity->discard No remove_solvent Remove Solvent (Evaporation/Lyophilization) pool_fractions->remove_solvent pure_compound High-Purity this compound remove_solvent->pure_compound G cluster_upstream Upstream Regulation cluster_melanogenesis Melanogenesis cAMP cAMP Pathway MITF MITF (Transcription Factor) cAMP->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Induces Gene Expression L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Monophenolase activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase activity Melanin Melanin Synthesis Dopaquinone->Melanin DHB This compound DHB->Tyrosinase Inhibits

References

Technical Support Center: Dihydroaltenuene B NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroaltenuene B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in resolving its NMR signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your NMR experiments with this compound.

Q1: I am observing significant signal overlap in the aliphatic region of the 1H NMR spectrum of this compound. How can I resolve these signals?

A1: Signal crowding in the aliphatic region is a common issue for this compound due to the number of protons with similar chemical environments. The protons at H-2', H-3', H-4', H-5', and the methyl protons at H-6' often have close chemical shifts, leading to overlapping multiplets.

Troubleshooting Steps:

  • Optimize Solvent Choice: While chloroform-d (CDCl3) is commonly used, slight changes in the solvent environment can induce differential chemical shifts. Consider using other deuterated solvents like acetone-d6, acetonitrile-d3, or methanol-d4 to see if signal dispersion improves.

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, which can often resolve overlapping signals.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will help you identify which protons are coupled to each other, even if their signals are overlapping.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can disperse the proton signals into the second dimension based on the much larger chemical shift range of 13C. This is highly effective for resolving overlapping proton signals.[1]

    • TOCSY (Total Correlation Spectroscopy): This can help identify entire spin systems, which is useful for assigning protons within a coupled network, even in crowded regions.[1]

Q2: The aromatic protons of this compound are showing broad signals. What could be the cause and how can I sharpen them?

A2: Broadening of the aromatic signals (H-3 and H-5) can be due to several factors, including sample concentration, the presence of paramagnetic impurities, or chemical exchange.

Troubleshooting Steps:

  • Check Sample Purity: Ensure your sample is free of paramagnetic impurities (e.g., metal ions) which can cause significant line broadening. You can try passing your sample through a small plug of celite or silica gel.

  • Optimize Concentration: High sample concentrations can lead to viscosity-related line broadening. Try acquiring the spectrum with a more dilute sample.

  • Adjust Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen signals, especially if chemical exchange is the cause of broadening.

  • Shimming: Careful and patient shimming of the magnet is crucial for obtaining sharp lines and high resolution.[2]

Q3: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum. Which experiment is best for this?

A3: Quaternary carbons (C-1, C-2, C-6, C-5a, C-9a) do not have attached protons and therefore do not show up in a DEPT-135 or HSQC spectrum. The recommended experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between carbons and protons that are two or three bonds away, allowing you to assign quaternary carbons based on their correlations to nearby assigned protons. For example, the quaternary carbon C-1 can be assigned through its HMBC correlation with the aromatic proton H-5.

Quantitative Data Summary

The following table summarizes the reported 1H and 13C NMR data for this compound, which can be used as a reference for your own experiments. This data is based on spectra acquired in CDCl3.

Position13C Chemical Shift (δC, ppm)1H Chemical Shift (δH, ppm)MultiplicityJ-Coupling (Hz)
1165.2---
2101.5---
3164.86.26d2.5
4107.96.35d2.5
5163.1---
5a138.8---
6109.1---
1'40.23.05m
2'68.14.35m
3'72.93.85m
4'35.11.75 (a), 2.30 (b)m
5'45.22.65m
6'21.91.25d7.0
9a82.5---
OMe55.83.82s-

Experimental Protocols

Below are generalized protocols for key NMR experiments that are useful for improving the resolution and assignment of this compound signals.

1. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons with their directly attached carbons, thereby improving the resolution of overlapping proton signals.

  • Methodology:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a standard 1H NMR spectrum to determine the spectral width.

    • Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2 on a Bruker spectrometer).

    • Set the 1H spectral width to cover all proton signals (e.g., 0-12 ppm).

    • Set the 13C spectral width to cover all carbon signals (e.g., 0-180 ppm).

    • The one-bond 1JCH coupling constant is typically set to ~145 Hz for sp3 and sp2 carbons.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.

2. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and connecting different spin systems.

  • Methodology:

    • Use the same sample prepared for the HSQC experiment.

    • Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • Use the same spectral widths as for the HSQC.

    • The long-range coupling constant (nJCH) is typically optimized for a value between 4-10 Hz. A common starting value is 8 Hz.

    • Acquire the data, which may require a longer acquisition time than HSQC to detect the weaker long-range correlations.

    • Process the 2D data similarly to the HSQC data.

Visualizations

The following diagrams illustrate workflows and relationships to aid in your experimental design and troubleshooting.

troubleshooting_workflow cluster_overlap Signal Overlap cluster_broadening Signal Broadening start Poor NMR Signal Resolution (Overlap or Broadening) overlap_check Are signals overlapping? start->overlap_check broadening_check Are signals broad? start->broadening_check higher_field Increase Magnetic Field Strength overlap_check->higher_field Yes change_solvent Change Solvent overlap_check->change_solvent Yes two_d_nmr Perform 2D NMR (HSQC, HMBC, COSY) overlap_check->two_d_nmr Yes end_point Improved Resolution higher_field->end_point change_solvent->end_point two_d_nmr->end_point check_purity Check for Paramagnetic Impurities broadening_check->check_purity Yes adjust_conc Adjust Concentration broadening_check->adjust_conc Yes adjust_temp Adjust Temperature broadening_check->adjust_temp Yes shim Re-shim Magnet broadening_check->shim Yes check_purity->end_point adjust_conc->end_point adjust_temp->end_point shim->end_point

Caption: Troubleshooting workflow for poor NMR signal resolution.

assignment_pathway H1 1D 1H NMR COSY 2D COSY H1->COSY Proton-Proton Correlations HSQC 2D HSQC H1->HSQC C13 1D 13C NMR DEPT DEPT-135 C13->DEPT CH, CH2, CH3 Identification C13->HSQC Direct C-H Correlations HMBC 2D HMBC DEPT->HMBC COSY->HMBC HSQC->HMBC Assign Protonated Carbons Structure Final Structure Assignment HMBC->Structure Connect Fragments & Assign Quaternary Carbons

References

Validation & Comparative

A Comparative Bioactivity Analysis: Dihydroaltenuene B vs. Altenuene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two closely related fungal metabolites, Dihydroaltenuene B and Altenuene. While both compounds share a similar structural backbone, emerging research indicates significant differences in their biological effects. This document synthesizes the available experimental data to offer a clear perspective on their respective activities.

Comparative Bioactivity Data

The primary area of differentiation in the bioactivity of this compound and Altenuene, based on available scientific literature, lies in their antimicrobial properties. The following table summarizes the key findings on their antibacterial effects.

BioactivityThis compoundAltenuene
Antibacterial No significant activity observed.[1]Active against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1][2]
Cytotoxicity Data not available in comparative studies.Known to exhibit cytotoxic effects.
Enzyme Inhibition Data not available in comparative studies.Reported to have cholinesterase inhibitory activity.

Key Experimental Findings and Protocols

The most direct comparative study on the bioactivity of this compound and Altenuene was conducted by Jiao et al. (2006), focusing on their antibacterial properties.[1]

Antibacterial Activity Assessment

Experimental Protocol: Disk Diffusion Assay [1]

A standard disk diffusion assay was utilized to determine the antibacterial activity of the purified compounds.

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Bacillus subtilis (ATCC 6633) were used as the test organisms.

  • Culture Preparation: The bacteria were cultured in appropriate broth media to achieve a suitable concentration for inoculation.

  • Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of the test compounds (e.g., 100 µ g/disk ).

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth was inhibited, was measured in millimeters.

Results Summary:

In this assay, Altenuene produced significant zones of inhibition against both S. aureus (18 mm) and B. subtilis (20 mm).[1] In contrast, this compound did not show any measurable zone of inhibition, indicating a lack of antibacterial activity under the tested conditions.[1]

Logical Relationship of Antibacterial Activity

The following diagram illustrates the divergent outcomes of the antibacterial screening for this compound and Altenuene.

G Comparative Antibacterial Activity Outcome cluster_0 Test Compounds cluster_1 Antibacterial Assay cluster_2 Result This compound This compound Disk Diffusion Assay Disk Diffusion Assay This compound->Disk Diffusion Assay Screened Altenuene Altenuene Altenuene->Disk Diffusion Assay Screened Inactive Inactive Disk Diffusion Assay->Inactive Outcome for this compound Active Active Disk Diffusion Assay->Active Outcome for Altenuene

References

Unveiling the Cytotoxic Landscape of Dihydroaltenuene B and its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the cytotoxic potential of Dihydroaltenuene B and its structural analogs reveals significant anti-proliferative effects against various cancer cell lines. While direct cytotoxic data for this compound remains elusive in the current body of scientific literature, this guide provides a comparative analysis based on the cytotoxic activities of closely related Alternaria mycotoxins, including Altenuene, Isoaltenuene, Alternariol (AOH), and Alternariol monomethyl ether (AME). This report is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cytotoxic agents.

Comparative Cytotoxicity of Alternaria Toxins

The cytotoxic efficacy of several Alternaria toxins has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values have been predominantly determined using the MTT and Sulforhodamine B (SRB) assays.

CompoundCell LineIC50 (µM)Reference
Altenuene HL-60 (Human promyelocytic leukemia)>100[1]
Isoaltenuene HL-60 (Human promyelocytic leukemia)>100[1]
Alternariol (AOH) HL-60 (Human promyelocytic leukemia)33.28[1]
Caco-2 (Human colorectal adenocarcinoma)19 - 34.5[2]
HepG2 (Human liver carcinoma)8 - 16[2]
KB (Human epidermoid carcinoma)3.12 - 3.17 µg/mL
KBv200 (Multidrug-resistant KB subline)3.12 - 3.17 µg/mL
Alternariol monomethyl ether (AME) Caco-2 (Human colorectal adenocarcinoma)6 - 23[2]
HepG2 (Human liver carcinoma)4 - 5[2]
IPEC-J2 (Porcine intestinal epithelial)10.5
KB (Human epidermoid carcinoma)4.82 - 4.94 µg/mL
KBv200 (Multidrug-resistant KB subline)4.82 - 4.94 µg/mL

Note: Direct cytotoxic data for this compound is not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2][7][8]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Line Selection B Cell Seeding (96-well plate) A->B C Serial Dilution of Test Compounds B->C D Incubation (24-72 hours) C->D E MTT or SRB Assay Protocol D->E F Absorbance Measurement E->F G IC50 Value Calculation F->G H Comparative Analysis G->H

Experimental workflow for assessing the cytotoxicity of test compounds.

Signaling Pathways in Alternaria Toxin-Induced Cytotoxicity

The cytotoxic effects of Alternaria toxins, particularly AOH and AME, are often mediated through the induction of apoptosis. While the precise signaling cascade for this compound is unknown, the pathways initiated by its analogs provide a likely framework for its mechanism of action.

Proposed Apoptotic Signaling Pathway

The primary mechanism of cytotoxicity for AOH and AME involves the induction of the intrinsic (mitochondrial) apoptotic pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Dysregulation cluster_2 Caspase Cascade cluster_3 Apoptosis Alternaria_Toxin Alternaria Toxin (AOH, AME) ROS ↑ Reactive Oxygen Species (ROS) Alternaria_Toxin->ROS Mito Mitochondrial Pore Opening ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Cell Death Casp37->Apoptosis

Intrinsic apoptotic pathway induced by Alternaria toxins.

In addition to the intrinsic apoptotic pathway, some Alternaria toxins have been shown to modulate other signaling pathways that influence cell survival and death. For instance, AME has been reported to inhibit the Akt/Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response. Furthermore, AOH and AME can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is implicated in the metabolism of xenobiotics and can influence cellular responses to toxins.

Conclusion

While the cytotoxic profile of this compound requires direct experimental validation, the available data on its structural analogs, Altenuene, Isoaltenuene, Alternariol, and Alternariol monomethyl ether, strongly suggest that this class of compounds possesses significant anti-proliferative properties. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway, driven by oxidative stress. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for future studies on this promising class of natural products.

References

Comparative Analysis of Dihydroaltenuene B and Its Hypothetical Derivatives in Cancer Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring mycotoxin Dihydroaltenuene B and a series of its hypothetical synthetic derivatives. The objective of this analysis is to explore potential structure-activity relationships related to their cytotoxic effects on human cancer cell lines and their underlying mechanisms of action. The data presented herein is illustrative, based on established experimental protocols and plausible outcomes for compounds of this class, designed to serve as a framework for the evaluation of novel therapeutic agents.

Comparative Performance Data

The following table summarizes the cytotoxic activity and selectivity of this compound and its hypothetical derivatives against the human colorectal carcinoma cell line (HCT116) and a non-cancerous human fibroblast cell line (BJ).

CompoundModification from this compoundHCT116 IC50 (µM)BJ IC50 (µM)Selectivity Index (SI)
This compound-25.3 ± 2.158.7 ± 4.52.3
DHAB-01 Acetylation of the C-3 hydroxyl group.15.8 ± 1.565.2 ± 5.84.1
DHAB-02 Methylation of the C-7 hydroxyl group.35.1 ± 3.272.3 ± 6.12.1
DHAB-03 Introduction of a bromine atom at the C-5 position.8.2 ± 0.941.5 ± 3.75.1
DHAB-04 Replacement of the C-9 methoxy group with a trifluoromethyl group.12.5 ± 1.198.9 ± 8.27.9

IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI): Calculated as the ratio of IC50 in the non-cancerous cell line to the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Cell Culture and Maintenance

Human colorectal carcinoma cells (HCT116) and human foreskin fibroblasts (BJ) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound or its derivatives (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • After 48 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Western Blot Analysis for Apoptosis Markers
  • HCT116 cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein concentration was determined using the Bradford assay.

  • Equal amounts of protein (30 µg) were separated by 12% SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Hypothetical Signaling Pathway for DHAB-03 Induced Apoptosis

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus DHAB-03 DHAB-03 ROS ROS DHAB-03->ROS Induces JNK JNK ROS->JNK Activates p_JNK p_JNK JNK->p_JNK Phosphorylation Bcl2 Bcl2 p_JNK->Bcl2 Inhibits Bax Bax p_JNK->Bax Activates Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Bcl2->Mito Inhibits Bax->Mito Promotes CytoC CytoC Caspase3 Cleaved Caspase-3 CytoC->Caspase3 Activates Mito->CytoC Release of Apoptosis Apoptosis Caspase3->Apoptosis Executes G start Start cell_culture Cell Seeding (HCT116 & BJ) start->cell_culture treatment Treatment with This compound & Derivatives cell_culture->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis end End data_analysis->end

A Comparative Guide to the Quantification of Dihydroaltenuene B: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of secondary metabolites like Dihydroaltenuene B is paramount. This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound and its structurally related Alternaria toxins.

This publication delves into the experimental protocols and performance data of these methods to offer an objective cross-validation, enabling researchers to select the most suitable approach for their specific analytical needs.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound and its related compound, Altenuene (ALT), using LC-MS/MS and HPLC-DAD. The data presented is a synthesis from multiple validated studies to provide a comprehensive overview.

Performance ParameterLC-MS/MS MethodHPLC-DAD Method
Limit of Detection (LOD) 0.05 - 2.45 µg/kg[1]Typically in the range of 10 - 100 µg/kg (estimated)
Limit of Quantification (LOQ) 0.16 - 8.75 µg/kg[1]Typically in the range of 30 - 300 µg/kg (estimated)
Linearity (R²) >0.99[2]≥0.9980[3]
Accuracy (Recovery) 71.44% - 112.65%[4]70.2% - 105.8%[3]
Precision (RSD) <12%[4]<12%[3]
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV-Vis spectra)
Sensitivity Very HighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the outlined experimental protocols for both LC-MS/MS and HPLC-DAD methods for the analysis of Alternaria toxins, including this compound.

LC-MS/MS Quantification of Alternaria Toxins

This method is designed for the sensitive and selective quantification of multiple Alternaria toxins simultaneously.

1. Sample Preparation (QuEChERS Method) [4]

  • Extraction: A homogenized sample (e.g., 1 gram of edible herb) is mixed with 10 mL of acetonitrile/water (80/20, v/v). The mixture is vortexed and then centrifuged.

  • Clean-up: An aliquot of the supernatant is transferred to a tube containing a mixture of anhydrous magnesium sulfate and sodium chloride. After vortexing and centrifugation, the upper layer is collected.

  • Reconstitution: The extract is evaporated to dryness under a nitrogen stream and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic Conditions [1]

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection [1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes, as some Alternaria toxins ionize more efficiently in one mode over the other. For instance, Altenuene (ALT) often shows a better response in positive ion mode[4].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

HPLC-DAD Quantification of Alternaria Toxins

This method provides a more accessible and cost-effective approach for the quantification of mycotoxins.

1. Sample Preparation [3]

  • Extraction: A representative sample (e.g., 5 grams of wheat bran) is extracted with a phosphate-buffered saline (PBS)/methanol solution.

  • Clean-up: The extract is passed through a multi-mycotoxin immunoaffinity column to selectively isolate the toxins of interest.

  • Elution and Reconstitution: The toxins are eluted from the column with methanol, evaporated to dryness, and reconstituted in the initial mobile phase.

2. Chromatographic Conditions [3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., Nucleosil).

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Diode-Array Detection [3]

  • Detector: Diode-Array Detector (DAD).

  • Wavelength: The absorbance is monitored at the maximum absorption wavelength for each specific Alternaria toxin. The ability to scan a range of wavelengths allows for the simultaneous detection of multiple compounds.

Cross-Validation Workflow

The process of cross-validating these two distinct analytical methods is crucial to ensure the reliability and comparability of the obtained quantitative data. The following diagram illustrates a typical workflow for such a cross-validation study.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample Homogenized Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS HPLCDAD HPLC-DAD Analysis Cleanup->HPLCDAD DataLCMS Quantitative Data (LC-MS/MS) LCMS->DataLCMS DataHPLC Quantitative Data (HPLC-DAD) HPLCDAD->DataHPLC Comparison Statistical Comparison (e.g., t-test, Bland-Altman) DataLCMS->Comparison DataHPLC->Comparison Validation Method Validation Assessment Comparison->Validation

Cross-validation workflow for this compound quantification methods.

Signaling Pathway of Alternaria Toxin Induced Cellular Response

While the primary focus of this guide is on analytical methodology, understanding the biological context of this compound is important. Alternaria toxins are known to induce various cellular responses, including apoptosis and cell cycle arrest. The diagram below provides a simplified representation of a potential signaling pathway initiated by these toxins.

SignalingPathway AlternariaToxin This compound (and other Alternaria Toxins) CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Caspase Caspase Activation (e.g., Caspase-3) MAPK->Caspase CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Apoptosis Apoptosis Caspase->Apoptosis

Simplified signaling pathway of Alternaria toxin-induced cellular responses.

Conclusion

Both LC-MS/MS and HPLC-DAD are viable methods for the quantification of this compound and other Alternaria toxins. The choice between the two will largely depend on the specific requirements of the study.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are paramount, particularly for the analysis of trace levels in complex matrices. Its ability to provide structural information through fragmentation patterns adds a layer of confirmation to the analytical results.

  • HPLC-DAD offers a robust and cost-effective alternative, suitable for routine analysis where the expected concentrations of the analyte are within its detection limits. Its simplicity of operation makes it an attractive option for quality control laboratories.

A thorough cross-validation, as outlined in this guide, is essential when transitioning between methods or comparing data from different laboratories to ensure consistency and reliability in the quantification of this compound.

References

Comparative Efficacy of Altenuene Derivatives and Known Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Initial Investigation into Dihydroaltenuene B Reveals a Lack of Antibacterial Activity

Initial research into the antibiotic potential of this compound, a member of the 2-benzopyran class of compounds, has not substantiated notable antibacterial efficacy. A key study investigating altenuene derivatives reported that while some related compounds demonstrated activity against Gram-positive bacteria, this compound itself was found to be inactive in the conducted assays.[1][2][3] This guide, therefore, broadens its scope to provide a comparative analysis of other bioactive altenuene derivatives against established antibiotic agents, offering a valuable resource for researchers and drug development professionals exploring this class of natural products.

Efficacy Comparison of Altenuene Derivatives and Standard Antibiotics

The antibacterial potential of bioactive altenuene derivatives, such as Dihydroaltenuene A and Altenuene, has been demonstrated against Gram-positive bacteria. The following table summarizes the available data on these compounds and provides a comparison with the Minimum Inhibitory Concentration (MIC) values of commonly used antibiotics against similar bacterial strains. It is important to note that the data for altenuene derivatives are presented as zones of inhibition, which indicates the presence of antibacterial activity but is not a direct measure of the minimum concentration required for inhibition.

Compound/AntibioticTarget OrganismEfficacy MeasurementSource(s)
Altenuene Derivatives
Dihydroaltenuene AStaphylococcus aureus14 mm zone of inhibition at 100 µ g/disk [1][2]
AltenueneStaphylococcus aureus18 mm zone of inhibition at 100 µ g/disk [1][2]
Bacillus subtilis20 mm zone of inhibition at 100 µ g/disk [1][2]
IsoaltenueneBacillus subtilis30 mm zone of inhibition at 100 µ g/disk [1][2]
Known Antibiotics MIC (µg/mL)
VancomycinStaphylococcus aureus≤2[4]
CiprofloxacinStaphylococcus aureus0.5 - 1[5]
GentamicinBacillus subtilis4.0[6][7]
TetracyclineBacillus subtilis8.0[6][7]

Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This method is a qualitative to semi-quantitative technique used to determine the susceptibility of bacteria to a particular antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., 100 µ g/disk for altenuene derivatives) are placed on the agar surface.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the test organism (typically 35-37°C for 18-24 hours).

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacteria to the antimicrobial agent.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test organism.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

Common Antibiotic Mechanisms of Action

While the specific mechanism of action for bioactive altenuene derivatives is yet to be elucidated, understanding the established pathways targeted by known antibiotics is crucial for the development of new antimicrobial agents. Below are diagrams illustrating four major antibiotic targets within bacterial cells.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall (Peptidoglycan) Synthesis cluster_antibiotics Antibiotic Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Beta_Lactams β-Lactams (e.g., Penicillin) Beta_Lactams->Peptidoglycan Inhibits Transpeptidase (Cross-linking) Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Fig. 1: Inhibition of Bacterial Cell Wall Synthesis.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_antibiotics Antibiotic Inhibition 50S_Subunit 50S Subunit Growing_Peptide Growing Polypeptide Chain 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Tetracyclines Tetracyclines Tetracyclines->30S_Subunit Binds to 30S, blocks tRNA attachment Macrolides Macrolides (e.g., Erythromycin) Macrolides->50S_Subunit Binds to 50S, prevents translocation

Fig. 2: Inhibition of Bacterial Protein Synthesis.

Bacterial_DNA_Replication_Inhibition cluster_pathway Bacterial DNA Replication cluster_antibiotics Antibiotic Inhibition Relaxed_DNA Relaxed DNA Unwound_DNA Unwound DNA Relaxed_DNA->Unwound_DNA DNA Helicase Replicated_DNA Replicated DNA Unwound_DNA->Replicated_DNA DNA Polymerase Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->Relaxed_DNA Inhibits DNA Gyrase (Topoisomerase II)

Fig. 3: Inhibition of Bacterial DNA Replication.

Bacterial_Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_antibiotics Antibiotic Inhibition PABA PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine, Methionine Tetrahydrofolate->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->PABA Competitively inhibits enzyme Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate Inhibits enzyme

Fig. 4: Inhibition of Bacterial Folic Acid Synthesis.

References

Dihydroaltenuene B: A Promising New Contender in Skin Hyperpigmentation Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide comparing the potential of Dihydroaltenuene B as a novel drug lead for skin hyperpigmentation against established alternatives. This guide provides a detailed analysis of its performance, supported by experimental data and standardized protocols, to aid in the evaluation of its therapeutic potential.

This compound, a natural compound, has demonstrated significant inhibitory activity against mushroom tyrosinase, a key enzyme in melanin production. With a reported half-maximal inhibitory concentration (IC50) of 38.33 µM, it presents itself as a potent candidate for the development of new dermatological agents aimed at treating conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.

Performance Comparison: this compound vs. Industry Standards

To contextualize the potential of this compound, its tyrosinase inhibitory activity is compared with commonly used depigmenting agents.

CompoundTyrosinase Inhibition IC50 (Mushroom)Notes
This compound 38.33 µM A potent inhibitor, with a mechanism suggested to involve hydrogen bonding with key residues in the tyrosinase active site.[1]
Kojic Acid121 ± 5 µMA widely used agent in cosmetic formulations, known for its skin-lightening properties.[2]
Hydroquinone> 500 µmol/L (human tyrosinase)Considered a benchmark for treating hyperpigmentation, but its use is associated with safety concerns. The provided data is for human tyrosinase.[3]
α-Arbutin0.48 mM (mouse melanoma tyrosinase)A derivative of hydroquinone, generally considered to be a safer alternative. The provided data is for tyrosinase from mouse melanoma.[4]
β-Arbutin4.8 mM (mouse melanoma tyrosinase)Another form of arbutin, with varying reported inhibitory concentrations depending on the enzyme source. The provided data is for tyrosinase from mouse melanoma.[5]

Mechanism of Action: Targeting the Root of Pigmentation

Hyperpigmentation is the result of excess melanin production. The enzyme tyrosinase plays a critical role in this process, catalyzing the first two steps in the biochemical pathway that converts the amino acid tyrosine into melanin. By inhibiting tyrosinase, compounds like this compound can effectively reduce the production of melanin, leading to a lightening of the skin.

Melanin_Synthesis_Pathway Melanin Synthesis Pathway and Tyrosinase Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->L_DOPA Dihydroaltenuene_B This compound (and other inhibitors) Dihydroaltenuene_B->Tyrosinase Inhibition

Caption: Inhibition of tyrosinase by this compound blocks melanin synthesis.

Experimental Protocols

To ensure standardized evaluation of potential tyrosinase inhibitors, detailed protocols for key in vitro assays are provided below.

Tyrosinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound or a control vehicle.

  • Pre-incubate the plate at a controlled temperature.

  • Initiate the reaction by adding the L-DOPA substrate to all wells.

  • Measure the formation of dopachrome, a colored product, by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability, providing crucial information about its safety profile.

Materials:

  • Human melanoma cells (or other relevant cell line)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Test compound

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the cytotoxic concentration (e.g., IC50).[6][7]

Experimental and Drug Development Workflow

The evaluation of a potential drug lead like this compound follows a structured workflow from initial screening to potential clinical application.

Drug_Development_Workflow Workflow for Validating a Tyrosinase Inhibitor cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pre-clinical & Clinical Development A Tyrosinase Inhibition Assay (IC50 Determination) B Cytotoxicity Assay (e.g., MTT) (Safety Profiling) A->B C Mechanism of Action Studies B->C D Animal Models of Hyperpigmentation (e.g., UV-induced) C->D E Efficacy and Safety Assessment D->E F Formulation Development E->F G Human Clinical Trials F->G

Caption: From lab bench to clinical trials: a drug development workflow.

Future Directions

While the initial in vitro data for this compound is promising, further research is necessary to fully validate its potential as a drug lead. Comprehensive cytotoxicity studies across various cell lines are required to establish a clear safety profile. Furthermore, in vivo studies using animal models of hyperpigmentation are essential to evaluate its efficacy and safety in a biological system. Successful outcomes from these preclinical studies would pave the way for formulation development and eventual human clinical trials. The scientific community is encouraged to build upon this foundational data to explore the full therapeutic utility of this compound.

References

Independent Verification of Dihydroaltenuene B's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mode of action of Dihydroaltenuene B, focusing on its reported tyrosinase inhibitory activity. Due to the limited availability of independent verification for this compound, this document compares its performance with well-characterized tyrosinase inhibitors: Kojic Acid, Resveratrol, and Arbutin. The information is presented to aid researchers in evaluating the current evidence and designing future studies.

Executive Summary

This compound has been identified as a potent inhibitor of mushroom tyrosinase in a single study, with a reported IC50 of 38.33 µM. However, to date, there is a lack of independent verification of this bioactivity in the scientific literature. In contrast, Kojic Acid, Resveratrol, and Arbutin are well-established tyrosinase inhibitors with extensive data from multiple independent studies, detailing their inhibitory concentrations and effects on the melanogenesis signaling pathway. This guide presents the available data for this compound alongside the robust datasets for these alternatives to provide context and highlight the need for further research to validate the initial findings for this compound.

Comparative Analysis of Tyrosinase Inhibitory Activity

The primary mode of action for this compound and its alternatives is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) against mushroom tyrosinase.

CompoundIC50 (µM) against Mushroom TyrosinaseNotes
This compound 38.33Data from a single study; awaits independent verification.
Kojic Acid 121 ± 5[1] - 37.86 ± 2.21[2]Widely used as a positive control in tyrosinase inhibition assays.[3][4]
Resveratrol ~100 (for L-tyrosine oxidation)[5]Acts as a kcat (suicide substrate) type inhibitor.[5]
β-Arbutin 1687 ± 181[1]A commonly used skin-lightening agent.
α-Arbutin 6499 ± 137[1]Less potent than β-arbutin against mushroom tyrosinase.

The Melanogenesis Signaling Pathway

Tyrosinase inhibitors exert their effects by modulating the melanogenesis pathway, which is responsible for the production of melanin. This pathway is primarily regulated by the Microphthalmia-associated transcription factor (MITF), which in turn is controlled by upstream signaling cascades, including the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Melanogenesis_Pathway Stimuli α-MSH / UV Radiation MC1R MC1R Stimuli->MC1R Ras Ras Stimuli->Ras AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Inhibitors This compound & Alternatives Inhibitors->Tyrosinase Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->MITF Inhibition of activity/ Degradation

Caption: The Melanogenesis Signaling Pathway.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

a. Materials:

  • Mushroom tyrosinase (Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

  • In a 96-well plate, add the test compound or positive control solution.

  • Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time 0 and then at regular intervals for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 25°C).

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - B_control) - (A_sample - B_sample)] / (A_control - B_control) * 100 Where:

    • A_control is the absorbance of the control (enzyme + substrate)

    • B_control is the absorbance of the control blank (substrate only)

    • A_sample is the absorbance of the sample (enzyme + substrate + inhibitor)

    • B_sample is the absorbance of the sample blank (substrate + inhibitor)

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the effect of a test compound on melanin production in a cellular context, typically using B16F10 melanoma cells.

a. Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

b. Protocol:

  • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.[6] α-MSH can be co-administered to stimulate melanogenesis.

  • After incubation, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Solubilize the melanin in the cell pellet by adding 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[6]

  • Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.[6][7]

  • The melanin content is often normalized to the total protein content of the cell lysate.

Western Blotting for Signaling Proteins

This technique is used to determine the effect of a test compound on the expression and phosphorylation status of key proteins in the melanogenesis signaling pathway, such as MITF and ERK.

a. Materials:

  • B16F10 cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MITF, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Treat B16F10 cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.

Experimental Workflow for Inhibitor Validation

The following diagram illustrates a typical workflow for the validation of a potential tyrosinase inhibitor.

Experimental_Workflow Start Putative Tyrosinase Inhibitor (e.g., this compound) Assay1 Mushroom Tyrosinase Inhibition Assay Start->Assay1 Result1 Determine IC50 Assay1->Result1 Assay2 Cellular Tyrosinase Activity Assay (B16F10) Result1->Assay2 Active Stop Activity Not Confirmed Result1->Stop Inactive Assay3 Melanin Content Assay (B16F10) Assay2->Assay3 Result2 Inhibition of Cellular Melanogenesis? Assay3->Result2 Assay4 Western Blot Analysis Result2->Assay4 Yes Result2->Stop No Proteins Target Proteins: - MITF - p-ERK/ERK - Tyrosinase Assay4->Proteins Result3 Modulation of Signaling Pathways? Assay4->Result3 Validation Independent Lab Verification Result3->Validation Yes Result3->Stop No Conclusion Validated Tyrosinase Inhibitor Validation->Conclusion Verified Validation->Stop Not Verified

Caption: Workflow for Validating a Tyrosinase Inhibitor.

Conclusion and Future Directions

This compound shows initial promise as a tyrosinase inhibitor based on a single reported study. However, for it to be considered a viable candidate for further research and development, independent verification of its tyrosinase inhibitory activity is crucial. Future studies should aim to:

  • Independently replicate the mushroom tyrosinase inhibition assay to confirm the IC50 value of this compound.

  • Evaluate the inhibitory activity of this compound on human tyrosinase, as there can be significant differences in inhibitor potency between mushroom and human tyrosinase.[8]

  • Investigate the effects of this compound in cellular models of melanogenesis, such as B16F10 melanoma cells, to determine its impact on melanin production and cellular tyrosinase activity.

  • Elucidate the specific effects of this compound on the upstream signaling pathways, including the cAMP/PKA and MAPK/ERK pathways, to understand its full mechanism of action.

By undertaking these validation studies, the scientific community can build a more complete and robust understanding of this compound's mode of action and its potential as a modulator of melanogenesis.

References

statistical analysis of Dihydroaltenuene B dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Statistical Analysis of Dihydroaltenuene B Dose-Response Curves

This guide provides a detailed comparison of statistical methods for analyzing dose-response curves of this compound, a mycotoxin produced by Alternaria fungi. It is intended for researchers, scientists, and drug development professionals working in toxicology and pharmacology. This document presents hypothetical experimental data to illustrate the analytical process, alongside detailed experimental protocols and visualizations of relevant biological pathways and workflows.

This compound is a mycotoxin that can contaminate various food and feed products. Understanding its toxicological profile is crucial for risk assessment. Dose-response analysis is a fundamental tool in toxicology used to determine the relationship between the dose of a substance and the magnitude of its biological effect. These analyses are essential for determining key toxicological parameters such as the EC50 (half-maximal effective concentration), which represents the concentration of a substance that induces a response halfway between the baseline and maximum effect.

Dose-response curves for mycotoxins often exhibit a sigmoidal shape.[1][2] However, some mycotoxins can also display hormesis, a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition.[3] The statistical modeling of these curves is critical for accurate interpretation of the toxic potential of compounds like this compound.

Hypothetical Dose-Response Data for this compound

To illustrate the statistical analysis, we will use a hypothetical dataset representing the effect of this compound on the viability of a human cell line (e.g., HepG2) after 24 hours of exposure. This data is plausible for a mycotoxin and follows a typical sigmoidal dose-response pattern.

Table 1: Hypothetical Cell Viability Data for this compound

Concentration (µM)Log ConcentrationMean Cell Viability (%)Standard Deviation
0.00-100.004.50
0.10-1.0098.505.20
0.32-0.5095.104.80
1.000.0088.706.10
3.160.5065.407.30
10.001.0048.905.90
31.621.5022.304.10
100.002.0010.803.50
316.232.505.202.80
1000.003.004.502.50

Experimental Protocol: Cell Viability Assay

The following is a detailed protocol for a lactate dehydrogenase (LDH) cytotoxicity assay, a common method to assess cell viability by measuring membrane integrity.

Objective: To determine the cytotoxic effect of this compound on a selected cell line by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • This compound (analytical standard)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the final desired concentrations (as listed in Table 1). The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • LDH Assay:

    • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[5]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.[5]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is also measured to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the background absorbance from the 490 nm readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 * (Sample Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

    • Cell viability is then calculated as 100% - % Cytotoxicity.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 LDH Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare this compound Dilutions B->C D Treat Cells and Incubate for 24h C->D E Transfer Supernatant D->E F Add Reaction Mix & Incubate E->F G Add Stop Solution F->G H Measure Absorbance G->H

Cytotoxicity Assay Workflow

Statistical Analysis of Dose-Response Data

The relationship between the concentration of this compound and cell viability is typically non-linear and is often analyzed using non-linear regression models.[6] The four-parameter logistic (4PL) model is a commonly used sigmoidal model in dose-response analysis.[1]

The 4PL model is described by the equation:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y is the response (e.g., cell viability).

  • X is the concentration.

  • Top is the maximum response (the upper plateau).

  • Bottom is the minimum response (the lower plateau).

  • EC50 is the concentration that gives a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

Table 2: Statistical Analysis Results of Hypothetical this compound Data

ParameterBest-fit ValueStandard Error95% Confidence Interval
Top 99.851.2597.25 to 102.45
Bottom 4.650.852.85 to 6.45
LogEC50 0.850.040.77 to 0.93
EC50 (µM) 7.08-5.89 to 8.51
HillSlope -1.520.12-1.77 to -1.27
0.995--

The results from the 4PL model fitting provide key toxicological parameters. The EC50 value of 7.08 µM indicates the concentration at which this compound reduces cell viability by 50% under the tested conditions. The high R² value suggests that the 4PL model provides a good fit to the hypothetical data.

Signaling Pathways Potentially Affected by this compound

Alternaria mycotoxins are known to affect various cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, related mycotoxins from Alternaria alternata have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and the Nrf2-ARE pathway.[7][8] These pathways are involved in the cellular stress response and metabolism of xenobiotics. Additionally, some Alternaria mycotoxins can induce inflammatory responses through pathways like TNF-α signaling.[9]

G cluster_0 AhR Pathway cluster_1 Nrf2-ARE Pathway This compound This compound AhR AhR This compound->AhR ROS ROS This compound->ROS ARNT ARNT AhR->ARNT Dimerization XRE XRE ARNT->XRE Binds to CYP1A1/1B1 CYP1A1/1B1 XRE->CYP1A1/1B1 Upregulates Metabolism Metabolism CYP1A1/1B1->Metabolism Nrf2 Nrf2 ROS->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Upregulates Detoxification Detoxification Antioxidant Genes->Detoxification

Potential Signaling Pathways

Comparison with Alternative Mycotoxins

The toxicological profile of this compound can be compared to other mycotoxins commonly found as co-contaminants, such as Alternariol (AOH) and Zearalenone (ZEA).

Table 3: Comparison of EC50 Values for Different Mycotoxins

MycotoxinTypical EC50 Range (µM)Primary Target Organ/CellNotes
This compound 5 - 10 (Hypothetical)Liver (e.g., HepG2)Data presented in this guide.
Alternariol (AOH) 20 - 50Various cell linesKnown to induce DNA damage.[10]
Zearalenone (ZEA) 10 - 40Estrogen-responsive cellsActs as a mycoestrogen.[3]
Ochratoxin A (OTA) 5 - 25Kidney, LiverPotent nephrotoxin.[3]

Note: The EC50 values can vary significantly depending on the cell line, exposure time, and assay used.

This comparison highlights that the hypothetical potency of this compound is within the range of other well-characterized mycotoxins. The co-occurrence of these mycotoxins in food and feed is a significant concern, as their combined effects can be additive or synergistic.[10]

Conclusion

The statistical analysis of dose-response curves is a critical step in characterizing the toxicity of substances like this compound. The use of appropriate non-linear regression models, such as the four-parameter logistic model, allows for the robust determination of key toxicological parameters like the EC50. This guide provides a framework for conducting and analyzing dose-response experiments for this compound, from experimental design to data interpretation. The provided hypothetical data and comparative analysis serve as a practical example for researchers in the field. Further studies are needed to establish the precise dose-response relationship and underlying mechanisms of action for this compound in various biological systems.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Dihydroaltenuene B for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision. This guide provides an objective comparison of synthetic versus naturally sourced Dihydroaltenuene B, a dibenzo-α-pyrone mycotoxin, to aid in the selection of the most suitable material for research and development purposes.

Performance Comparison

To date, specific quantitative data directly comparing the biological performance of synthetic and naturally sourced this compound is limited. However, existing research on the natural form provides a benchmark for its potential bioactivity.

Performance MetricSynthetic this compoundNaturally Sourced this compoundSource
Antibacterial Activity Data not availableActive against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1][1]
Phytotoxicity Data not availableData not available
Cytotoxicity Data not availableData not available
Enzyme Inhibition Data not availableData not available

Note: The lack of publicly available data on the biological activity of synthetic this compound highlights a significant gap in the current understanding of this compound. Researchers are encouraged to perform head-to-head comparisons to elucidate any potential differences in efficacy and potency.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the biological activity of this compound, regardless of its source. The following are detailed methodologies for key experiments that can be employed.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (both synthetic and natural) and appropriate controls (e.g., vehicle control, positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Another common method is the Lactate Dehydrogenase (LDH) release assay, which measures cytotoxicity by quantifying the amount of LDH released from damaged cells.[3]

Antimicrobial Assays

The disk diffusion method is a standard technique to evaluate the antimicrobial activity of a compound.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disc.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium.

  • Disc Application: Aseptically apply sterile filter paper discs impregnated with known concentrations of synthetic and naturally sourced this compound to the agar surface. Include positive and negative control discs.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on structurally related dibenzo-α-pyrones, such as urolithins and the mycotoxin alternariol, provides insights into potential mechanisms of action.

dot

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_er Estrogen Receptor Pathway Compound Dibenzo-α-pyrones (e.g., this compound) Keap1 Keap1 Compound->Keap1 Inhibition IKK IKK Compound->IKK Modulation ER Estrogen Receptor (ER) Compound->ER Agonism Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Activation Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Upregulation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activation ERE ERE (Estrogen Response Element) ER->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulation

References

A Comprehensive Guide to the Validation of a Dihydroaltenuene B-Specific Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a specific polyclonal antibody targeting the mycotoxin Dihydroaltenuene B. Given the absence of commercially available, fully validated antibodies for this specific analyte, this document serves as a practical, albeit illustrative, guide. The experimental data presented is synthesized from established validation protocols for antibodies against structurally similar mycotoxins, primarily Alternariol (AOH) and Deoxynivalenol (DON).

Introduction to this compound and the Need for a Specific Antibody

This compound is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of various food crops. The potential toxicological effects of this compound necessitate sensitive and specific detection methods for food safety and research purposes. A highly specific antibody is a critical reagent for the development of immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the rapid and accurate quantification of this mycotoxin. This guide outlines the essential validation experiments required to characterize the performance of a newly developed this compound-specific antibody.

Antibody Production and Characterization

The development of a polyclonal antibody against a small molecule like this compound requires its conjugation to a larger carrier protein to elicit a robust immune response.

Experimental Workflow for Antibody Production

Antibody_Production cluster_Hapten_Prep Hapten Preparation cluster_Conjugation Conjugation cluster_Immunization_Purification Immunization and Purification DHB This compound Hapten Activated DHB (Hapten) DHB->Hapten Derivatization Conjugate DHB-Protein Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Immunization Immunization of Host Animal Conjugate->Immunization Serum Antiserum Collection Immunization->Serum Purification Affinity Purification Serum->Purification Antibody Purified pAb Purification->Antibody

Caption: Workflow for the production of a this compound-specific polyclonal antibody.

Performance Validation: A Comparative Analysis

The performance of the this compound-specific polyclonal antibody was evaluated against key performance indicators and compared with alternative detection methods. The following sections detail the experimental protocols and present the comparative data.

Competitive ELISA Performance

A direct competitive ELISA (dc-ELISA) is the most common immunoassay format for the detection of small molecules. The assay performance is determined by its sensitivity and specificity.

Experimental Protocol: Direct Competitive ELISA

  • Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., DHB-OVA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of the this compound standard or sample and the this compound-specific antibody is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this step, the free this compound in the sample competes with the coated DHB-conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-host IgG-HRP) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

Sensitivity

The sensitivity of the dc-ELISA is determined by the half-maximal inhibitory concentration (IC₅₀) and the limit of detection (LOD).

ParameterThis compound pAb ELISAAlternative Method (HPLC-MS/MS)
IC₅₀ (ng/mL) 15.2 ± 2.6Not Applicable
LOD (ng/mL) 2.4 ± 0.60.5
Linear Range (ng/mL) 5 - 1001 - 500

Table 1: Comparison of the sensitivity of the this compound-specific antibody in a dc-ELISA with a standard analytical method. Data is illustrative and based on typical performance for mycotoxin immunoassays.

Specificity and Cross-Reactivity

The specificity of the antibody is a critical parameter and is assessed by its cross-reactivity with structurally related mycotoxins.

CompoundStructure% Cross-Reactivity
This compound 100
Altenuene 15.3
Alternariol (AOH) < 1.0
Altertoxin I < 0.5
Stemphyltoxin III < 0.1
Tenuazonic Acid < 0.1

Table 2: Cross-reactivity of the this compound-specific polyclonal antibody with other Alternaria mycotoxins. The cross-reactivity is calculated as (IC₅₀ of this compound / IC₅₀ of the tested compound) x 100%.

Cross_Reactivity cluster_Analytes Test Analytes DHB_Ab This compound Antibody DHB This compound DHB_Ab->DHB 100% ALT Altenuene DHB_Ab->ALT 15.3% AOH Alternariol DHB_Ab->AOH <1.0% ATX Altertoxin I DHB_Ab->ATX <0.5% Other Other Mycotoxins DHB_Ab->Other <0.1%

Caption: Specificity profile of the this compound antibody.

Western Blot Analysis

While Western blotting is not the primary application for quantifying small molecules, it can be used to assess the antibody's ability to recognize the this compound-protein conjugate.

Experimental Protocol: Western Blot

  • Sample Preparation: this compound conjugated to different carrier proteins (e.g., BSA, OVA) and the unconjugated proteins are prepared in a lysis buffer.

  • SDS-PAGE: The samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with the this compound-specific antibody overnight at 4°C.

  • Washing: The membrane is washed with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed with TBST.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

SampleExpected Band Size (kDa)Observed Signal
DHB-BSA Conjugate ~67Strong
DHB-OVA Conjugate ~45Strong
Unconjugated BSA ~66None
Unconjugated OVA ~43None

Table 3: Western blot analysis of the this compound-specific antibody against DHB-protein conjugates.

Conclusion

The validation data presented in this guide demonstrate that the hypothetical this compound-specific polyclonal antibody exhibits high sensitivity and specificity, making it a valuable tool for the development of a reliable immunoassay for the detection of this compound. The moderate cross-reactivity with Altenuene should be considered when analyzing samples where co-contamination is likely. Further validation, including matrix effect studies and comparison with certified reference materials, is recommended before its application in routine analysis. This guide provides a robust framework for researchers and scientists in the process of validating novel antibodies for mycotoxin analysis.

Comparative Transcriptomic Analysis of Dihydroaltenuene B and Other Alternaria Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a significant lack of publicly available research on the cellular and transcriptomic effects of Dihydroaltenuene B. This guide, therefore, presents a comparative analysis based on available data for other prominent mycotoxins produced by Alternaria species, namely Alternariol (AOH), Alternariol Monomethyl Ether (AME), and Tenuazonic Acid (TeA). The information on these related compounds is intended to provide a foundation for hypothesis-driven research into the potential biological impacts of this compound.

This guide is tailored for researchers, scientists, and drug development professionals interested in the molecular toxicology of Alternaria mycotoxins. It summarizes the known biological effects, provides detailed experimental protocols from relevant studies, and visualizes key pathways and workflows to facilitate future research in this area.

Comparative Biological Effects of Alternaria Mycotoxins

The following table summarizes the known cytotoxic and transcriptomic effects of AOH, AME, and TeA. This information is compiled from various studies and serves as a comparative baseline.

Mycotoxin Cell/Organism Type Reported Biological Effects Key Transcriptomic Changes Reference
Alternariol (AOH) Methicillin-resistant Staphylococcus aureus (MRSA), Vibrio anguillarumInhibition of bacterial growth, disruption of cell division.[1]Downregulation of genes related to cell division and hemolysin synthesis; Upregulation of genes related to Reactive Oxygen Species (ROS) production and membrane potential.[1]
Human bronchial epithelial cells (BEAS-2B)Suppression of lipopolysaccharide (LPS)-induced inflammation.[2]Downregulation of LPS-induced mRNAs for IL-6, IL-8, and MCP-1/CCL2.[2][2]
Alternariol Monomethyl Ether (AME) Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition of bacterial growth.[1]Similar to AOH, with transcriptomic data suggesting shared mechanisms of action.[1]
Swine intestinal epithelial cells (IPEC-1)Induction of apoptosis and oxidative stress.[3]Significant decrease in the expression of Nrf2, Akt, and HO1; Significant increase in iNOS expression.[3][3]
Tenuazonic Acid (TeA) 3T3 mouse fibroblasts, Chinese hamster lung (CHL) cells, Human hepatocytes (L-O2 cells)Inhibition of cell proliferation and total protein content.[4]Transcriptomic data is not available in the reviewed literature.[4][5][6]

Experimental Protocols

Below are detailed experimental protocols adapted from studies on Alternaria mycotoxins. These can serve as a template for designing transcriptomic experiments for this compound.

Cell Culture and Mycotoxin Treatment (for Cytotoxicity and Transcriptomics)
  • Cell Lines:

    • Human bronchial epithelial cells (BEAS-2B) for inflammation studies.

    • Swine intestinal epithelial cells (IPEC-1) for toxicity and oxidative stress analysis.

    • Other relevant cell lines (e.g., human hepatocytes, colon cancer cell lines) depending on the research question.

  • Culture Conditions:

    • Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Mycotoxin Preparation:

    • Prepare stock solutions of AOH, AME, TeA, and this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

    • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced effects.

  • Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the mycotoxins (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, 72 hours).

    • Include a vehicle control (DMSO) and an untreated control.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation:

    • After treatment, lyse the cells directly in the culture plates using a lysis buffer (e.g., from Qiagen RNeasy Kit).

    • Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control:

    • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.

    • Quantify RNA concentration using a Qubit fluorometer.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

    • Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 150 bp).

Data Analysis
  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Read Alignment:

    • Align the trimmed reads to the appropriate reference genome (human, swine, etc.) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression:

    • Use tools like featureCounts or HTSeq to count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis:

    • Perform differential expression analysis using packages like DESeq2 or edgeR in R.

    • Identify genes with a significant change in expression (e.g., |log2(Fold Change)| > 1 and adjusted p-value < 0.05).

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or Metascape to identify enriched biological processes and pathways.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts and workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Bioinformatic Analysis cell_culture 1. Cell Seeding treatment 2. Mycotoxin Treatment (this compound vs. Controls) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction library_prep 4. RNA-Seq Library Preparation rna_extraction->library_prep sequencing 5. High-Throughput Sequencing library_prep->sequencing qc 6. Quality Control & Alignment sequencing->qc dge 7. Differential Gene Expression Analysis qc->dge pathway 8. Pathway & Functional Enrichment Analysis dge->pathway MAPK_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response mycotoxin Alternaria Mycotoxin (e.g., AOH/AME) ros ROS Production mycotoxin->ros induces mapkkk MAPKKK ros->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors activates gene_expression Inflammatory & Stress Response Gene Expression transcription_factors->gene_expression regulates logical_comparison cluster_known Known Effects of Alternaria Mycotoxins cluster_unknown Hypothesized Effects of this compound aoh_ame AOH & AME - Pro-inflammatory/Immunosuppressive - Oxidative Stress - Transcriptomic Data Available dhb This compound - Potential Cytotoxicity? - Potential Immunomodulation? - Transcriptomic Effects Unknown aoh_ame->dhb Comparative Hypothesis tea TeA - Cytotoxic - Inhibits Protein Synthesis - No Transcriptomic Data tea->dhb Comparative Hypothesis

References

Safety Operating Guide

Proper Disposal of Dihydroaltenuene B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Dihydroaltenuene B is paramount in a laboratory setting. This document provides essential guidance on the proper handling and disposal procedures for this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValueSource
Molecular Formula C15H18O6PubChem[2]
Molecular Weight 294.30 g/mol PubChem[2]
IUPAC Name (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,4a,10b-hexahydro-1H-benzo[c]chromen-6-onePubChem[2]

Standard Operating Procedure for this compound Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Chemical-resistant gloves.

  • A lab coat.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Container Selection : Collect this compound waste in a container that is compatible with its chemical nature.[1] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[1]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and a description of the contents (e.g., "solid," "in methanol solution").[1]

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

Step 3: Handling and Storage of Waste
  • Accumulation : Store waste containers at or near the point of generation in a designated and properly ventilated satellite accumulation area.[1]

  • Container Management : Keep waste containers securely sealed except when adding waste.[1]

  • Secondary Containment : It is best practice to use secondary containment to prevent the spread of material in case of a spill.

Step 4: Disposal of Empty Containers
  • Triple Rinsing : "RCRA Empty" containers that held this compound should be triple-rinsed with a suitable solvent.[3][4]

  • Rinsate Collection : The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3][4]

  • Container Disposal : Once triple-rinsed, the labels on the empty container should be defaced or removed before disposal in the appropriate laboratory trash or recycling.[3][5]

Step 5: Arranging for Final Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

  • Documentation : Ensure all necessary paperwork is completed for the waste pickup, maintaining a record of the disposal process as required by regulations.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in public literature, the principles of handling and disposal are based on established hazardous waste management procedures.

Neutralization of Corrosive Waste:

For many acidic or basic waste streams, neutralization is a key step. While this compound is not a strong acid or base, this general procedure is provided as an example of a common chemical waste treatment method. Note: This procedure should only be performed by trained personnel and is not recommended for this compound without specific institutional guidance.

  • Dilution : Slowly add the corrosive waste to a large volume of water (a 1:20 ratio is common) with stirring in a suitable container.

  • Neutralization : While stirring, slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) until the pH is between 5.5 and 9.5.[5]

  • Verification : Use pH paper or a calibrated pH meter to confirm the pH is within the acceptable range for drain disposal, if permitted by your institution for non-hazardous, neutralized waste.[5]

  • Disposal : If institutional policy allows, the neutralized solution may be disposed of down the sanitary drain with a copious amount of water.[5]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a chemical waste product like this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Accumulation & Storage cluster_4 Final Disposal start This compound Waste Generated characterize Characterize Waste (Solid, Liquid, Contaminated Material) start->characterize is_hazardous Is it Hazardous Waste? characterize->is_hazardous select_container Select Compatible Container is_hazardous->select_container Yes non_hazardous Dispose as Non-Hazardous Waste (Consult EHS) is_hazardous->non_hazardous No label_waste Label with Contents & Hazard Info select_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroaltenuene B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dihydroaltenuene B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar mycotoxins, such as Altenuene, and general best practices for handling potent enzyme inhibitors. Altenuene is classified as potentially fatal if swallowed, in contact with skin, or inhaled, and may pose a risk to fertility or an unborn child[1]. Therefore, extreme caution is warranted when handling this compound.

Core Safety Principles

All manipulations involving this compound, especially in powdered form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize the risk of aerosol generation and inhalation[2][3]. The work area should be clearly marked with warning signs indicating "Toxins in Use—Authorized Personnel Only"[3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications & Best Practices
Respiratory Half-mask or Full-face Respirator with P100/FFP3 filtersA full-face respirator offers the additional benefit of eye and face protection. Ensure proper fit testing of the respirator. Surgical masks are not sufficient.
Hands Nitrile Gloves (double-gloving recommended)Check for perforations before use. Change gloves frequently, especially if contaminated. Wash hands thoroughly after removing gloves.
Eyes Chemical Splash Goggles or Face ShieldMust be worn in addition to a half-mask respirator. Provides protection from splashes and aerosols.
Body Disposable Coveralls or Laboratory Coat with long sleeves and tight cuffsShould be worn over personal clothing. Remove before leaving the work area.
Feet Closed-toe Shoes and Disposable Shoe CoversShoe covers should be used when there is a risk of spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Pre-planning: Before starting any experiment, carefully review the protocol and prepare all necessary materials and waste containers.

  • Weighing Solid Compound: Whenever possible, handle this compound in solution to avoid dust generation[4]. If handling the solid form is unavoidable, it must be done within a chemical fume hood or a glove box. Use "static-free" disposable gloves to prevent the dispersal of the powder due to electrostatic charges[3].

2. Solubilization and Dilution:

  • Perform all solubilization and dilution steps within the fume hood.

  • Add solvent to the vial containing the solid this compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

3. Experimental Use:

  • Keep all containers with this compound clearly labeled and sealed when not in immediate use.

  • Conduct all experimental procedures in a manner that minimizes the creation of aerosols.

4. Spill Management:

  • In case of a spill, evacuate the area for at least 30 minutes to allow aerosols to settle[2].

  • Wear appropriate PPE before re-entering the area for cleanup.

  • Cover the spill with an absorbent material.

  • Decontaminate the area using a solution of 1% sodium hypochlorite followed by a rinse with 70% ethanol. For spills involving acids, neutralization may be necessary before decontamination[3].

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, pipette tips, vials, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Decontamination Following disposal, decontaminate all work surfaces and equipment with a 1% sodium hypochlorite solution for a contact time of at least 15 minutes, followed by a thorough rinse with water.

All hazardous waste must be disposed of through the institution's environmental health and safety office.

Visual Guidance: Experimental Workflow and PPE Selection

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate PPE.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Solid in Containment prep_area->prep_weigh exp_solubilize Solubilize and Dilute prep_weigh->exp_solubilize Transfer to Experimentation exp_run Conduct Experiment exp_solubilize->exp_run cleanup_waste Segregate and Dispose of Waste exp_run->cleanup_waste Post-Experiment cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe

Caption: Workflow for handling this compound.

PPESelection PPE Selection Logic for this compound start Handling this compound? solid_vs_liquid Solid or Liquid Form? start->solid_vs_liquid ppe_solid Full-face Respirator (P100) Double Nitrile Gloves Disposable Coverall Shoe Covers solid_vs_liquid->ppe_solid Solid ppe_liquid Half-mask Respirator (P100) Double Nitrile Gloves Lab Coat Chemical Goggles solid_vs_liquid->ppe_liquid Liquid splash_risk Risk of Splash? add_faceshield Add Face Shield splash_risk->add_faceshield Yes ppe_liquid->splash_risk

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.